molecular formula C24H32N2O4 B12411179 Penicolinate A

Penicolinate A

Cat. No.: B12411179
M. Wt: 412.5 g/mol
InChI Key: KQNPVQGFUTVYPP-UHFFFAOYSA-N
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Description

Penicolinate A is a pyrimidinecarboxylic acid.
This compound has been reported in Penicillium with data available.
isolated from an axenic culture of the endophytic fungus, Bionectria sp.;  structutre in first source

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-[10-(6-methoxycarbonyl-3-pyridinyl)decyl]pyridine-2-carboxylate

InChI

InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3

InChI Key

KQNPVQGFUTVYPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

The Fungal Origin of Penicolinate A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Penicolinate A, a symmetrical bis-picolinic acid ester, is a fungal secondary metabolite originally isolated from the endophytic fungus Penicillium sp. BCC16054. First described in 2013 by researchers at BIOTEC in Thailand, this molecule has garnered interest due to its notable biological activities, including efficacy against malaria, mycobacteria, and various tumor cell lines[1]. Structurally, this compound is characterized as a "dimeric" ester of fusaric acid, featuring two picolinic acid moieties linked by a ten-carbon aliphatic chain[1]. This guide provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of this compound, tailored for researchers and professionals in drug development.

Isolation and Characterization from Penicillium sp. BCC16054

This compound was discovered during a screening program for bioactive compounds from endophytic fungi. The producing organism, Penicillium sp. BCC16054, was isolated from a plant source, highlighting the rich chemical diversity of endophytic microorganisms[2][3][4][5]. The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques.

Experimental Protocols

Fungal Cultivation and Extraction: The Penicillium sp. BCC16054 was cultured in a suitable fermentation medium to encourage the production of secondary metabolites. The general workflow for cultivation and extraction is as follows:

  • Inoculation and Fermentation: A pure culture of Penicillium sp. BCC16054 is used to inoculate a liquid fermentation medium. The culture is incubated under controlled conditions of temperature and agitation for a specific period to allow for fungal growth and metabolite production.

  • Extraction: Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium can also be extracted separately to ensure the recovery of any intracellular compounds.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.

Purification of this compound: The crude extract is subjected to a series of chromatographic steps to isolate this compound. A typical purification scheme would involve:

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Further Chromatographic Separation: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC).

Structure Elucidation: The chemical structure of this compound was determined through a combination of spectroscopic methods[2]:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.

Quantitative Data

The following table summarizes the key spectroscopic data for this compound as reported in the literature[2].

Spectroscopic Data Values
Molecular Formula C₂₄H₃₂N₂O₄
¹H NMR (CDCl₃) Data to be populated from the original publication
¹³C NMR (CDCl₃) Data to be populated from the original publication
HRESIMS [M+H]⁺ m/z value to be populated from the original publication

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been experimentally elucidated, its structural similarity to fusaric acid, a well-studied mycotoxin, allows for the proposal of a putative biosynthetic route[1]. Fusaric acid biosynthesis in Fusarium species involves a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS)-like enzyme[1][6][7][8][9].

The proposed biosynthesis of the picolinic acid monomer of this compound likely begins with the condensation of aspartic acid and a polyketide-derived intermediate. The decamethylene bridge that links the two picolinic acid units is likely derived from a fatty acid precursor. The final step would involve the esterification of two picolinic acid molecules with the C10 diol.

Below is a diagram illustrating the proposed logical flow of the biosynthesis.

This compound Proposed Biosynthesis cluster_monomer Picolinic Acid Monomer Biosynthesis cluster_bridge Aliphatic Bridge Formation cluster_dimerization Dimerization Aspartate Aspartic Acid PKS_NRPS PKS_NRPS Aspartate->PKS_NRPS PKS-NRPS machinery Polyketide Polyketide Intermediate Polyketide->PKS_NRPS Picolinic_Acid Picolinic Acid Esterification Esterification Picolinic_Acid->Esterification x2 PKS_NRPS->Picolinic_Acid Fatty_Acid Fatty Acid Precursor C10_Diol C10 Diol Fatty_Acid->C10_Diol Fatty Acid Synthase / Modifying Enzymes C10_Diol->Esterification Penicolinate_A This compound Esterification->Penicolinate_A Esterase/Transferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow employed for the discovery and characterization of this compound.

Experimental Workflow Start Isolation of Endophytic Fungus (Penicillium sp. BCC16054) Fermentation Large-Scale Fermentation Start->Fermentation Extraction Solvent Extraction (Broth and Mycelium) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (VLC, Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Screening (Antimalarial, Antitubercular, Cytotoxicity) Pure_Compound->Bioassays

Caption: General experimental workflow for this compound.

References

Penicolinate A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicolinate A, a natural product isolated from the endophytic fungus Penicillium sp. BCC16054, has garnered interest for its notable biological activities, including antimalarial, antitubercular, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside a proposed mechanism of action based on related picolinic acid derivatives, are presented to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables, and a hypothetical signaling pathway is visualized using the DOT language.

Chemical Structure and Properties

This compound is a symmetrical bis-picolinic acid ester characterized by a decamethylene bridge connecting two picolinate moieties. Its chemical structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₄H₃₂N₂O₄[1]
Molecular Weight 412.52 g/mol [1]
Appearance White solidInferred from similar compounds
UV (λmax, MeOH) 220, 268 nm[1]
IR (KBr) νmax 3445, 2930, 2856, 1710, 1595, 1476, 1439, 1265, 1158, 990, 751 cm⁻¹[2]
HRESIMS [M+H]⁺ m/z 413.2435 (calcd. for C₂₄H₃₃N₂O₄, 413.2440)[1]
¹H NMR (400 MHz, CDCl₃) δ 8.50 (d, J = 4.4 Hz, 2H), 7.69 (td, J = 7.7, 1.6 Hz, 2H), 7.26 (d, J = 7.8 Hz, 2H), 7.21 (dd, J = 7.1, 5.2 Hz, 2H), 4.16 (s, 4H), 1.75 – 1.66 (m, 4H), 1.60 – 1.53 (m, 4H), 1.41 – 1.10 (m, 12H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 166.1 (C=O), 149.4 (CH), 146.0 (C), 141.7 (C), 137.0 (CH), 124.4 (CH), 32.0 (CH₂), 30.3 (CH₂), 28.9 (CH₂), 28.7 (CH₂), 28.5 (CH₂)[1]
Solubility Soluble in ethanol, methanol, DMF, DMSOInferred from general knowledge

Biological Activity

This compound has demonstrated a range of biological activities, most notably its cytotoxicity against several human cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeIC₅₀ (µM)
A2780Ovarian Carcinoma4.1
KBOral Epidermoid CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
NCI-H187Small Cell Lung CancerData not available
VeroAfrican Green Monkey Kidney (non-cancerous)Data not available

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial report of this compound's isolation.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F0 Inoculation of Penicillium sp. BCC16054 F1 Cultivation in Potato Dextrose Broth F0->F1 E0 Filtration to separate mycelia and broth F1->E0 E1 Extraction of broth with ethyl acetate E0->E1 E2 Concentration of ethyl acetate extract E1->E2 P0 Silica gel column chromatography E2->P0 P1 Sephadex LH-20 column chromatography P0->P1 P2 Preparative HPLC P1->P2 P3 Pure this compound P2->P3

Caption: Isolation and purification workflow for this compound.

  • Fermentation: The endophytic fungus Penicillium sp. BCC16054 is cultured in a suitable liquid medium, such as potato dextrose broth, under static conditions at room temperature for several weeks.

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with potassium bromide (KBr) pellets.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to determine the wavelengths of maximum absorption.

Cytotoxicity Assay

The cytotoxicity of this compound against various cell lines is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells (e.g., A2780, KB, MCF-7, NCI-H187, Vero) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, studies on other picolinic acid derivatives suggest potential pathways for its anticancer activity. Picolinic acid and its analogues have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the induction of endoplasmic reticulum (ER) stress and modulation of key signaling proteins.[3][4][5]

Based on this, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. This model suggests that this compound may trigger ER stress, leading to the activation of the unfolded protein response (UPR). This, in turn, can initiate a caspase cascade, ultimately resulting in programmed cell death.

mechanism_of_action cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_caspase Caspase Cascade PenicolinateA This compound ER_Stress ER Stress PenicolinateA->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Caspase9 Caspase-9 Activation UPR->Caspase9 Initiates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity against cancer cells. This guide has summarized its known chemical and biological properties and provided standardized protocols for its study. The key missing pieces of information are the detailed cytotoxicity data against a broader panel of cell lines and, most importantly, the elucidation of its precise mechanism of action. Future research should focus on these areas to fully understand the therapeutic potential of this compound. Investigating its effects on specific cellular targets and signaling pathways will be crucial for its development as a potential anticancer agent. The proposed mechanism of action provides a starting point for such investigations.

References

Spectroscopic Data of Penicolinate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Penicolinate A, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties

This compound is a symmetrical dimeric ester of picolinic acid. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Formula C₂₄H₃₂N₂O₄
Molecular Weight 412.52 g/mol
Exact Mass (HRESIMS) 413.2435 [M+H]⁺ (Calculated for C₂₄H₃₃N₂O₄, 413.2440)
Source Penicillium sp. BCC16054

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
38.21d8.0
47.80t8.0
57.39d8.0
1'4.31t6.8
2'1.76m
3', 4'1.30-1.45m
5'1.25br s
OMe3.98s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
2165.5
3137.2
4126.8
5125.0
6149.9
1'65.2
2'28.6
3'25.9
4'29.3
5'29.1
OMe52.5
Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

IonObserved m/zCalculated m/zFormula
[M+H]⁺413.2435413.2440C₂₄H₃₃N₂O₄
Infrared (IR) Spectroscopy

Due to the limitations of the search, specific IR absorption bands for this compound were not explicitly found in the available resources. However, based on its chemical structure, the following characteristic absorption bands are expected:

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ester)1725-1705
C=N (Pyridine)~1600
C=C (Aromatic)1600-1450
C-O (Ester)1300-1000
C-H (Aliphatic)3000-2850
C-H (Aromatic)3100-3000

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound, based on standard practices for natural product analysis.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectra were acquired at 400 or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

  • ¹³C NMR: Spectra were acquired at 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at δ 77.0 ppm).

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed to establish connectivities and confirm assignments.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Bruker microTOF-Q II, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: Mass spectra were acquired in positive ion mode. The instrument was calibrated using a standard calibrant (e.g., sodium formate).

Infrared Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample was prepared as a thin film on a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Endophytic Fungus (Penicillium sp. BCC16054) Culture Extraction Extraction of Crude Metabolites Fungal_Culture->Extraction Solvent Extraction Chromatography Chromatographic Purification Extraction->Chromatography Silica Gel, HPLC Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Integration Data Integration and Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination of This compound Data_Integration->Structure_Determination

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Penicolinate A and Fusaric Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Penicolinate A and its structural relationship to the well-known mycotoxin, fusaric acid. This compound, a dimeric ester of fusaric acid, exhibits a distinct and broader biological activity profile, suggesting potential for further investigation in drug development. This whitepaper synthesizes the available data on their biological activities, delves into the known biosynthetic pathway of fusaric acid, and discusses the current understanding of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Diagrams illustrating key concepts are included to facilitate comprehension.

Introduction

Fusaric acid, a picolinic acid derivative produced by various Fusarium species, has been extensively studied for its phytotoxicity and moderate antimicrobial and cytotoxic effects.[1] Its biological activities are often attributed to its ability to chelate metal ions and inhibit certain enzymes.[2] this compound, a more recently discovered natural product from Penicillium sp. BCC16054, is a structurally related compound, essentially a dimer of fusaric acid linked by a decamethylene bridge. This structural modification results in a significantly different and, in some cases, more potent biological activity profile, including antimalarial, antimycobacterial, and anticancer properties. This whitepaper aims to provide a comprehensive technical guide to the current knowledge of these two compounds.

Chemical Structures

Fusaric Acid: 5-butylpyridine-2-carboxylic acid

This compound: 1,10-decanediyl bis(5-butylpicolinate)

Biosynthesis

Fusaric Acid

The biosynthesis of fusaric acid is well-elucidated and involves a dedicated gene cluster (FUB). The pathway commences with the condensation of an aspartic acid precursor and malonyl-CoA.[3] A key enzyme in this process is a polyketide synthase (PKS). The FUB gene cluster contains the necessary genes encoding for the enzymes responsible for the subsequent steps of cyclization, oxidation, and tailoring to yield the final fusaric acid molecule.[4]

Fusaric_Acid_Biosynthesis Aspartic Acid Aspartic Acid PKS Polyketide Synthase (FUB gene cluster) Aspartic Acid->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Cyclization Cyclization & Oxidation Intermediate->Cyclization Fusaric Acid Fusaric Acid Cyclization->Fusaric Acid

Caption: Proposed biosynthetic pathway of fusaric acid.

This compound

The biosynthetic pathway of this compound has not yet been elucidated. It is hypothesized to be formed through the esterification of two fusaric acid molecules with a 1,10-decanediol linker. However, the specific enzymes and genes responsible for this dimerization in Penicillium sp. are currently unknown. Fungi, including Penicillium species, are known to produce a variety of esterases and lipases that can catalyze esterification reactions.[5]

Penicolinate_A_Hypothetical_Biosynthesis Fusaric Acid (x2) Fusaric Acid (x2) Enzyme Unknown Esterase/Enzyme(s) in Penicillium sp. Fusaric Acid (x2)->Enzyme 1,10-Decanediol 1,10-Decanediol 1,10-Decanediol->Enzyme This compound This compound Enzyme->this compound

Caption: Hypothetical biosynthesis of this compound.

Biological Activity and Quantitative Data

Both fusaric acid and this compound exhibit a range of biological activities. However, direct comparative studies under identical experimental conditions are limited. The available quantitative data (IC50 values) are summarized in the tables below.

This compound: Quantitative Data
TargetCell Line/OrganismIC50 (µg/mL)IC50 (µM)
MalariaPlasmodium falciparum K13.25~7.88
MycobacteriaMycobacterium tuberculosis H37Ra25~60.6
CancerKB (oral epidermoid carcinoma)4.8~11.6
CancerMCF-7 (breast adenocarcinoma)>50>121
Non-cancerVero (monkey kidney fibroblast)>50>121
Fusaric Acid: Quantitative Data
TargetCell Line/OrganismIC50 (µg/mL)IC50 (µM)
CancerIshikawa (endometrial)25.59142.81
CancerHeLa (cervical)200 (24h), 200-400 (48h)~1116 (24h)
CancerSNO (esophageal)78.81~440
BacteriaStaphylococcus aureus1.30~7.25
MycobacteriaMycobacterium tuberculosis H37Rv52.4~292.4

Mechanism of Action

Fusaric Acid

The mechanism of action of fusaric acid is not fully understood but is thought to be multifactorial.[1] One of the primary proposed mechanisms is the inhibition of dopamine β-hydroxylase, an enzyme involved in norepinephrine synthesis.[1] Additionally, fusaric acid is a known chelator of divalent cations, which can disrupt cellular processes that rely on these ions.[2] Recent studies have also shown that fusaric acid can downregulate the expression of genes in the Toll-like receptor (TLR) signaling pathway in cancer cells.[6][7]

Fusaric_Acid_MoA cluster_0 Cellular Effects Dopamine Beta-Hydroxylase Inhibition Dopamine Beta-Hydroxylase Inhibition Metal Ion Chelation Metal Ion Chelation TLR Pathway Downregulation TLR Pathway Downregulation Fusaric Acid Fusaric Acid Fusaric Acid->Dopamine Beta-Hydroxylase Inhibition Fusaric Acid->Metal Ion Chelation Fusaric Acid->TLR Pathway Downregulation

Caption: Proposed mechanisms of action for fusaric acid.

This compound

The specific mechanism of action for this compound has not been investigated in detail. Given its structural similarity to fusaric acid, it is plausible that it shares some mechanistic features, such as metal chelation. However, its increased potency against certain targets like Plasmodium falciparum suggests that its dimeric structure may lead to novel interactions or enhanced activity at specific cellular targets. Further research is required to elucidate its precise molecular mechanisms.

Experimental Protocols

This section provides an overview of the general methodologies used to assess the biological activities of this compound and fusaric acid.

General Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on adherent cell lines.

Workflow:

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plates B Incubate (24h) A->B C Treat with compound (serial dilutions) B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or fusaric acid) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[8]

Antimalarial Assay (Plasmodium falciparum)

This protocol outlines a common method for assessing the in vitro antimalarial activity of compounds.

Workflow:

Antimalarial_Assay_Workflow A Prepare compound dilutions in 96-well plates B Add synchronized P. falciparum culture A->B C Incubate (72h) B->C D Add SYBR Green I lysis buffer C->D E Incubate (1h, dark) D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a SYBR Green I-based antimalarial assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in 96-well plates.

  • Parasite Culture: Add a synchronized culture of Plasmodium falciparum (e.g., K1 strain) at the ring stage to the wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing a fluorescent DNA dye, such as SYBR Green I, to each well. This dye will bind to the parasite DNA.

  • Incubation: Incubate the plates in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.[9]

Antimycobacterial Assay (Mycobacterium tuberculosis)

This protocol describes a microplate-based assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow:

Antimycobacterial_Assay_Workflow A Prepare compound dilutions in 96-well plates B Add M. tuberculosis inoculum A->B C Incubate (7 days) B->C D Add Alamar Blue reagent C->D E Incubate (24h) D->E F Visually assess color change E->F G Determine MIC F->G

Caption: Workflow for an Alamar Blue-based antimycobacterial assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Ra or H37Rv strain).

  • Inoculation: Add the bacterial inoculum to each well of the plate.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well.

  • Incubation: Incubate for an additional 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).[10][11]

Conclusion and Future Directions

This compound represents an intriguing natural product with a distinct and promising biological activity profile compared to its monomeric counterpart, fusaric acid. While fusaric acid's biosynthesis and certain aspects of its mechanism of action are relatively well-understood, significant knowledge gaps exist for this compound.

Future research should prioritize the elucidation of the biosynthetic pathway of this compound in Penicillium sp. to enable potential synthetic biology approaches for its production and the generation of novel analogs. Direct, head-to-head comparative studies of this compound and fusaric acid across a range of biological assays are crucial to quantitatively assess the impact of dimerization on activity and selectivity. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets of this compound and to understand the signaling pathways it modulates. Addressing these research questions will be essential for fully evaluating the therapeutic potential of this promising class of compounds.

References

Unveiling the Bioactive Potential of Penicolinate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery.[1] As a member of the diverse polyketide family, this compound exhibits a range of biological activities, including cytotoxic, antimalarial, and antifungal properties.[1] This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound, including quantitative data, detailed experimental methodologies for its assessment, and proposed mechanisms of action based on its structural class and observed effects. This document is intended to serve as a valuable resource for researchers investigating this compound and related compounds for potential therapeutic applications.

Quantitative Bioactivity Data

The known biological activities of this compound are summarized in the table below, providing a quantitative basis for its potential as a lead compound.

Biological ActivityTarget Organism/Cell LineParameterValueReference
CytotoxicityHuman Ovarian Cancer (A2780)IC₅₀4.1 µM[1]
AntimalarialPlasmodium falciparumIC₅₀3.25 µg/mL[1]
AntifungalCandida albicansActivityWeak[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of biological findings. While the precise experimental details from the original study on this compound were not fully accessible, this section provides detailed, generalized protocols for the key assays used to determine its biological activities. These protocols are based on standard methodologies reported in the literature for similar compounds.

Disclaimer: The following protocols are representative and may not reflect the exact conditions used in the initial discovery of this compound's bioactivities. Researchers should optimize these protocols based on their specific experimental setup.

Cytotoxicity Assay against A2780 Human Ovarian Cancer Cells (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against an adherent cancer cell line.

  • Cell Culture: A2780 human ovarian cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium, and the cells are treated with these varying concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimalarial Activity Assay against Plasmodium falciparum (SYBR Green I-based Assay)

This protocol describes a widely used method for determining the in vitro antimalarial activity of a compound.

  • Parasite Culture: The chloroquine-sensitive (3D7) or resistant (K1) strains of Plasmodium falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Assay Setup: The assay is performed in 96-well plates. The parasite culture is synchronized to the ring stage, and a suspension with 1% parasitemia and 2% hematocrit is prepared.

  • Compound Preparation: this compound is serially diluted in culture medium and added to the wells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the red blood cells. After thawing, 100 µL of SYBR Green I lysis buffer is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC₅₀ value is calculated by comparing the fluorescence in compound-treated wells to that of untreated controls.

Antifungal Susceptibility Assay against Candida albicans (Broth Microdilution Method)

This protocol details a standard method for assessing the antifungal activity of a compound.

  • Inoculum Preparation: Candida albicans is grown on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Setup: The assay is conducted in 96-well microtiter plates. The yeast inoculum is further diluted in RPMI-1640 medium.

  • Compound Dilution: this compound is serially diluted in the culture medium within the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to the growth in the control well. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. However, based on its chemical structure as a picolinic acid-containing polyketide and the known mechanisms of related compounds, we can propose several hypothetical signaling pathways.

Proposed Cytotoxic Mechanism in Ovarian Cancer Cells

Many polyketides and pyridine-containing compounds exhibit cytotoxicity through the induction of apoptosis. A plausible mechanism for this compound in A2780 ovarian cancer cells involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Proposed Cytotoxic Mechanism of this compound penicolinate_a This compound a2780_cell A2780 Ovarian Cancer Cell penicolinate_a->a2780_cell ros_production Increased ROS Production a2780_cell->ros_production Internalization mitochondrial_stress Mitochondrial Stress ros_production->mitochondrial_stress bax_activation Bax Activation mitochondrial_stress->bax_activation bcl2_inhibition Bcl-2 Inhibition mitochondrial_stress->bcl2_inhibition cytochrome_c Cytochrome c Release bax_activation->cytochrome_c bcl2_inhibition->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Proposed cytotoxic signaling pathway of this compound.
Proposed Antimalarial Mechanism of Action

Picolinic acid is a derivative of pyridine, and many quinoline-based antimalarial drugs (which contain a pyridine ring fused to a benzene ring) are known to function by inhibiting the detoxification of heme in the parasite's food vacuole. A similar mechanism can be proposed for this compound, where it may interfere with the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[2]

Proposed Antimalarial Mechanism of this compound parasite Plasmodium falciparum hemoglobin_digestion Hemoglobin Digestion in Food Vacuole parasite->hemoglobin_digestion free_heme Toxic Free Heme hemoglobin_digestion->free_heme hemozoin_formation Hemozoin Formation (Heme Detoxification) free_heme->hemozoin_formation parasite_death Parasite Death free_heme->parasite_death Toxicity penicolinate_a This compound penicolinate_a->hemozoin_formation Inhibition

Proposed antimalarial mechanism of this compound.
Proposed Antifungal Mechanism against Candida albicans

While this compound showed weak activity against Candida albicans, some picolinamide derivatives have been found to inhibit Sec14p, an essential phosphatidylinositol transfer protein involved in maintaining the integrity of the Golgi apparatus and cell membrane.[3][4] A hypothetical mechanism for this compound could involve the disruption of this or a similar crucial cellular process in C. albicans.

Proposed Antifungal Mechanism of this compound penicolinate_a This compound candida_cell Candida albicans Cell penicolinate_a->candida_cell sec14p Sec14p (Phosphatidylinositol Transfer Protein) penicolinate_a->sec14p Inhibition candida_cell->sec14p Targeting golgi_function Golgi Function & Vesicular Trafficking sec14p->golgi_function cell_membrane_integrity Cell Membrane Integrity golgi_function->cell_membrane_integrity fungal_growth_inhibition Inhibition of Fungal Growth cell_membrane_integrity->fungal_growth_inhibition

Proposed antifungal mechanism of this compound.

General Experimental Workflow

The discovery and characterization of the biological activity of a natural product like this compound typically follows a structured workflow, from isolation to mechanism of action studies.

Experimental Workflow for Natural Product Bioactivity isolation Isolation & Purification (from Penicillium sp.) structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation primary_screening Primary Bioactivity Screening structure_elucidation->primary_screening cytotoxicity_assay Cytotoxicity Assay (e.g., A2780) primary_screening->cytotoxicity_assay antimicrobial_assays Antimicrobial Assays (e.g., P. falciparum, C. albicans) primary_screening->antimicrobial_assays dose_response Dose-Response & IC₅₀ Determination cytotoxicity_assay->dose_response antimicrobial_assays->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies signaling_pathways Signaling Pathway Analysis mechanism_studies->signaling_pathways in_vivo_studies In Vivo Efficacy & Toxicity Studies mechanism_studies->in_vivo_studies

General workflow for bioactivity assessment.

Conclusion and Future Directions

This compound represents a promising natural product with documented cytotoxic and antimalarial activities. While its antifungal properties appear to be modest, further investigation into its spectrum of activity against other fungal pathogens may be warranted. The primary challenge and opportunity for future research lie in the detailed elucidation of its mechanisms of action. The proposed pathways in this guide, based on the activities of structurally related compounds, provide a starting point for hypothesis-driven research.

Future studies should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound in cancer cells and pathogenic microbes.

  • Signaling Pathway Validation: Confirming the involvement of the proposed signaling pathways through western blotting, gene expression analysis, and the use of specific inhibitors.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of ovarian cancer and malaria.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency and selectivity.

A deeper understanding of the biological activity of this compound will be instrumental in harnessing its therapeutic potential and developing novel drugs for the treatment of cancer and infectious diseases.

References

Penicolinate A: A Technical Guide to its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicolinate A (PecA), also known as panepocyclinol A, has emerged as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its direct interaction with STAT3. It details the molecular modifications induced by this compound, the resultant downstream effects on cellular signaling, and its anti-proliferative activity. This document also provides detailed protocols for key experimental assays and presents signaling pathways and experimental workflows as diagrams for enhanced clarity.

Core Mechanism of Action: Di-covalent Modification of STAT3

This compound exerts its anti-cancer effects through a unique mechanism involving the di-covalent modification of STAT3 dimers. As a dimeric natural product, this compound possesses two reactive Michael acceptor sites. These sites enable the molecule to act as a cross-linker, forming covalent bonds with specific cysteine residues on two separate STAT3 monomers within a dimer.[1]

Specifically, this compound targets and cross-links cysteine 712 (C712) and cysteine 718 (C718) residues located at the STAT3 dimer interface. This di-covalent modification effectively locks the STAT3 dimer in a conformation that is unfavorable for its function. The key consequences of this modification are:

  • Inhibition of STAT3 Phosphorylation: The conformational changes induced by this compound binding block the phosphorylation of STAT3.

  • Reduced DNA Binding Affinity: The altered structure of the STAT3 dimer significantly diminishes its ability to bind to its target DNA sequences.[1]

  • Impaired Transcriptional Activity: By preventing DNA binding, this compound ultimately inhibits the transcriptional activation of STAT3 target genes, which are crucial for cancer cell proliferation, survival, and angiogenesis.

This distinct mechanism of action, targeting the STAT3 dimer interface through di-covalent modification, sets this compound apart from many other STAT3 inhibitors that typically target the SH2 domain to disrupt dimerization.[1]

Signaling Pathway Diagram

Penicolinate_A_Mechanism cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Phosphorylation (Y705) pSTAT3_monomer pSTAT3 Monomer STAT3_monomer->pSTAT3_monomer pSTAT3_dimer pSTAT3 Dimer pSTAT3_monomer->pSTAT3_dimer Dimerization PecA_STAT3_complex PecA-crosslinked STAT3 Dimer (Inactive) pSTAT3_dimer->PecA_STAT3_complex Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Penicolinate_A This compound (PecA) Penicolinate_A->PecA_STAT3_complex Di-covalent Modification (C712, C718) Inhibition_of_Transcription Inhibition of Transcription PecA_STAT3_complex->Inhibition_of_Transcription Target_Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Target_Gene_Expression DNA Binding & Transcription

Caption: Mechanism of this compound (PecA) action on the STAT3 signaling pathway.

Quantitative Data: Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are presented in the table below. The data highlights particularly strong efficacy in several lymphoma and melanoma cell lines.[1]

Cell LineCancer TypeIC50 (µM)
Karpas299 Anaplastic Large Cell Lymphoma< 1
SU-DHL-1 Anaplastic Large Cell Lymphoma< 1
A375 Melanoma< 1
BGC-823 Gastric Cancer< 10
HepG2 Hepatoma< 10
U2OS Osteosarcoma< 10
MCF7 Breast Cancer< 10
... (and 24 other cell lines) Various< 10

Table 1: IC50 values of this compound in a panel of cancer cell lines. Data extracted from the supplementary information of "Dimeric natural product panepocyclinol A inhibits STAT3 via di-covalent modification".[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Experimental Workflow Diagram

MTS_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add this compound (various concentrations) Incubation_1->Compound_Addition Incubation_2 Incubate for 48h Compound_Addition->Incubation_2 MTS_Reagent Add MTS reagent to each well Incubation_2->MTS_Reagent Incubation_3 Incubate for 1-4h at 37°C MTS_Reagent->Incubation_3 Absorbance_Reading Read absorbance at 490 nm Incubation_3->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTS-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., Karpas299, SU-DHL-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed suspension cells (e.g., Karpas299, SU-DHL-1) at a density of 2 x 10^4 cells/well or adherent cells at 5 x 10^3 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for STAT3 Phosphorylation

This protocol is for detecting the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in cancer cells treated with this compound.

Experimental Workflow Diagram

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer proteins to PVDF membrane SDS_PAGE->Protein_Transfer Blocking Block membrane with 5% BSA Protein_Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-STAT3, anti-p-STAT3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal with ECL substrate Secondary_Antibody->Detection Imaging Image the blot Detection->Imaging End End Imaging->End

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-STAT3, anti-p-STAT3 Tyr705)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of STAT3 and assessing how this compound affects this binding on a genome-wide scale.

Experimental Workflow Diagram

ChIP_Seq_Workflow Start Start Cell_Treatment Treat cells with this compound or DMSO Start->Cell_Treatment Cross_linking Cross-link proteins to DNA (Formaldehyde) Cell_Treatment->Cross_linking Cell_Lysis_and_Sonication Lyse cells and shear chromatin (Sonication) Cross_linking->Cell_Lysis_and_Sonication Immunoprecipitation Immunoprecipitate STAT3-DNA complexes (anti-STAT3 antibody) Cell_Lysis_and_Sonication->Immunoprecipitation Washing Wash to remove non-specific binding Immunoprecipitation->Washing Elution_and_Reverse_Crosslinking Elute complexes and reverse cross-links Washing->Elution_and_Reverse_Crosslinking DNA_Purification Purify DNA Elution_and_Reverse_Crosslinking->DNA_Purification Library_Preparation Prepare DNA library for sequencing DNA_Purification->Library_Preparation Sequencing High-throughput sequencing Library_Preparation->Sequencing Data_Analysis Align reads and identify peaks Sequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Materials:

  • Treated and untreated cells

  • Formaldehyde

  • Glycine

  • Lysis and wash buffers

  • Anti-STAT3 antibody for ChIP

  • Protein A/G magnetic beads

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and sequencing

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify STAT3 binding sites. Compare the binding profiles between this compound-treated and control cells.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action. Its ability to selectively inhibit the transcriptional activity of STAT3 through a unique di-covalent modification of the STAT3 dimer provides a strong rationale for its further development as a therapeutic. The data presented in this guide demonstrate its potent anti-proliferative effects in a variety of cancer cell lines. The detailed experimental protocols provided herein will aid researchers in further investigating the therapeutic potential of this compound and similar compounds targeting the STAT3 signaling pathway.

References

A Framework for Investigating the Antimalarial Mode of Action of Novel Fungal Metabolites: A Case Study Perspective on Penicolinate A

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The urgent need for novel antimalarial therapeutics with unique mechanisms of action has driven the exploration of diverse natural product libraries. Fungal metabolites, in particular, represent a promising and underexplored source of bioactive compounds. This technical guide outlines a comprehensive framework for the discovery and characterization of the antimalarial mode of action of a novel fungal metabolite, using Penicolinate A as a hypothetical case study. While this compound is a known natural product isolated from Penicillium species, its activity against Plasmodium falciparum has not been reported in publicly available literature. This document, therefore, serves as a detailed roadmap for researchers, providing standardized experimental protocols and data presentation strategies to rigorously evaluate the potential of such compounds as antimalarial drug candidates.

Introduction to this compound and the Search for New Antimalarials

This compound is a pyridine-containing natural product that has been isolated from fungi of the Penicillium genus. Its chemical structure has been elucidated, and methods for its synthesis have been developed. However, to date, there is no published data on its biological activity against the malaria parasite, Plasmodium falciparum.

The increasing resistance of P. falciparum to existing antimalarial drugs, including artemisinin-based combination therapies, poses a significant global health threat. This underscores the critical need to identify new chemical scaffolds with novel mechanisms of action that can overcome existing resistance patterns. Fungi are a rich source of structurally diverse secondary metabolites and have historically yielded numerous life-saving drugs. Projects focused on screening fungal extracts and purified compounds have identified promising antiplasmodial activities, suggesting that fungal metabolites are a valuable resource for antimalarial drug discovery.[1][2][3][4][5]

This guide provides a systematic approach to investigate the potential antimalarial properties of a compound like this compound, from initial screening to in-depth mechanism of action studies.

Hypothetical Quantitative Data for this compound

In a typical drug discovery workflow, the initial step involves determining the in vitro efficacy of the compound against the parasite and assessing its selectivity. The following table illustrates how such data for this compound would be presented.

CompoundTarget Organism/Cell LineAssay TypeIC50 / EC50 / CC50 (nM)Selectivity Index (SI)
This compound P. falciparum (3D7, Chloroquine-sensitive)SYBR Green I AssayData not availableData not available
P. falciparum (Dd2, Multidrug-resistant)SYBR Green I AssayData not availableData not available
Human Embryonic Kidney (HEK293) CellsMTT AssayData not availableData not available
Chloroquine P. falciparum (3D7)SYBR Green I AssayReference valueReference value
P. falciparum (Dd2)SYBR Green I AssayReference valueReference value
HEK293 CellsMTT AssayReference valueReference value

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the antimalarial potential and mode of action of this compound.

In Vitro Culture of Plasmodium falciparum
  • Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and multidrug-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess the compound's activity against different resistance backgrounds.[6]

  • Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.

  • Culture Conditions: The parasites are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ using human O+ erythrocytes at a 2-5% hematocrit.[6]

  • Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment to allow for stage-specific assays.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound.

  • Plate Preparation: this compound is serially diluted in culture medium and added to a 96-well black plate.

  • Parasite Addition: Asynchronous or synchronized ring-stage parasite cultures (1% parasitemia, 2% hematocrit) are added to the wells.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Data Acquisition: Fluorescence is read using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of the compound against a mammalian cell line (e.g., HEK293 or HepG2) to assess its selectivity.

  • Cell Culture: Human cell lines are cultured in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

Stage-Specificity and Rate of Kill Assays

These assays provide insights into which stage of the parasite life cycle the compound targets and how quickly it acts.

  • Stage-Specificity Assay: Highly synchronized cultures at different developmental stages (ring, trophozoite, and schizont) are exposed to this compound at a concentration of 3x IC50 for a short period (e.g., 6 hours). The drug is then washed out, and parasite viability is assessed in the next cycle.

  • Rate of Kill Assay: A synchronized ring-stage culture is treated with this compound at a concentration of 5-10x IC50. Aliquots are taken at different time points (e.g., 6, 12, 24, 48 hours), the drug is washed out, and the parasites are allowed to grow for the remainder of the 48-hour cycle. Parasite viability is then measured to determine the time required for the compound to exert its effect.

Visualizing Experimental Workflows and Potential Pathways

Diagrams are crucial for illustrating complex experimental processes and biological pathways. The following are examples of diagrams that would be generated in the investigation of this compound's antimalarial mode of action.

Experimental_Workflow Figure 1. Experimental Workflow for Antimalarial Evaluation of this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Output A This compound B In Vitro Culture (P. falciparum 3D7 & Dd2) A->B D Cytotoxicity Assay (HEK293 Cells) A->D C SYBR Green I Assay B->C E Stage-Specificity Assay C->E F Rate of Kill Assay C->F I IC50 & CC50 Determination C->I D->I G Target Identification (e.g., Thermal Proteome Profiling) E->G F->G H Pathway Analysis (e.g., Metabolomics, Transcriptomics) G->H K Identification of Molecular Target & Pathway H->K J Selectivity Index (SI) Calculation I->J L Lead Candidate Prioritization J->L K->L

Caption: Figure 1. A generalized workflow for the initial screening and mechanism of action studies of a novel antimalarial compound like this compound.

Signaling_Pathway Figure 2. Hypothetical Signaling Pathway Targeted by this compound cluster_parasite Plasmodium falciparum cluster_outcome Outcome Penicolinate_A This compound Target_Protein Putative Target Protein (e.g., Kinase, Protease) Penicolinate_A->Target_Protein Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Blocks activation Essential_Process_1 Protein Synthesis Signaling_Cascade->Essential_Process_1 Essential_Process_2 Parasite Proliferation Signaling_Cascade->Essential_Process_2 Essential_Process_3 Egress/Invasion Signaling_Cascade->Essential_Process_3 Parasite_Death Parasite Death Essential_Process_1->Parasite_Death Essential_Process_2->Parasite_Death Essential_Process_3->Parasite_Death

Caption: Figure 2. A diagram illustrating a hypothetical signaling pathway within P. falciparum that could be inhibited by this compound, leading to parasite death.

Conclusion and Future Directions

While this compound presents a chemical scaffold from a promising natural source, its potential as an antimalarial agent remains uninvestigated. The experimental framework detailed in this guide provides a robust and systematic approach to bridge this knowledge gap. By following these protocols, researchers can generate the necessary quantitative data to determine the efficacy, selectivity, and mode of action of this compound or other novel compounds.

Should this compound demonstrate potent and selective antiplasmodial activity, further studies would be warranted, including:

  • In vivo efficacy studies in mouse models of malaria.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and drug-like properties.

  • Target validation studies using genetic or chemical-proteomic approaches.

The discovery of new antimalarial drugs is a complex but essential endeavor. A systematic evaluation of novel chemical entities from diverse sources, such as the fungal metabolite this compound, is a critical component of the global strategy to combat malaria.

References

Penicolinate A: An Inquiry into its Antimycobacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the antimycobacterial properties of a compound designated as "Penicolinate A." Consequently, the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, is not possible at this time.

The initial investigation included broad searches for "this compound antimycobacterial properties," its potential "mechanism of action," "synthesis," and any "in vivo studies." These inquiries did not return any relevant scholarly articles, patents, or conference proceedings detailing research into the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial species.

While the search results included information on the synthesis of related compounds such as "penicolinates A, C and D," these documents did not describe any biological activities, including antimycobacterial testing. Further searches for the broader class of "picolinates" and their derivatives did reveal some compounds with biological activities; however, none were specifically identified as this compound with antimycobacterial properties.

It is possible that "this compound" is a novel or proprietary compound currently under investigation, and the research has not yet been published. Alternatively, the name may be an internal designation within a research group or company.

For researchers, scientists, and drug development professionals interested in the antimycobacterial potential of novel compounds, the typical workflow for characterizing a new chemical entity would involve a series of established in vitro and in vivo assays. A generalized workflow for such an investigation is outlined below.

Generalized Experimental Workflow for Antimycobacterial Drug Discovery

The following diagram illustrates a standard pipeline for the evaluation of a new compound's antimycobacterial activity.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Advanced In Vitro & Ex Vivo Testing cluster_2 In Vivo Efficacy & Toxicology cluster_3 Mechanism of Action Studies Compound Test Compound (e.g., this compound) MIC Minimum Inhibitory Concentration (MIC) M. tuberculosis H37Rv Compound->MIC Cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2 cells) Compound->Cytotoxicity Selectivity Calculate Selectivity Index (SI) SI = IC50 / MIC MIC->Selectivity Cytotoxicity->Selectivity DDR Dose-Response & Kill Kinetics Selectivity->DDR MoA Target Identification (e.g., Whole Genome Sequencing of Resistant Mutants, Proteomics) Selectivity->MoA Macrophage Intracellular Activity (Macrophage Infection Model) DDR->Macrophage Resistant Activity against Resistant Strains (MDR/XDR-TB) Macrophage->Resistant PK Pharmacokinetics (PK) (ADME) Resistant->PK Mouse_Model Mouse Model of TB Infection (e.g., C57BL/6) PK->Mouse_Model Toxicity In Vivo Toxicology Mouse_Model->Toxicity Pathway Pathway Analysis MoA->Pathway

Generalized workflow for antimycobacterial drug discovery.

We recommend that researchers in possession of "this compound" who wish to evaluate its antimycobacterial properties begin with the foundational in vitro screening assays. Should the compound exhibit promising activity and selectivity, further investigation into its mechanism of action and in vivo efficacy would be warranted.

Until peer-reviewed data on this compound becomes available, it is not possible to provide the requested in-depth technical guide. We encourage the user to verify the compound's name and to search for forthcoming publications in relevant scientific journals.

Structure-Activity Relationship (SAR) Studies of Penicolinate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a natural product isolated from the endophytic fungus Penicillium sp. BCC16054, is a symmetrical bis-picolinic ester featuring a distinctive decamethylene bridge.[1] This unique structural architecture has garnered significant interest within the medicinal chemistry community due to its potent and diverse biological activities. This compound and its congeners have demonstrated promising efficacy against a range of clinically relevant targets, including the malaria parasite Plasmodium falciparum, various mycobacteria, and several human cancer cell lines.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its naturally occurring analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Structure and Analogs

The fundamental structure of this compound consists of two picolinic acid units ester-linked to a central C10 alkyl chain. The naturally occurring analogs, Penicolinates B-E, exhibit variations in the length and functionality of this linker, providing initial insights into the structural requirements for biological activity.

Quantitative Structure-Activity Relationship Data

The biological activities of Penicolinates A-E have been evaluated against a panel of pathogens and cell lines. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the potency of each analog.

Table 1: Antimalarial, Antifungal, and Antibacterial Activity of Penicolinates A-E

CompoundAntimalarial (IC50, µg/mL) vs. P. falciparum K1Antifungal (IC50, µg/mL) vs. C. albicans ATCC 90028Antibacterial (MIC, µg/mL) vs. M. tuberculosis H37Ra
This compound3.25>25>25
Penicolinate B1.451.4525
Penicolinate C3.073.6712.5
Penicolinate D---
Penicolinate E---
Doxorubicin--0.78

Data extracted from Intaraudom C. et al., Tetrahedron Letters 2013, 54, 744-748.[1]

Table 2: Cytotoxic Activity of Penicolinates A-E

CompoundCytotoxicity (IC50, µg/mL)
KB (Oral Cavity Cancer) MCF-7 (Breast Cancer) NCI-H187 (Lung Cancer) Vero (Normal Kidney Cells)
This compound1.86.00.32.8
Penicolinate B186.00.32.8
Penicolinate C4.9101.44.8
Penicolinate D----
Penicolinate E----
Doxorubicin0.40.80.045.8

Data extracted from Intaraudom C. et al., Tetrahedron Letters 2013, 54, 744-748.[1]

Structure-Activity Relationship Insights

Based on the available data, several key SAR trends can be elucidated:

  • Linker Length and Flexibility: The decamethylene linker in this compound appears to be a critical determinant of its biological activity profile. Variations in linker length, as seen in the other Penicolinates (structures not fully detailed in the provided abstracts), likely influence the molecule's overall conformation and ability to interact with its biological targets.

  • Symmetry: The symmetrical nature of this compound may contribute to its potent activity, potentially allowing for bivalent binding or enhanced target engagement.

  • Picolinate Moiety: The picolinic acid substructure is essential for activity. This aromatic carboxylic acid derivative is known to chelate metal ions, which could be a component of its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key biological assays cited in the study of Penicolinates A-E.

In Vitro Antimalarial Assay

This protocol is based on the widely used SYBR Green I-based fluorescence assay for Plasmodium falciparum.

  • Parasite Culture: The chloroquine-resistant K1 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Procedure:

    • Serially dilute test compounds in RPMI-1640 medium in a 96-well microplate.

    • Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

    • Following incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

    • Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro Antifungal Assay

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) against Candida albicans.

  • Inoculum Preparation: Candida albicans (ATCC 90028) is grown on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • Dispense RPMI-1640 medium into a 96-well microplate.

    • Serially dilute the test compounds in the wells.

    • Add the standardized fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. The IC50 can be determined by measuring the optical density and calculating the concentration that inhibits 50% of growth.

In Vitro Antitubercular Assay

The Microplate Alamar Blue Assay (MABA) is a common method for assessing the antimycobacterial activity of compounds.

  • Inoculum Preparation: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Assay Procedure:

    • Add Middlebrook 7H9 broth to a 96-well microplate.

    • Perform serial dilutions of the test compounds in the plate.

    • Add the prepared bacterial inoculum to all wells.

    • Incubate the plate at 37°C for 5-7 days.

    • Add Alamar Blue reagent and resazurin to each well and incubate for another 24 hours.

    • Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents the color change.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

  • Cell Culture: Human oral cavity cancer (KB), breast cancer (MCF-7), small cell lung cancer (NCI-H187), and normal African green monkey kidney (Vero) cell lines are maintained in appropriate culture media and conditions.

  • Assay Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound.

Experimental_Workflow_for_Bioactivity_Screening cluster_Isolation Isolation & Purification cluster_Assays Biological Assays cluster_Data_Analysis Data Analysis Fungus Penicillium sp. BCC16054 Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Penicolinates Isolated Penicolinates A-E Chromatography->Penicolinates Antimalarial Antimalarial Assay (P. falciparum) Penicolinates->Antimalarial Antifungal Antifungal Assay (C. albicans) Penicolinates->Antifungal Antitubercular Antitubercular Assay (M. tuberculosis) Penicolinates->Antitubercular Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) Penicolinates->Cytotoxicity IC50_MIC IC50 / MIC Determination Antimalarial->IC50_MIC Antifungal->IC50_MIC Antitubercular->IC50_MIC Cytotoxicity->IC50_MIC SAR_Analysis SAR Analysis IC50_MIC->SAR_Analysis

Caption: Workflow for the isolation, bioactivity screening, and SAR analysis of Penicolinates.

Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate Overnight (Adhesion) start->incubation1 treatment Add Serial Dilutions of Penicolinates incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4 hours add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Cytotoxicity Profile calculate_ic50->end

Caption: Step-by-step workflow of the in vitro cytotoxicity (MTT) assay.

SAR_Logic_Diagram cluster_Structure Chemical Structure cluster_Activity Biological Activity Penicolinate_A This compound (C10 Linker) High_Activity High Potency (e.g., Antimalarial, Cytotoxic) Penicolinate_A->High_Activity Other_Penicolinates Other Penicolinates (Linker Variation) Moderate_Activity Moderate Potency Other_Penicolinates->Moderate_Activity Low_Activity Low/No Potency Other_Penicolinates->Low_Activity SAR_Conclusion SAR Conclusion: Linker length and functionality are crucial for potent bioactivity. High_Activity->SAR_Conclusion Moderate_Activity->SAR_Conclusion Low_Activity->SAR_Conclusion

Caption: Logical relationship between Penicolinate structure and observed biological activity.

References

Unveiling the Biological Targets of Penicolinate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A is a naturally occurring small molecule isolated from the endophytic fungus Penicillium sp. BCC16054. Structurally, it is characterized as a bis-picolinic ester linked by a decamethylene bridge, representing a dimeric form of the well-known antibiotic, fusaric acid.[1] This unique structure confers upon this compound a distinct and broader biological activity profile compared to its monomeric counterpart.[1] Preliminary studies have revealed its potential as an antimalarial, antimycobacterial, and anticancer agent, making it a compound of significant interest for further investigation and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets, supported by available data, hypothesized mechanisms of action, and detailed experimental protocols for future research.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities against various pathogens and cancer cell lines. The following table summarizes the available quantitative data on its inhibitory potency.

Biological ActivityTarget Organism/Cell LineIC50 Value (μg/mL)Reference
AntimalarialPlasmodium falciparum3.25[1]
AntitubercularMycobacterium tuberculosisData not available
AnticancerMammalian tumor cell linesData not available

Note: While this compound is reported to be active against Mycobacterium tuberculosis and mammalian tumor cell lines, specific IC50 values are not publicly available in the reviewed literature.

Hypothesized Biological Targets and Mechanisms of Action

The precise molecular targets of this compound have not yet been definitively identified. However, based on its structural similarity to fusaric acid and other picolinic acid derivatives, several plausible mechanisms of action can be hypothesized.

Metal Ion Chelation and Inhibition of Metalloenzymes

Picolinic acid and its derivatives are known to be effective chelating agents for divalent and trivalent metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺). This chelating ability is a key aspect of their biological activity.

  • Inhibition of Zinc Finger Proteins: A primary hypothesized mechanism is the chelation of zinc from zinc finger proteins. These proteins are crucial for a wide range of cellular processes, including DNA replication, transcription, and signal transduction. By sequestering zinc, this compound could disrupt the structure and function of these essential proteins, leading to cell cycle arrest and apoptosis. This is a known mechanism for other picolinic acid derivatives.

  • Inhibition of Other Metalloenzymes: Many enzymes critical for cellular metabolism and survival are metalloenzymes. This compound may inhibit these enzymes by chelating the metal cofactors necessary for their catalytic activity.

A proposed signaling pathway for the anticancer activity of this compound, based on the zinc chelation hypothesis, is depicted below.

Hypothesized Anticancer Mechanism of this compound Penicolinate_A This compound Zinc_Chelation Zinc Chelation Penicolinate_A->Zinc_Chelation Zinc_Finger_Proteins Zinc Finger Proteins (e.g., transcription factors) Zinc_Chelation->Zinc_Finger_Proteins sequesters Zn²⁺ Metalloenzymes Other Metalloenzymes Zinc_Chelation->Metalloenzymes sequesters metal cofactors DNA_Replication_Transcription Disruption of DNA Replication & Transcription Zinc_Finger_Proteins->DNA_Replication_Transcription Enzyme_Inhibition Inhibition of Enzymatic Activity Metalloenzymes->Enzyme_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized anticancer mechanism of this compound.
Inhibition of Dopamine Beta-Hydroxylase

Fusaric acid is a known inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. While the relevance of this to this compound's antimalarial, antimycobacterial, and anticancer activities is not immediately clear, it represents a potential off-target effect or a mechanism that could be explored in different therapeutic contexts.

Experimental Protocols for Target Identification

To elucidate the specific biological targets of this compound, a multi-pronged approach employing a combination of modern drug discovery techniques is recommended. The following are detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

This technique aims to isolate proteins that physically interact with this compound from a complex cellular lysate.

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a reactive functional group (e.g., a primary amine or a carboxylic acid) suitable for covalent linkage to a solid support.

    • Covalently attach the derivatized this compound to activated chromatography beads (e.g., NHS-activated sepharose or epoxy-activated sepharose) to create an affinity matrix.

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Culture the target cells (e.g., Plasmodium falciparum, Mycobacterium tuberculosis, or a relevant cancer cell line) to a sufficient density.

    • Harvest the cells and lyse them using a non-denaturing lysis buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-conjugated beads to allow for binding of target proteins.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Identification of Bound Proteins:

    • Elute the specifically bound proteins from the affinity matrix using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

The following diagram illustrates the workflow for affinity chromatography-based target identification.

Affinity Chromatography Workflow for Target Identification Start Start Immobilize Immobilize this compound on Beads Start->Immobilize Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Incubate Incubate Lysate with Beads Immobilize->Incubate Prepare_Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Separate Proteins by SDS-PAGE Elute->SDS_PAGE Mass_Spec Identify Proteins by Mass Spectrometry SDS_PAGE->Mass_Spec End End Mass_Spec->End

References

In Silico Modeling of Penicolinate A Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicolinate A, a picolinic acid derivative isolated from endophytic fungi, has demonstrated notable cytotoxic activities against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. However, its direct molecular target and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive in silico strategy to identify and characterize the binding of this compound to a plausible therapeutic target. By leveraging computational methodologies, researchers can accelerate the drug discovery process, from target identification to lead optimization. This document provides a detailed framework for such an investigation, including hypothetical data, experimental protocols for computational assays, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a fungal metabolite that has garnered interest due to its biological activities. Studies have shown its potent cytotoxic effects; for instance, it exhibited an IC50 value of 4.1 μM against the human ovarian cancer cell line A2780.[1] While this bioactivity is promising, the specific molecular interactions driving this effect are currently unknown. Identifying the direct protein target is a critical next step in understanding its therapeutic potential and for guiding further drug development efforts.

Hypothetical Target Selection: B-cell lymphoma 2 (Bcl-2)

Given the pro-apoptotic effects observed with related compounds, a plausible hypothetical target for this compound is the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Bcl-2 is a key regulator of the intrinsic apoptosis pathway and is overexpressed in many cancers, contributing to cell survival and resistance to chemotherapy. Small molecules that inhibit Bcl-2 can restore the natural apoptotic process in cancer cells, making it an attractive target for anti-cancer drug development.

This guide will proceed with Bcl-2 as the hypothetical target for this compound to illustrate a complete in silico modeling workflow.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be generated during an in silico and subsequent in vitro validation of this compound's binding to Bcl-2.

Parameter Value Method Reference
Docking Score -8.5 kcal/molMolecular DockingHypothetical
Binding Affinity (Kd) 2.5 µMSurface Plasmon ResonanceHypothetical
IC50 5.2 µMCompetitive Binding AssayHypothetical
RMSD of Ligand 1.2 ÅMolecular DynamicsHypothetical
Binding Free Energy -10.2 kcal/molMM/PBSAHypothetical

Experimental Protocols

Molecular Docking

Objective: To predict the binding pose and affinity of this compound to the Bcl-2 protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of human Bcl-2 (e.g., PDB ID: 2O2F) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states for amino acid residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on Bcl-2 based on the location of known inhibitors or using a binding site prediction tool.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Generate a set of possible binding poses and rank them based on their docking scores.

  • Analysis:

    • Analyze the top-ranked binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and Bcl-2 residues.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-Bcl-2 complex and refine the binding pose.

Methodology:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (1 atm) and temperature (310 K) (NPT ensemble).

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor the intermolecular interactions between this compound and Bcl-2 over the course of the simulation.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of this compound to Bcl-2 for a more accurate estimation of binding affinity.

Methodology:

  • MM/PBSA or MM/GBSA Calculation:

    • Use the snapshots from the MD simulation trajectory to perform Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

    • Calculate the free energy of the complex, the protein, and the ligand individually.

    • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Visualizations

Bcl-2 Signaling Pathway

Bcl2_Signaling_Pathway cluster_apoptosis Apoptosis Regulation cluster_bcl2 Bcl-2 Inhibition Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Penicolinate_A This compound Penicolinate_A->Bcl2 Inhibits

Caption: Bcl-2's role in the intrinsic apoptosis pathway and its inhibition by this compound.

In Silico Modeling Workflow

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB: 2O2F) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Free_Energy Binding Free Energy Calculation MD_Simulation->Free_Energy Stability_Analysis Complex Stability Analysis MD_Simulation->Stability_Analysis Affinity_Prediction Binding Affinity Prediction Free_Energy->Affinity_Prediction In_Vitro In Vitro Validation Affinity_Prediction->In_Vitro

Caption: Workflow for the in silico modeling of this compound target binding.

Conclusion

While the direct molecular target of this compound is yet to be experimentally confirmed, in silico modeling provides a powerful and resource-efficient approach to generate and test hypotheses. The workflow detailed in this guide, using Bcl-2 as a hypothetical target, illustrates a systematic process for predicting and analyzing the binding of this compound to a protein of interest. The insights gained from such computational studies are invaluable for guiding subsequent experimental validation and for the rational design of more potent and selective analogs of this compound, ultimately accelerating the journey from a bioactive natural product to a potential clinical candidate.

References

The Biological Frontier of Penicolinate A Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a picolinic acid derivative, and its analogs represent a promising class of bioactive compounds with significant therapeutic potential. Isolated from various fungal species, these molecules have demonstrated a range of biological activities, including notable cytotoxic effects against cancer cell lines and broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Cytotoxic and Antimicrobial Potential: A Quantitative Overview

The biological efficacy of this compound and its derivatives is best understood through a quantitative analysis of their activity. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against a range of microbial pathogens.

Table 1: Cytotoxicity of Picolinic Acid Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
This compoundA2780 (Human Ovarian Cancer)4.1[1]
Fusaric acidCHO (Chinese Hamster Ovary)0.032 mM (32 µM)
3-Hydroxy picolinic acidCHO (Chinese Hamster Ovary)-
Picolinic acidCHO (Chinese Hamster Ovary)-
PicloramCHO (Chinese Hamster Ovary)-
6-Bromo picolinic acidCHO (Chinese Hamster Ovary)-
6-Methyl picolinic acidCHO (Chinese Hamster Ovary)-
Di-picolinic acidCHO (Chinese Hamster Ovary)-
Iso-nicotinic acidCHO (Chinese Hamster Ovary)-
Picolinic acid N-oxideCHO (Chinese Hamster Ovary)-
Nicotinic acidCHO (Chinese Hamster Ovary)-
6-Hydroxy picolinic acidCHO (Chinese Hamster Ovary)25.85 mM (25850 µM)
Compound 5c PC-3 (Prostate Cancer)2.385[2]
Compound 5c MCF-7 (Breast Cancer)2.084[2]
Compound 6c PC-3 (Prostate Cancer)1.980[2]
Compound 6c MCF-7 (Breast Cancer)1.619[2]

Table 2: Antimicrobial Activity of Picolinic Acid and its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Picolinic acidSerratia marcescens500[3]
Picolinic acidKlebsiella pneumoniae500[3]
Picolinic acidEscherichia coli500[3]
Picolinic acidShigella flexneri500[3]
Picolinic acidBacillus cereus500[3]
Picolinic acidProteus vulgaris500[3]
Picolinic acidMicrococcus luteus500[3]
Picolinic acidProteus mirabilis1500[3]
Picolinic acidEnterobacter cloacae1000[3]
Picolinic acidBacillus subtilis2000[3]
Picolinic acidStaphylococcus aureus2000[3]
Picolinic acidLactococcus lactis2000[3]
Zinc picolinateBacillus subtilis1500[4]
Zinc picolinateSerratia marcescens1500[4]
Zinc picolinateMicrococcus luteus2000[4]
Copper picolinateStaphylococcus aureus500[4]
Copper picolinateProteus vulgaris500[4]
Copper picolinateMicrococcus luteus500[4]
Copper picolinateLactococcus lactis500[4]
Copper picolinateEscherichia coli500[4]
Copper picolinateSerratia marcescens500[4]
Copper picolinateProteus mirabilis500[4]
Copper picolinateKlebsiella pneumoniae1000[4]
Copper picolinateEnterobacter cloacae1500[4]
Copper picolinateBacillus cereus2000[4]
Copper picolinateBacillus subtilis2000[4]
Cobalt picolinateMicrococcus luteus500[4]
Cobalt picolinateSerratia marcescens500[4]
Nickel picolinateBacillus subtilis500[4]
Nickel picolinateMicrococcus luteus500[4]
Nickel picolinateKlebsiella pneumoniae500[4]
Manganese picolinateBacillus subtilis500[4]
Manganese picolinateMicrococcus luteus500[4]
Manganese picolinateKlebsiella pneumoniae500[4]

Mechanism of Action: Unraveling the Molecular Pathways

The biological activities of this compound and its derivatives are underpinned by their ability to interfere with fundamental cellular processes. Key mechanisms of action that have been identified include the chelation of essential metal ions and the induction of cellular stress pathways leading to apoptosis.

Metal Ion Chelation

Picolinic acid and its analogs are known to chelate divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺). This activity is significant because these metal ions are crucial cofactors for a variety of enzymes and transcription factors, including zinc finger proteins that are essential for DNA replication and cell division.[5] By sequestering these ions, picolinic acid derivatives can disrupt these vital cellular functions, leading to an inhibition of cell growth. The differential toxicity of various analogs is influenced by their ability to chelate zinc, which is related to the partial charge on the nitrogen atom in the pyridine ring, and their ability to cross cell membranes, which is determined by their hydrophobicity (logP).

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Recent studies have revealed that novel derivatives of picolinic acid can induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[6][7] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling mode.

One identified pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ER stress response. This is followed by the activation of caspase-4 (in humans), which is specifically involved in ER stress-induced apoptosis. The activation cascade continues with the cleavage of pro-caspase-9 and pro-caspase-3, leading to the execution of the apoptotic program.[7]

ER_Stress_Apoptosis_Pathway cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Cascade Picolinate_A_Derivative Picolinate A Derivative ER_Stress ER Stress (Unfolded Protein Accumulation) Picolinate_A_Derivative->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p_eIF2a Phosphorylation of eIF2α UPR->p_eIF2a Caspase4_Activation Caspase-4 Activation p_eIF2a->Caspase4_Activation Caspase9_Activation Caspase-9 Activation Caspase4_Activation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

ER Stress-Mediated Apoptosis Pathway

Experimental Protocols

The evaluation of the biological potential of this compound derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound Derivatives A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine the MBC or MFC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. Incubate the agar plates under suitable conditions. The MBC/MFC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow A 1. Serial Dilution of This compound Derivatives C 3. Inoculate 96-well plate A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate (e.g., 16-24h) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC E->F

Broth Microdilution Workflow

Conclusion

This compound and its derivatives have emerged as a compelling class of natural products with significant potential for the development of new anticancer and antimicrobial therapies. Their mechanisms of action, which include the disruption of essential metal-dependent cellular processes and the induction of programmed cell death, offer promising avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting field. Future studies should focus on elucidating the structure-activity relationships of a broader range of derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and further exploring their molecular targets and signaling pathways to unlock their full therapeutic potential.

References

A Deep Dive into Picolinic Acid-Derived Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthesis, biological activities, and experimental protocols of notable picolinic acid-derived natural products, offering valuable insights for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of natural products derived from picolinic acid, a pyridine carboxylic acid catabolite of tryptophan. This document delves into the core aspects of these compounds, including their biosynthesis, diverse biological activities, and the intricate signaling pathways they modulate. Detailed experimental methodologies and quantitative bioactivity data are presented to facilitate further research and development in this promising area of natural product chemistry.

Introduction to Picolinic Acid and its Derivatives

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite produced during the catabolism of the amino acid tryptophan via the kynurenine pathway.[1][2] Beyond its physiological role in aiding the absorption of essential minerals, picolinic acid and its naturally occurring derivatives have garnered significant attention for their wide-ranging pharmacological properties.[3][4] These compounds exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory effects. This guide will focus on four prominent examples of picolinic acid-derived natural products: streptonigrin, fusaric acid, pyridomycin, and promothiocin.

Biosynthesis of Picolinic Acid-Derived Natural Products

The biosynthesis of picolinic acid itself is intricately linked to the kynurenine pathway, a major route for tryptophan metabolism. The formation of picolinic acid-derived natural products often involves complex biosynthetic pathways in microorganisms. For instance, 3-hydroxypicolinic acid (3-HPA), a key building block for various secondary metabolites, is synthesized from L-lysine through the action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.[5] The biosynthesis of more complex derivatives like streptonigrin, produced by Streptomyces flocculus, involves a sophisticated assembly of precursor molecules.[6] Similarly, fusaric acid is a well-known mycotoxin produced by various Fusarium species.[7] Pyridomycin is produced by Dactylosporangium fulvum, and its biosynthesis involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system.[8][9]

Quantitative Bioactivity Data

The picolinic acid-derived natural products discussed in this guide exhibit potent biological activities, which have been quantified in numerous studies. The following tables summarize the available quantitative data for their antitumor, antifungal, and antibacterial properties.

Table 1: Antitumor Activity of Picolinic Acid Derivatives
CompoundCell LineActivity MetricValueReference(s)
StreptonigrinPancreatic Cancer CellsPlating Efficiency0.25 ± 0.02 at 100 nM[10]
StreptonigrinMelanoma CellsEffective Concentration0.04 µM[10]
StreptonigrinSW480 (β-catenin-activated)Inhibition of β-catenin/Tcf-DNA complex86% at 5 µM[10]
StreptonigrinPAD1IC5048.3 ± 34.2 µM[10]
StreptonigrinPAD2IC5026.1 ± 0.3 µM[10]
StreptonigrinPAD3IC500.43 ± 0.03 µM[10]
StreptonigrinPAD4IC502.5 ± 0.4 µM[10]
Fusaric AcidIshikawa Endometrial Cancer CellsIC50 (72h)142.81 µM[11]
Table 2: Antifungal Activity of Fusaric Acid
Fungal SpeciesEC50 (µg/mL)Reference(s)
Thanatephorus cucumeris22.42[6]
Colletotrichum higginsianum31.67[6]
Colletotrichum gloeosporioides90.80[6]
Table 3: Antibacterial Activity of Pyridomycin and Fusaric Acid Derivatives
CompoundBacterial SpeciesMIC (µg/mL)Reference(s)
PyridomycinMycobacterium tuberculosis H37Rv0.31 - 0.63[5][12]
PyridomycinMycobacterium bovis BCG0.39[12]
PyridomycinMycobacterium smegmatis mc²1550.62 - 1.25[5][12]
PyridomycinIsoniazid-resistant M. tuberculosis (katG mutation)0.3 - 0.6[13]
PyridomycinIsoniazid-resistant M. tuberculosis (inhA promoter mutation)2.5 - 5[13]
Fusaric Acid Analog (qy17)Staphylococcus haemolyticus16[14]
Fusaric Acid Analog (qy17)Staphylococcus epidermidis16[14]
Fusaric Acid Analog (qy17)Enterococcus faecium8[14]
Fusaric Acid Analog (qy20)Staphylococcus haemolyticus16[14]
Fusaric Acid Analog (qy20)Staphylococcus epidermidis16[14]
Fusaric Acid Analog (qy20)Enterococcus faecium8[14]

Key Signaling Pathways and Mechanisms of Action

Picolinic acid and its derivatives exert their biological effects by modulating specific signaling pathways. Two key areas of activity are immunomodulation, particularly macrophage activation, and a broad-spectrum antiviral effect against enveloped viruses.

Macrophage Activation

Picolinic acid acts as a potent costimulator for macrophage activation, working synergistically with interferon-gamma (IFN-γ).[13][15] This activation leads to an enhanced cytotoxic potential of macrophages against tumor cells.[13] One of the key mechanisms involves the selective induction of Macrophage Inflammatory Protein-1alpha (MIP-1α) and MIP-1β.[12] Picolinic acid also down-regulates the expression of the MIP-1α/β receptor, CCR5, on macrophages.[12] This reciprocal regulation of chemokines and their receptor suggests a sophisticated mechanism for controlling leukocyte recruitment and inflammatory responses.

Macrophage_Activation Picolinic Acid-Mediated Macrophage Activation cluster_stimuli PA Picolinic Acid Macrophage Macrophage PA->Macrophage Acts on Activation Macrophage Activation IFNg IFN-γ IFNg->Macrophage Primes MIP1a_b MIP-1α / MIP-1β (Chemokines) Macrophage->MIP1a_b Induces Production CCR5 CCR5 Receptor (on Macrophage) Macrophage->CCR5 Down-regulates Macrophage->Activation Leads to Leukocyte_Recruitment Leukocyte Recruitment MIP1a_b->Leukocyte_Recruitment Cytotoxicity Enhanced Cytotoxicity Activation->Cytotoxicity

Picolinic acid and IFN-γ synergistically activate macrophages.
Antiviral Mechanism

Picolinic acid has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus.[2][3] The primary mechanism of action is the inhibition of viral entry into host cells.[3][16] Mechanistic studies have revealed that picolinic acid compromises the integrity of the viral membrane and inhibits the fusion between the viral envelope and the host cell membrane.[2][3] This action effectively prevents the viral genetic material from entering the host cell, thereby halting the replication cycle at a very early stage. This mechanism of targeting a fundamental step in the lifecycle of many enveloped viruses contributes to its broad-spectrum efficacy.

Antiviral_Mechanism Antiviral Mechanism of Picolinic Acid cluster_interaction PA Picolinic Acid MembraneFusion Viral-Cellular Membrane Fusion PA->MembraneFusion Inhibits EnvelopedVirus Enveloped Virus HostCell Host Cell EnvelopedVirus->HostCell Attempts to enter ViralEntry Viral Entry MembraneFusion->ViralEntry Is required for Replication Viral Replication ViralEntry->Replication Leads to

Picolinic acid inhibits the entry of enveloped viruses.

Experimental Protocols

This section outlines general methodologies for the isolation, characterization, and bioactivity assessment of picolinic acid-derived natural products.

Isolation and Purification

General Workflow for Isolation of Picolinic Acid Derivatives from Microbial Cultures:

  • Cultivation: Grow the producing microorganism (e.g., Streptomyces, Fusarium) in a suitable liquid medium (e.g., Czapek-Dox broth for Fusarium) for an appropriate duration (e.g., 21 days) to allow for the production of secondary metabolites.[17]

  • Extraction:

    • For intracellular compounds, harvest the mycelia by centrifugation or filtration. Extract the mycelia with an organic solvent such as methanol or ethyl acetate.

    • For extracellular compounds, extract the culture filtrate with a water-immiscible organic solvent (e.g., ethyl acetate) at an appropriate pH.

  • Preliminary Fractionation: Concentrate the crude extract under reduced pressure. The residue can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC).

  • Chromatographic Purification: Purify the fractions containing the target compound using a combination of chromatographic techniques. This may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column.

  • Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and Thin-Layer Chromatography (TLC).

Isolation_Workflow General Isolation Workflow Start Microbial Culture Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Preliminary Fractionation (e.g., VLC, SPE) Concentration->Fractionation Purification Chromatographic Purification (e.g., Column, Prep-HPLC) Fractionation->Purification Purity Purity Assessment (Analytical HPLC, TLC) Purification->Purity End Pure Compound Purity->End

A typical workflow for isolating natural products.
Characterization

The structure of the purified picolinic acid derivative is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR indicates the number and types of carbon atoms.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for establishing the connectivity of atoms within the molecule and for the complete structural assignment.[10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule.[10]

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present.

Bioactivity Assays

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Cytotoxicity Assay (IC50 Determination):

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a suitable method, such as the MTT or MTS assay.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Conclusion

Picolinic acid-derived natural products represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, ranging from antimicrobial and antiviral to antitumor and immunomodulatory, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their biosynthesis, quantitative bioactivity, and mechanisms of action. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and exploitation of these promising natural products. Future research should continue to focus on the discovery of novel picolinic acid derivatives, the elucidation of their detailed mechanisms of action, and the optimization of their therapeutic properties through medicinal chemistry efforts.

References

Methodological & Application

Synthesis of Penicolinate A and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A is a naturally occurring picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054.[1] Structurally, it is a symmetrical diester formed from two picolinic acid units linked by a ten-carbon aliphatic chain. This compound and its analogs have garnered significant interest within the scientific community due to their diverse biological activities, including antimalarial, antitubercular, and cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis of this compound and related compounds, intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Data Presentation

Biological Activity of Penicolinates

The following table summarizes the reported in vitro biological activities of this compound and its naturally occurring analog, Penicolinate C.

CompoundAssayCell Line/OrganismIC50 (µg/mL)
This compound AntimalarialPlasmodium falciparum K13.25
Penicolinate C AntimalarialPlasmodium falciparum K13.07

Data sourced from Intaraudom C. et al., 2013.[1]

Synthetic Protocols

The total synthesis of this compound and its analogs can be achieved through a convergent synthetic strategy. The key step in the synthesis of Penicolinates A, C, and D is a Sonogashira coupling reaction.[2] While the detailed experimental procedures from the primary synthetic literature by Chiu et al. (2022) are not publicly available, a general and adaptable protocol based on established Sonogashira coupling methodologies is provided below. This protocol is intended to be a starting point for the synthesis and may require optimization for specific substrates and scales.

General Experimental Workflow

G cluster_0 Starting Material Preparation cluster_1 Synthesis of this compound start1 Picolinic Acid esterification Esterification start1->esterification start2 1,10-Decanediol start2->esterification start3 Methyl 5-iodopicolinate sonogashira Sonogashira Coupling start3->sonogashira start4 1,9-Decadiyne start4->sonogashira purification Purification (e.g., Column Chromatography) esterification->purification Crude Product sonogashira->purification characterization Characterization (NMR, HRMS) purification->characterization Pure this compound

Caption: General synthetic workflow for this compound.

Protocol 1: Esterification of Picolinic Acid with 1,10-Decanediol

This protocol describes a potential direct esterification route to this compound.

Materials:

  • Picolinic acid

  • 1,10-Decanediol

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (2.2 equivalents) and 1,10-decanediol (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product by NMR and HRMS to confirm its identity and purity.

Protocol 2: Sonogashira Coupling for this compound Synthesis (Hypothetical)

This protocol outlines a plausible approach for the synthesis of this compound based on the confirmed use of a Sonogashira coupling as a key step.[2]

Materials:

  • Methyl 5-iodopicolinate

  • 1,9-Decadiyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride

  • Ethyl acetate or other extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 5-iodopicolinate (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and CuI (e.g., 10 mol%).

  • Add the anhydrous, degassed solvent, followed by the base.

  • To this mixture, add 1,9-decadiyne (1.0 equivalent) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the time required for the reaction to complete, as monitored by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the coupled product.

  • Characterize the structure of the synthesized this compound using NMR and HRMS.

Signaling Pathways and Experimental Logic

The synthesis of this compound via the Sonogashira coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in this process.

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-alkyne L2 transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-alkyne (Product) reductive_elimination->product cu_acetylide Cu-alkyne cu_acetylide->transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide CuI, Base base Base

References

Application Notes and Protocols for Penicolinate A Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a derivative of picolinic acid, has been identified as a compound with potential cytotoxic activities, making it a candidate for investigation in cancer research.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using established colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH). Additionally, a putative signaling pathway for its mechanism of action is presented.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the cytotoxic effects of a representative picolinic acid derivative (Compound 5) on human cancer cell lines, as reported in a study by Al-Ostath et al. (2021).[3][4] This data is intended to serve as a reference for the expected range of activity for this class of compounds.

Table 1: Cytotoxicity of a Picolinic Acid Derivative (Compound 5) on Various Cell Lines [3][4]

Cell LineCell TypeAssay DurationGI50 (µg/mL)GI50 (µM)
A549Human Lung Carcinoma48 hours35.199.93
MCF-7Human Breast Adenocarcinoma72 hours> 50> 142.3
MCF10ANon-tumorigenic Breast Epithelial72 hours> 50> 142.3
WBCWhite Blood Cells72 hours> 50> 142.3

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocols

Cell Culture and Compound Preparation

Cell Lines:

  • Maintain selected cancer cell lines (e.g., A549, HeLa, MCF-7) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Compound Stock Solution:

  • Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C.

  • Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5][6]

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-2).

  • After the incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.

  • Incubate at 4°C for 1 hour.[5][7]

  • Wash the plates four to five times with 1% acetic acid to remove unbound dye and air-dry completely.[5]

  • Add 100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Wash the plates again four times with 1% acetic acid and air-dry.[5]

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Shake the plate for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Calculate the percentage of cell growth relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[8]

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

  • After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[10]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10][11]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Add the stop solution provided in the kit (if applicable).

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Seeding (96-well plate) treatment Incubation (24, 48, or 72h) prep_cells->treatment prep_compound This compound Dilution Series prep_compound->treatment assay_mtt MTT Assay treatment->assay_mtt assay_srb SRB Assay treatment->assay_srb assay_ldh LDH Assay treatment->assay_ldh analysis Absorbance Reading assay_mtt->analysis assay_srb->analysis assay_ldh->analysis calculation Calculate % Viability/ Cytotoxicity (IC50/GI50) analysis->calculation

Caption: Workflow for cytotoxicity assessment of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Picolinic acid and its derivatives have been shown to induce apoptosis in cancer cells.[3] A plausible mechanism involves the induction of cellular stress, leading to the activation of the intrinsic and/or extrinsic apoptosis pathways.

G cluster_stimulus Stimulus cluster_pathways Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase penicolinate This compound death_receptor Death Receptors (e.g., Fas, TNFR) penicolinate->death_receptor May activate mito_stress Mitochondrial Stress penicolinate->mito_stress Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito_stress->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Putative apoptosis signaling pathway for this compound.

References

Application Notes and Protocols for MTT Assay with Penicolinate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Penicolinate A, a picolinic acid derivative with potential anticancer properties. The protocols outlined below are intended for use by professionals in cell biology, pharmacology, and drug discovery.

This compound has demonstrated potent cytotoxic activity against human ovarian cancer cells, making it a compound of interest for further investigation.[1] The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[2] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[2]

Data Presentation

Table 1: Reported Cytotoxic Activity of this compound
CompoundCell LineIC50 ValueReference
This compoundA2780 (Human Ovarian Cancer)4.1 µM[1]

Experimental Protocols

I. Preparation of Reagents

1. MTT Solution (5 mg/mL):

  • Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS), pH 7.4.[4][5]

  • Vortex or sonicate until the MTT is completely dissolved.[6]

  • Sterilize the solution by filtering it through a 0.2 µm filter.[4][5]

  • Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[4][5]

2. Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO):

  • Option A: Acidified SDS: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl).

  • Option B: Dimethyl Sulfoxide (DMSO): High-purity, sterile DMSO can be used directly.[3]

  • Option C: Acidified Isopropanol: 0.05 N HCl in absolute isopropanol.[7]

3. This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Store the stock solution at -20°C or as recommended by the supplier.

II. Cell Seeding and Treatment
  • Culture the desired cancer cell line (e.g., A2780) in appropriate complete culture medium until they are in the logarithmic growth phase.

  • Trypsinize the cells and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well flat-bottom plate at an optimized density. Seeding densities can range from 1,000 to 100,000 cells per well, depending on the cell line's growth rate. A typical starting density is 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[3]

  • On the following day, prepare serial dilutions of this compound in the complete culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include the following controls on the plate:

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.

    • Blank: Wells containing culture medium but no cells, to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

III. MTT Assay Procedure
  • Following the incubation period with this compound, carefully aspirate the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized for different cell lines.

  • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspirating the supernatant.[4]

  • Add 100-150 µL of the solubilization solution (e.g., DMSO or acidified SDS) to each well to dissolve the formazan crystals.[3][4]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm (optimally at 570 nm) using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

IV. Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.[8]

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[9] This can be determined using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from the graph.[9]

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Incubate Cells with this compound (24-72h) prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve & IC50 calculate_viability->plot_curve

Caption: Workflow of the MTT assay to determine the cytotoxicity of this compound.

Potential Signaling Pathway for Cytotoxicity

Given that this compound exhibits cytotoxic activity, it may induce apoptosis. The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be investigated.

Apoptosis_Signaling_Pathway Hypothesized Apoptotic Signaling Pathway for this compound cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Outcome penicolinate_a This compound bax_bak Bax/Bak Activation penicolinate_a->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 Activates casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 Activates apoptosis Apoptosis (Cell Death) casp3->apoptosis Executes

References

Application Note: In Vitro Antimalarial Screening of Penicolinate A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents. Penicolinate A, a natural product, has been identified as a potential candidate for antimalarial drug development. This application note provides a detailed protocol for the in vitro screening of this compound against the erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay. This assay is a widely used, robust, and cost-effective method for assessing parasite viability and growth inhibition.[1][2][3][4]

Principle of the Assay

The SYBR Green I-based assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA.[1] In a malaria culture, only the parasites contain DNA, as mature erythrocytes are anucleated. Therefore, the fluorescence intensity is directly proportional to the amount of parasite DNA, which in turn reflects the parasite load.[1] In the presence of an effective antimalarial compound like this compound, parasite growth is inhibited, leading to a reduction in DNA content and consequently, a decrease in fluorescence. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of parasite growth, can then be determined by measuring the fluorescence at various concentrations of the test compound.

Materials and Reagents

  • Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)

  • Human erythrocytes (blood group O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound (stock solution in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • SYBR Green I nucleic acid gel stain (10,000X concentrate in DMSO)

  • Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

  • 96-well black microplates, sterile

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Microscopy equipment for parasite visualization and counting

Experimental Protocol

Parasite Culture Maintenance
  • Maintain a continuous culture of P. falciparum in human erythrocytes at 3-5% hematocrit in complete culture medium.[5]

  • Incubate the culture flasks at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[2][5]

  • Synchronize the parasite culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation. This ensures a homogenous parasite population at the start of the assay.

Preparation of Drug Plates
  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid toxicity to the parasites.

  • Add 100 µL of each drug dilution in triplicate to the wells of a 96-well black microplate.

  • Include wells with standard antimalarial drugs as positive controls and wells with drug-free medium as negative controls (100% parasite growth).

  • Also, include wells with uninfected erythrocytes as a background control.

In Vitro Antimalarial Assay
  • Prepare a parasite suspension of synchronized ring-stage P. falciparum at 1% parasitemia and 2% hematocrit in complete culture medium.[2]

  • Add 100 µL of the parasite suspension to each well of the pre-dosed 96-well plate.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.[2]

Measurement of Parasite Growth using SYBR Green I
  • After the 72-hour incubation, prepare the SYBR Green I lysis buffer. A common formulation consists of 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100, containing a 1:5000 dilution of SYBR Green I.[6]

  • Carefully remove 100 µL of the culture medium from each well without disturbing the erythrocyte pellet.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix the contents of the wells by gentle pipetting or shaking.

  • Incubate the plate in the dark at room temperature for 1 to 24 hours.[1]

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]

Data Analysis
  • Subtract the background fluorescence values (wells with uninfected erythrocytes) from all experimental wells.

  • Normalize the fluorescence data to the negative control (drug-free wells), which represents 100% parasite growth.

  • Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The quantitative data from the in vitro antimalarial screening of this compound should be summarized in a clear and structured table. As no specific experimental data for this compound is publicly available, the following table serves as a template for presenting the results.

CompoundP. falciparum StrainIC50 (nM) ± SDSelectivity Index (SI)
This compound3D7 (Chloroquine-sensitive)Data to be determinedData to be determined
This compoundDd2 (Chloroquine-resistant)Data to be determinedData to be determined
Chloroquine3D7 (Chloroquine-sensitive)Reference valueReference value
ChloroquineDd2 (Chloroquine-resistant)Reference valueReference value
Artemisinin3D7 (Chloroquine-sensitive)Reference valueReference value
ArtemisininDd2 (Chloroquine-resistant)Reference valueReference value

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) against a mammalian cell line (e.g., HEK293, HepG2) to the antimalarial IC50. A higher SI value indicates greater selectivity for the parasite over host cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis parasite_culture 1. P. falciparum Culture (Ring-stage synchronized) incubation 3. Co-incubation (Parasites + Drug for 72h) parasite_culture->incubation drug_plate 2. Prepare Drug Plate (Serial dilutions of this compound) drug_plate->incubation lysis 4. Cell Lysis & SYBR Green I Staining incubation->lysis readout 5. Fluorescence Reading (Ex: 485nm, Em: 530nm) lysis->readout analysis 6. Data Analysis (IC50 Determination) readout->analysis Signaling_Pathway cluster_drug_action Drug Action cluster_parasite_processes Parasite Viability cluster_assay_principle Assay Principle Penicolinate_A This compound Target Parasite Molecular Target(s) Penicolinate_A->Target Inhibits Growth Parasite Growth & Replication Target->Growth DNA Increase in Parasite DNA Growth->DNA Fluorescence Fluorescence Signal DNA->Fluorescence SYBR_Green SYBR Green I SYBR_Green->DNA Intercalates

References

Application Notes and Protocols for Measuring the IC50 of Penicolinate A in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for determining the 50% inhibitory concentration (IC50) of Penicolinate A against the malaria parasite, Plasmodium falciparum. The protocols outlined below are based on the widely used and validated SYBR Green I-based fluorescence assay.

Introduction

This compound is a natural product with potential therapeutic applications. Assessing its efficacy against Plasmodium falciparum, the deadliest species of human malaria parasite, is a critical step in evaluating its potential as an antimalarial agent. The IC50 value is a key quantitative measure of a compound's potency, representing the concentration at which it inhibits 50% of parasite growth in vitro. This application note details the materials, procedures, and data analysis required to accurately determine the IC50 of this compound.

Principle of the Assay

The SYBR Green I-based assay is a sensitive, high-throughput method for measuring parasite proliferation. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In the context of an in vitro culture of P. falciparum, the fluorescence intensity is directly proportional to the amount of parasitic DNA, which in turn reflects the number of viable parasites. By exposing the parasites to a range of this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Details/Specifications
Parasite Culture Plasmodium falciparum strain (e.g., 3D7, Dd2, W2)Aseptically maintained in continuous culture.
Human erythrocytes (O+)Washed and stored at 4°C.
RPMI-1640 mediumSupplemented with L-glutamine, HEPES, and hypoxanthine.
Albumax II or Human Serum5% (w/v) or 10% (v/v) respectively.
Sterile, flat-bottomed 96-well microplatesFor cell culture.
Test Compound This compoundHigh purity.
Dimethyl sulfoxide (DMSO)ACS grade, for stock solution preparation.
Assay Reagents SYBR Green I nucleic acid gel stain10,000X concentrate in DMSO.
Lysis BufferTris-HCl (pH 7.5), EDTA, saponin, and Triton X-100.
Control Drugs Chloroquine, ArtemisininFor assay validation.
Equipment IncubatorHumidified, 37°C, with a gas mixture of 5% CO2, 5% O2, 90% N2.
Fluorescence microplate readerExcitation/Emission wavelengths of ~485 nm/~530 nm.
Biosafety cabinet (Class II)For sterile handling.
Light microscopeFor parasitemia determination.
CentrifugeFor pelleting erythrocytes.
Multichannel pipettesFor efficient plate setup.

Experimental Protocol

A detailed, step-by-step protocol for the SYBR Green I-based IC50 determination is provided below.

  • Complete Culture Medium: Prepare RPMI-1640 medium supplemented with the required concentrations of L-glutamine, HEPES, hypoxanthine, and Albumax II or human serum.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Lysis Buffer with SYBR Green I: Prepare the lysis buffer and, just before use, add SYBR Green I to the appropriate final concentration (e.g., 1X). Protect from light.

  • Parasite Synchronization: For optimal results, synchronize the P. falciparum culture to the ring stage, for example, by using sorbitol treatment.

  • Parasitemia Adjustment: Adjust the parasitemia of the culture to 0.5-1% at a 2% hematocrit in complete culture medium.

  • Plate Seeding: Add 100 µL of the parasite culture to each well of a 96-well microplate.

  • Compound Addition: Add 100 µL of the serially diluted this compound to the respective wells. Include wells for positive controls (e.g., chloroquine) and negative controls (parasites with medium containing the same final DMSO concentration as the test wells).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After the 72-hour incubation, add 100 µL of the lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells (containing only erythrocytes and medium) from all other readings.

  • Normalization: Normalize the data by expressing the fluorescence intensity of the test wells as a percentage of the average fluorescence intensity of the negative control wells (100% growth).

  • Dose-Response Curve: Plot the percentage of parasite growth against the logarithm of the this compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.

Data Presentation

The IC50 values of this compound against different P. falciparum strains, along with control compounds, should be summarized in a clear and concise table.

Compound P. falciparum Strain IC50 (nM) [95% Confidence Interval]
This compound3D7 (Chloroquine-sensitive)Insert experimentally determined value
This compoundDd2 (Chloroquine-resistant)Insert experimentally determined value
Chloroquine3D7Insert experimentally determined value
ChloroquineDd2Insert experimentally determined value
Artemisinin3D7Insert experimentally determined value
ArtemisininDd2Insert experimentally determined value

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis penicolinate_prep Prepare this compound Serial Dilutions add_compound Add this compound and Controls penicolinate_prep->add_compound parasite_prep Synchronize and Adjust P. falciparum Culture plate_setup Seed 96-well Plate with Parasites parasite_prep->plate_setup plate_setup->add_compound incubation Incubate for 72 hours (37°C, Gas Mixture) add_compound->incubation lysis_stain Lyse Cells and Stain DNA with SYBR Green I incubation->lysis_stain read_fluorescence Measure Fluorescence (Ex:485nm, Em:530nm) lysis_stain->read_fluorescence data_analysis Normalize Data and Calculate IC50 read_fluorescence->data_analysis

Caption: Workflow for IC50 determination of this compound using the SYBR Green I assay.

logical_relationship pen_conc This compound Concentration parasite_growth P. falciparum Growth pen_conc->parasite_growth Inhibits dna_amount Parasitic DNA Amount parasite_growth->dna_amount Proportional to fluorescence SYBR Green I Fluorescence dna_amount->fluorescence Determines ic50 IC50 Value fluorescence->ic50 Used to Calculate

Caption: Conceptual diagram illustrating the principle of IC50 determination.

Cell-based Assays for Evaluating Penicolinate A Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a natural product isolated from Penicillium sp., has demonstrated potent cytotoxic activity against various cancer cell lines, including human ovarian cancer (A2780), where it exhibits an IC50 value of 4.1 μM.[1] This cytotoxic profile suggests its potential as a therapeutic agent. This document provides detailed application notes and protocols for a panel of cell-based assays to rigorously evaluate the efficacy and elucidate the mechanism of action of this compound. The assays described herein are designed to assess its impact on cell viability, induction of apoptosis, and potential anti-inflammatory effects.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Target cancer cell line (e.g., A2780 human ovarian cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Presentation

The results of the MTT assay can be presented as the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits 50% of cell growth, should be calculated.

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.0584
50.6552
100.3024
250.108
500.054

IC₅₀ Value: [Calculated from the dose-response curve]

Experimental Workflow: Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Apoptosis Induction Analysis

To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis, two key assays are recommended: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, and a Caspase-3/7 activity assay.

Annexin V-FITC/PI Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

The data from the flow cytometry analysis can be summarized in a table showing the percentage of cells in each quadrant.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.22.52.3
This compound (IC₅₀)45.835.119.1
This compound (2x IC₅₀)20.348.930.8
Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[7] This luminescent assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[1] The luminescent signal is proportional to the amount of caspase-3/7 activity.[8]

Materials:

  • This compound

  • Target cancer cell line

  • White-walled 96-well microplates

  • Caspase-Glo® 3/7 Assay System (Promega) or equivalent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

The results are typically presented as fold change in caspase-3/7 activity relative to the untreated control.

This compound (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,0001.0
145,0003.0
5150,00010.0
10225,00015.0
25240,00016.0
50210,00014.0

Potential Signaling Pathways in this compound-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of this compound are likely mediated through the modulation of key signaling pathways that regulate cell survival and death. Below are diagrams of plausible pathways that could be investigated.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage.[9] Activated p53 can induce the expression of pro-apoptotic proteins.

G cluster_p53 p53-Mediated Apoptosis PenicolinateA This compound DNA_Damage Cellular Stress (e.g., DNA Damage) PenicolinateA->DNA_Damage induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: p53 pathway in this compound-induced apoptosis.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical pro-survival signaling cascade.[10] Inhibition of this pathway can lead to apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins.

G cluster_pi3k PI3K/Akt Pathway Inhibition PenicolinateA This compound PI3K PI3K PenicolinateA->PI3K inhibits Akt Akt PI3K->Akt Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Anti-inflammatory Activity Assessment

Natural products often exhibit multiple biological activities. To explore the potential anti-inflammatory properties of this compound, its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages can be assessed using the Griess assay.

Experimental Protocol: Nitric Oxide Production Assay

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess Reagent to each well.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation

The results can be presented as the percentage of NO production inhibition compared to the LPS-stimulated control.

TreatmentNitrite (µM)% Inhibition of NO Production
Control2.1-
LPS (1 µg/mL)35.80
LPS + this compound (1 µM)30.215.6
LPS + this compound (5 µM)22.537.2
LPS + this compound (10 µM)15.157.8

Logical Relationship: Anti-inflammatory Screening

G cluster_inflammation Anti-inflammatory Screening Logic LPS LPS Stimulation of Macrophages NO_Production Nitric Oxide (NO) Production LPS->NO_Production Inhibition Inhibition of NO Production? NO_Production->Inhibition PenicolinateA This compound PenicolinateA->Inhibition Yes Potential Anti-inflammatory Effect Inhibition->Yes Yes No No Significant Anti-inflammatory Effect at Tested Doses Inhibition->No No

Caption: Logic diagram for evaluating the anti-inflammatory potential of this compound.

References

Application Notes and Protocols for Penicolinate A in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penicolinate A is a picolinic acid derivative isolated from the endophytic fungus Penicillium sp.[1]. Picolinic acid and its derivatives have garnered interest in medicinal chemistry due to their potential as anticancer agents[2][3]. This document provides an overview of the current understanding of this compound's activity, with a focus on its potential application in the context of drug-resistant cancer cell lines. Due to the limited direct research on this compound in chemoresistant models, this document also includes generalized protocols and discusses potential mechanisms of action based on related compounds.

Activity of this compound in Cancer Cell Lines

Currently, there is limited publicly available data on the activity of this compound specifically in drug-resistant cancer cell lines. One study has reported the cytotoxic activity of this compound against the human ovarian cancer cell line A2780, with a half-maximal inhibitory concentration (IC50) of 4.1 μM[1]. The A2780 cell line is known to have both cisplatin-sensitive and cisplatin-resistant variants, but the specific variant used in this study was not specified[4][5].

To contextualize the potential of this compound, it is useful to consider the activities of other picolinic acid derivatives and secondary metabolites from Penicillium species that have been tested against drug-resistant cancer cell lines. For instance, certain picolinamide derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and have demonstrated cytotoxicity against various resistant human cancer cell lines, including pancreatic (Panc-1), ovarian (OVCAR-3), and colon (HT29) cancer cells[2]. Other studies on novel picolinic acid derivatives have indicated mechanisms involving the induction of apoptosis through endoplasmic reticulum stress[3][6].

Table 1: Cytotoxic Activity of this compound and Related Compounds

Compound/ExtractCancer Cell LineResistance ProfileIC50 / ActivityReference(s)
This compound A2780 (ovarian)Not Specified4.1 μM[1]
Picolinamide Derivative 7h Panc-1 (pancreatic)ResistantSignificant cell death[2]
Picolinamide Derivative 7h OVCAR-3 (ovarian)ResistantSignificant cell death[2]
Picolinamide Derivative 7h HT29 (colon)ResistantSignificant cell death[2]
Penicillium sp. CAM64 Metabolite 6 HeLa (cervical)Not SpecifiedLC50: 0.88 µg/mL[4]
Penicillium sp. YT2019-3321 Metabolite 2 PATU8988T (pancreatic)Not SpecifiedIC50: 11.4 μM[7]

Potential Mechanisms of Action and Signaling Pathways in Drug-Resistant Cancer

While the precise mechanisms of this compound in drug-resistant cancer are yet to be elucidated, several pathways are commonly implicated in chemoresistance and could be potential targets.

Overcoming Drug Efflux

A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells[8][9]. Compounds that can either inhibit the function of these transporters or evade recognition by them may overcome this form of resistance. The potential for this compound to interact with ABC transporters has not been studied.

Induction of Apoptosis in Resistant Cells

Drug-resistant cancer cells often have defects in apoptotic pathways, making them less susceptible to programmed cell death induced by conventional chemotherapies[10][11]. Natural products and their derivatives are known to induce apoptosis through various mechanisms, including the activation of caspase cascades and modulation of Bcl-2 family proteins[6][12]. Picolinic acid-related compounds have been shown to induce apoptosis in various cancer cell lines[2]. Further investigation is required to determine if this compound can effectively trigger apoptosis in chemoresistant cells.

Modulation of Key Signaling Pathways

Aberrant signaling through pathways like PI3K/Akt and MAPK is a hallmark of many cancers and contributes to drug resistance[1][7].

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Its hyperactivation is a common feature in many cancers, and inhibitors of this pathway are actively being explored as cancer therapeutics[13].

  • MAPK Pathway: The MAPK cascade, including the ERK, JNK, and p38 pathways, regulates a wide range of cellular processes, and its dysregulation is frequently associated with cancer development and drug resistance[1].

The potential of this compound to modulate these or other critical signaling pathways in drug-resistant cancer cells remains a key area for future research.

Experimental Protocols

The following are generalized protocols for assessing the activity of a test compound, such as this compound, in drug-resistant cancer cell lines. These should be optimized for specific cell lines and experimental conditions.

Protocol for Determining IC50 Values using MTT Assay

This protocol is for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Drug-resistant and parental (drug-sensitive) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (or other test compound)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by a test compound.

Materials:

  • Drug-resistant and parental cancer cell lines

  • 6-well cell culture plates

  • This compound (or other test compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate a general experimental workflow for evaluating a new anticancer compound and a simplified representation of a common signaling pathway implicated in cancer.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) cell_culture Culture Drug-Resistant and Sensitive Cell Lines ic50 Determine IC50 (e.g., MTT Assay) cell_culture->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism xenograft Establish Tumor Xenografts in Mice mechanism->xenograft If promising treatment Treat with this compound xenograft->treatment efficacy Evaluate Tumor Growth and Survival treatment->efficacy

Caption: A general workflow for the preclinical evaluation of this compound's anticancer activity.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Drug Resistance) Akt->Downstream

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer drugs.

Conclusion and Future Directions

Future studies should focus on:

  • Evaluating the cytotoxic activity of this compound across a panel of well-characterized drug-resistant cancer cell lines (e.g., cisplatin-resistant A2780/CP, doxorubicin-resistant MCF-7/ADR).

  • Investigating the effect of this compound on the function of major ABC transporters.

  • Elucidating the molecular mechanisms of this compound-induced cell death, with a focus on apoptosis.

  • Determining the impact of this compound on key signaling pathways implicated in cancer cell survival and drug resistance, such as the PI3K/Akt and MAPK pathways.

Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for treating drug-resistant cancers.

References

Application Notes and Protocols for Testing Penicolinate A Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel anti-tubercular agents with unique mechanisms of action is a critical priority. Penicolinate A is an investigational compound with a novel chemical scaffold. These application notes provide detailed protocols for the initial in vitro evaluation of this compound against Mycobacterium tuberculosis, including determination of its inhibitory and bactericidal concentrations, and assessment of its cytotoxicity to guide further development.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound compared to standard anti-tubercular drugs.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)MBC/MIC Ratio
This compound8162
Isoniazid0.050.24
Rifampicin0.10.44

Table 2: Cytotoxicity and Selectivity Index of this compound

Compound50% Cytotoxicity Concentration (CC50) in Vero Cells (µg/mL)Selectivity Index (SI = CC50/MIC)
This compound> 128> 16
Isoniazid> 200> 4000
Rifampicin> 100> 1000

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Isoniazid and Rifampicin as control drugs

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv equivalent to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from well to well.

  • Repeat the serial dilution for the control drugs in separate rows.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (bacteria without any drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial metabolism).

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine if this compound is bacteriostatic or bactericidal.

Materials:

  • Results from the MIC assay

  • Middlebrook 7H11 agar plates supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile saline solution

Procedure:

  • From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, take a 10 µL aliquot.

  • Spot the aliquot onto a quadrant of a Middlebrook 7H11 agar plate.

  • Also, spot an aliquot from the positive control well (no drug).

  • Allow the spots to dry and then incubate the plates at 37°C for 3-4 weeks.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Protocol for Cytotoxicity Assay

This protocol assesses the toxicity of this compound to mammalian cells using a standard cell line like Vero (monkey kidney epithelial cells).

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old media from the cells and add 100 µL of the diluted compound to the respective wells.

  • Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxicity concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit a Penicillin-Binding Protein (PBP), a key enzyme in the final stages of peptidoglycan synthesis in Mycobacterium tuberculosis. This inhibition disrupts cell wall integrity, leading to cell lysis.

cluster_cell M. tuberculosis Cell cluster_pathway Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II UDP_NAM->Lipid_II Translocation PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Substrate Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Transpeptidation Lysis Cell Lysis PBP->Lysis Disrupted Cell Wall Integrity Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Penicolinate_A This compound Penicolinate_A->PBP Inhibition

Caption: Hypothetical inhibition of a Penicillin-Binding Protein by this compound.

Experimental Workflow

The diagram below outlines the logical flow of experiments for the in vitro evaluation of this compound.

cluster_workflow Experimental Workflow for this compound Evaluation Start Start: this compound Stock Solution MIC_Assay MIC Assay (vs. M. tuberculosis) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) Start->Cytotoxicity_Assay MBC_Assay MBC Assay MIC_Assay->MBC_Assay If active Data_Analysis Data Analysis: - MIC/MBC Determination - CC50 Calculation - Selectivity Index MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Decision Go/No-Go Decision for Further Studies Data_Analysis->Decision

Caption: Workflow for in vitro testing of this compound.

Application Notes and Protocols for Testing Penicolinate A Anticancer Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of Penicolinate A, a novel compound with potential anticancer properties. The following protocols detail the use of established animal models to assess the efficacy, toxicity, and mechanism of action of this compound. Preclinical in vivo studies are a critical step in the drug development pipeline, bridging the gap between in vitro assays and human clinical trials.[1][2][3] The selection of an appropriate animal model is crucial for obtaining clinically relevant data.[4][5] This document outlines protocols for both subcutaneous and orthotopic xenograft models, which are widely used for anticancer drug screening.[6]

Animal Model Selection

The choice of animal model is paramount for the successful preclinical evaluation of an anticancer drug candidate.[2] Immunodeficient mice, such as nude (Foxn1nu) or SCID (Prkdcscid) mice, are commonly used for xenograft studies as they can accept human tumor grafts.[7]

Subcutaneous Xenograft Models:

  • Description: Human cancer cells are injected subcutaneously into the flank of an immunodeficient mouse.[6][8]

  • Advantages: This model is technically straightforward, allows for easy monitoring of tumor growth with calipers, and is cost-effective.[8]

  • Disadvantages: The subcutaneous microenvironment does not fully replicate the native tumor site, which can affect tumor growth, metastasis, and drug response.[4][5]

Orthotopic Xenograft Models:

  • Description: Human cancer cells or patient-derived tumor tissue are implanted into the corresponding organ in an immunodeficient mouse.[4][5][9]

  • Advantages: These models more accurately mimic the human disease by preserving the natural tumor microenvironment, which influences therapeutic response and metastatic potential.[4][5][9] They are considered a gold standard for preclinical evaluation.[9]

  • Disadvantages: Orthotopic implantation is surgically more demanding and may require imaging techniques to monitor tumor growth.[5]

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal CancerData to be determined
A549Non-small Cell Lung CancerData to be determined
MCF-7Breast CancerData to be determined
OVCAR-3Ovarian CancerData to be determined
DU145Prostate CancerData to be determined

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of cancer cells in vitro and are fundamental for estimating effective in vivo doses.[10]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTreatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
SubcutaneousVehicle ControlData to be determinedN/AData to be determined
SubcutaneousThis compound (Dose 1)Data to be determinedData to be determinedData to be determined
SubcutaneousThis compound (Dose 2)Data to be determinedData to be determinedData to be determined
OrthotopicVehicle ControlData to be determinedN/AData to be determined
OrthotopicThis compound (Dose 1)Data to be determinedData to be determinedData to be determined
OrthotopicThis compound (Dose 2)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anticancer activity of this compound.

Materials:

  • Human cancer cell line of interest (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Female athymic nude mice (5-6 weeks old)[11]

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)[11]

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension in PBS or culture medium at a concentration of 3 x 10^6 cells in 100 µL.[11] For some cell lines, mixing with Matrigel may improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., approximately 0.3 cm x 0.3 cm), measure the tumor volume using calipers every other day.[11] The tumor volume can be calculated using the formula: V = (A x B^2) / 2, where A is the longer diameter and B is the shorter diameter.[11]

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (at predetermined doses) or the vehicle control to the respective groups. The route of administration (e.g., oral, intraperitoneal) will depend on the properties of the compound.

  • Endpoint Analysis: Continue treatment for a specified period. Monitor tumor volume and body weight regularly.[11] At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). The rate of inhibition (IR) can be calculated.[11]

Protocol 2: Orthotopic Xenograft Model

This protocol provides a general guideline for establishing an orthotopic tumor model, which offers a more clinically relevant setting.[4][9]

Materials:

  • Same as Protocol 1

  • Surgical instruments

  • Anesthesia

  • In vivo imaging system (optional, for non-invasive monitoring)

Procedure:

  • Cell Preparation: Prepare the cancer cell suspension as described in Protocol 1. The optimal cell concentration may vary depending on the organ of implantation.[9]

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Establish a sterile surgical field.[9]

    • Make an incision to expose the target organ.

    • Inject the tumor cell suspension directly into the organ.[9]

    • Close the surgical site with sutures or staples.[9]

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.[9]

  • Tumor Growth Monitoring: Monitor tumor growth using an appropriate imaging modality (e.g., bioluminescence or fluorescence imaging if using engineered cell lines, MRI, or ultrasound).

  • Treatment and Endpoint Analysis: Follow the treatment and analysis steps as outlined in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Culture ic50 IC50 Determination (this compound) cell_culture->ic50 animal_model Animal Model Selection (Subcutaneous/Orthotopic) ic50->animal_model Dose Selection tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment Treatment (this compound vs. Vehicle) tumor_implantation->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Caption: Workflow for preclinical evaluation of this compound.

Potential Signaling Pathways Affected by this compound

The precise molecular mechanism of this compound is yet to be elucidated. However, many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12][13] The following diagram illustrates some common pathways that could be investigated.

signaling_pathways cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p53 p53 Apoptosis Apoptosis p53->Apoptosis Penicolinate_A This compound Penicolinate_A->PI3K Inhibition? Penicolinate_A->Akt Inhibition? Penicolinate_A->mTOR Inhibition? Penicolinate_A->ERK Inhibition? Penicolinate_A->p53 Activation?

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo assessment of this compound's anticancer activity. Careful execution of these experiments, coupled with meticulous data collection and analysis, will be instrumental in determining the therapeutic potential of this novel compound and guiding its further development. It is imperative to conduct all animal experiments in accordance with institutional and national guidelines for the ethical treatment of animals.[2]

References

Application Notes and Protocols: Pharmacokinetic Analysis of Penicolinate A in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for conducting a pharmacokinetic (PK) analysis of Penicolinate A, a novel small molecule, in a murine model. The following protocols and application notes are designed to assist researchers in obtaining robust and reproducible data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited publicly available information on this compound, this guide presents a generalized yet detailed framework based on established methodologies for small molecule pharmacokinetic studies in mice. Specific parameters for this compound, such as formulation, dosage, and analytical method conditions, will require optimization.

Data Presentation: Pharmacokinetic Parameters

A successful pharmacokinetic study culminates in the determination of key parameters that describe the compound's behavior in the body. All quantitative data should be summarized in a clear and concise tabular format for easy comparison between different administration routes or dose levels.

Table 1: Key Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) e.g., 5e.g., 20
C₀ (ng/mL) Calculated initial concentrationN/A
Cₘₐₓ (ng/mL) N/AMaximum observed concentration
Tₘₐₓ (h) N/ATime to reach Cₘₐₓ
AUC₀₋ₜ (ng·h/mL) Area under the curve to last time pointArea under the curve to last time point
AUC₀₋ᵢₙ𝒻 (ng·h/mL) Area under the curve to infinityArea under the curve to infinity
t₁/₂ (h) Elimination half-lifeElimination half-life
CL (mL/min/kg) ClearanceApparent Clearance (CL/F)
Vd (L/kg) Volume of distributionApparent Volume of distribution (Vd/F)
F (%) N/AOral Bioavailability

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliability of pharmacokinetic studies. The following sections outline the key experimental procedures.

Animal Handling and Husbandry
  • Species and Strain: Male ICR or C57BL/6 mice are commonly used for pharmacokinetic studies.[1] The choice of strain should be justified based on the research question.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard chow and water should be provided ad libitum.

  • Acclimatization: Mice should be allowed to acclimatize to the facility for at least one week before the experiment.

  • Ethics Statement: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Formulation and Dosing of this compound

The formulation of this compound is critical for its absorption and bioavailability.

  • Vehicle Selection: A suitable vehicle must be chosen to dissolve or suspend this compound. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like PEG400, Tween 80, or DMSO. The final concentration of any organic solvent should be minimized to avoid toxicity.

  • Dose Preparation: The dosing solution should be prepared fresh on the day of the experiment. The concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 5-10 mL/kg for oral gavage and 5 mL/kg for intravenous injection).

  • Administration Routes:

    • Intravenous (IV): Typically administered via the tail vein. This route provides 100% bioavailability and is used as a reference for calculating the bioavailability of other routes.

    • Oral (PO): Administered using a gavage needle directly into the stomach. This route is essential for evaluating the potential of an orally administered drug.

Blood Sampling

Serial blood sampling from a single mouse is a refined technique that reduces the number of animals required and minimizes inter-animal variability.[2]

  • Sampling Sites: Common sites for serial blood collection in mice include the saphenous vein, submandibular vein, and tail vein.[3][4][5][6] For terminal bleeds, cardiac puncture can be performed under deep anesthesia.[2]

  • Sampling Time Points: The selection of time points is crucial for accurately defining the pharmacokinetic profile. A typical schedule for a small molecule might include:

    • IV Administration: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Administration: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Collection and Processing:

    • Collect approximately 20-30 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Immediately place the tubes on ice.

    • Centrifuge the blood samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7]

  • Sample Preparation:

    • Protein Precipitation: This is a common and straightforward method for removing proteins from plasma samples. Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: A reverse-phase C18 column is typically used for the separation of small molecules.[8] The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.[8][9]

    • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for quantitative analysis.[9] Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

  • Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization IV_Dosing Intravenous Dosing Animal_Acclimatization->IV_Dosing PO_Dosing Oral Dosing Animal_Acclimatization->PO_Dosing Formulation_Preparation Formulation Preparation Formulation_Preparation->IV_Dosing Formulation_Preparation->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_MS_Analysis->PK_Analysis drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug This compound Phase1_Enzymes Cytochrome P450 Enzymes Drug->Phase1_Enzymes Metabolite Metabolite (more polar) Phase1_Enzymes->Metabolite Phase2_Enzymes Conjugating Enzymes (e.g., UGTs, SULTs, GSTs) Metabolite->Phase2_Enzymes Conjugated_Metabolite Conjugated Metabolite (water-soluble) Phase2_Enzymes->Conjugated_Metabolite Urine Urine Conjugated_Metabolite->Urine Bile_Feces Bile/Feces Conjugated_Metabolite->Bile_Feces

References

Application Notes and Protocols for the Detection of Penicolinate A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, with the chemical structure dimethyl 5,5'-(nonane-1,9-diyl)dipicolinate, is a fungal secondary metabolite isolated from Penicillium species. It has demonstrated notable biological activities, including antimalarial, antimycobacterial, and cytotoxic effects against various tumor cell lines. Accurate and sensitive detection methods for this compound in biological matrices are crucial for pharmacokinetic studies, mechanism of action investigations, and overall drug development.

These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from analogous methods for aromatic compounds are summarized below to provide an expected performance range for the described protocols.

ParameterHPLC-UV Method (Adapted from Phloretin Analysis)LC-MS/MS Method (Expected Performance)
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL[1][2]1 ng/mL
Limit of Detection (LOD) ~0.15 µg/mL0.2 ng/mL
Mean Recovery >95%[1][2]>90%
Intra-day Precision (%RSD) <14% (<10.9% at LOQ)[1]<15%
Inter-day Precision (%RSD) <14%<15%
Intra-day Bias (%) <14% (<9.22% at LOQ)[1]±15%
Inter-day Bias (%) <14%±15%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by HPLC-UV

This protocol is adapted from a validated method for the analysis of a similar aromatic compound, phloretin, in rat serum.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction

a. To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, commercially available dipicolinate derivative at 10 µg/mL in methanol). b. Add 500 µL of ethyl acetate to the sample. c. Vortex for 2 minutes to ensure thorough mixing. d. Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried residue in 100 µL of the mobile phase. h. Vortex for 1 minute and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: Monitor at a wavelength determined by the UV absorbance maximum of this compound (likely in the range of 270-280 nm for the picolinate moiety).

  • Run Time: Approximately 10 minutes.

3. Calibration and Quantification

a. Prepare a series of calibration standards in the blank biological matrix (plasma/serum) by spiking with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL). b. Process the calibration standards and quality control (QC) samples (low, medium, and high concentrations) alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. d. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol is a hypothetical method based on common practices for the LC-MS/MS analysis of small molecules and fungal metabolites in biological fluids.

1. Sample Preparation: Protein Precipitation

a. To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a close structural analog at 100 ng/mL in methanol). b. Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile). g. Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. h. Transfer the clear supernatant to an LC-MS vial.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: A C18 or similar reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ (m/z 399.2) -> Product ion (to be determined by infusion and fragmentation analysis).

    • Internal Standard: To be determined based on the IS used.

  • Ion Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

3. Calibration and Quantification

a. Prepare calibration standards in the blank biological matrix over the desired concentration range (e.g., 1 to 1000 ng/mL). b. Process and analyze the standards, QCs, and unknown samples as described above. c. Generate a calibration curve and quantify unknown samples as detailed in the HPLC-UV protocol.

Visualizations

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma/Serum Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Ethyl Acetate (500 µL) Add_IS->Add_Solvent Vortex_1 Vortex (2 min) Add_Solvent->Vortex_1 Centrifuge_1 Centrifuge (10,000 x g, 10 min) Vortex_1->Centrifuge_1 Transfer Transfer Organic Layer Centrifuge_1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (20 µL) Reconstitute->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (270-280 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound analysis by HPLC-UV.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Cold Acetonitrile (200 µL) Add_IS->Precipitate Vortex_1 Vortex (1 min) Precipitate->Vortex_1 Centrifuge_1 Centrifuge (14,000 x g, 10 min) Vortex_1->Centrifuge_1 Transfer Transfer Supernatant Centrifuge_1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject Separate UHPLC C18 Separation Inject->Separate Detect ESI-MS/MS (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound analysis by LC-MS/MS.

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for this compound have not yet been fully elucidated in publicly available literature. However, its known biological activities suggest potential mechanisms of action that are areas of active research.

  • Antimalarial Activity: The picolinate moiety is structurally related to quinoline-based antimalarials. These compounds are known to interfere with heme detoxification in the malaria parasite's food vacuole. It is hypothesized that this compound may act through a similar mechanism, leading to the buildup of toxic heme and parasite death.

  • Antimycobacterial Activity: The mechanism of action against Mycobacterium tuberculosis is under investigation. Some studies on similar compounds suggest that they may disrupt the integrity of the unique mycobacterial cell wall.[3]

  • Cytotoxic Activity: The cytotoxicity against tumor cell lines indicates that this compound may interfere with fundamental cellular processes. The specific pathways involved are yet to be identified but could involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes.

Biological_Effects_Penicolinate_A cluster_malaria Malaria Parasite cluster_mycobacteria Mycobacteria cluster_tumor Tumor Cells PenicolinateA This compound Heme_Detox Heme Detoxification Inhibition (?) PenicolinateA->Heme_Detox inhibits Cell_Wall Cell Wall Disruption (?) PenicolinateA->Cell_Wall disrupts Cellular_Processes Interference with Cellular Processes (?) PenicolinateA->Cellular_Processes interferes with Parasite_Death Parasite Death Heme_Detox->Parasite_Death Bacteria_Death Bacterial Death Cell_Wall->Bacteria_Death Cytotoxicity Cytotoxicity / Apoptosis Cellular_Processes->Cytotoxicity

Caption: Known biological effects of this compound.

References

Penicolinate A: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A is a natural product first isolated from the endophytic fungus Penicillium sp. BCC16054.[1] Structurally, it is a bis-picolinic ester, representing a dimeric form of fusaric acid linked by a decamethylene bridge.[1] Preliminary studies have revealed its potential as a lead compound for drug discovery, demonstrating a range of biological activities, including antimalarial, antimycobacterial, and anticancer properties.[1] This document provides detailed application notes and experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Chemical Structure

IUPAC Name: 5,5'-(decane-1,10-diyl)bis(pyridine-2-carboxylic acid)

(Structure elucidation based on spectroscopic analysis from related picolinate compounds)

Biological Activity

This compound has shown promising activity against several pathogens and cancer cell lines. The dimerization of fusaric acid into this compound appears to broaden its bioactivity profile.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound and its analogue, Penicolinate B, also isolated from Penicillium sp. BCC16054.

CompoundTarget Organism/Cell LineActivity TypeIC50 / MICReference
This compound Plasmodium falciparumAntimalarial3.25 µg/mL[1]
Candida albicansAntifungalWeak activity (Specific IC50 not reported)[1]
Penicolinate B Plasmodium falciparumAntimalarial1.45 µg/mL
Candida albicansAntifungal1.45 µg/mL
Mycobacterium tuberculosisAntimycobacterial25 µg/mL
Bacillus cereusAntibacterial25 µg/mL
KB (human epidermoid carcinoma)Anticancer18 µg/mL
MCF-7 (human breast cancer)Anticancer6 µg/mL
NCI-H187 (human small cell lung cancer)Anticancer0.3 µg/mL
Vero (African green monkey kidney cells)Cytotoxicity2.8 µg/mL

Potential Mechanisms of Action & Signaling Pathways

While the precise signaling pathways modulated by this compound have not yet been fully elucidated, its structural relationship to fusaric acid and other picolinic acid derivatives provides a basis for hypothesized mechanisms of action.

Hypothesized Mechanism 1: Induction of Apoptosis via MAPK Signaling Cascade

As a dimer of fusaric acid, this compound may share a similar mechanism of inducing programmed cell death (apoptosis). In plants, fusaric acid has been shown to trigger a Mitogen-Activated Protein Kinase (MAPK) signaling cascade involving MKK5 and MPK3/6, leading to cell death.[1] A similar pathway could be activated in mammalian cells, making it a potential target for cancer therapy.

G Hypothesized MAPK Signaling Pathway for this compound-Induced Apoptosis penicolinate_a This compound cell_stress Cellular Stress penicolinate_a->cell_stress mkk5 MKK5 cell_stress->mkk5 mpk3_6 MPK3/6 mkk5->mpk3_6 downstream_targets Downstream Transcription Factors / Effector Proteins mpk3_6->downstream_targets apoptosis Apoptosis downstream_targets->apoptosis

Hypothesized MAPK signaling pathway for this compound.
Hypothesized Mechanism 2: Metal Ion Chelation and Disruption of Zinc Finger Proteins

Picolinic acid and its derivatives are known metal ion chelators. This activity can disrupt essential cellular processes that rely on metal cofactors. Specifically, they can target zinc finger proteins, which are crucial for DNA binding and gene regulation. By chelating zinc, this compound could disrupt the function of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.

G Hypothesized Mechanism of Action via Metal Chelation penicolinate_a This compound zinc_finger Zinc Finger Protein penicolinate_a->zinc_finger Chelates Zn²⁺ disrupted_protein Non-functional Protein zinc_finger->disrupted_protein zinc_ion Zn²⁺ zinc_ion->zinc_finger dna_binding Disruption of DNA Binding & Gene Regulation disrupted_protein->dna_binding apoptosis Apoptosis dna_binding->apoptosis

Hypothesized metal chelation mechanism of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound's biological activities.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the in vitro susceptibility of Plasmodium falciparum.

G Workflow for In Vitro Antimalarial Assay start Start prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add synchronized P. falciparum culture (ring stage) to each well prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Add SYBR Green I lysis buffer incubate->lyse read Read fluorescence lyse->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for the in vitro antimalarial SYBR Green I assay.

Materials:

  • This compound (dissolved in DMSO)

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.

  • Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 2%.

  • Add 180 µL of the parasite culture to each well of the pre-dosed plate.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on mammalian cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (DMSO) and a known anticancer drug as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • This compound (dissolved in DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue and resazurin solution to each well.

  • Incubate for another 24 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its activity against clinically relevant pathogens and cancer cells warrants further investigation. Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and testing analogues of this compound to improve potency and selectivity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in different biological systems.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of malaria, tuberculosis, and cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of this compound.

These studies will be crucial in determining the potential of this compound as a viable drug candidate.

References

Troubleshooting & Optimization

Troubleshooting Penicolinate A insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Penicolinate A insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: The insolubility of this compound in aqueous solutions is a common challenge due to its likely hydrophobic nature. Here is a step-by-step approach to address this issue:

  • Review the Certificate of Analysis (CoA): The CoA provided with your compound may contain specific recommendations for dissolution.

  • Start with a Small Amount: Attempt to dissolve a very small quantity of the compound first to determine the best solvent before proceeding with your entire stock.

  • Use an Organic Co-solvent: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[1][2][3]

  • Gentle Heating: Warming the solution may increase the solubility of this compound.[4][5][6]

  • Sonication: Utilize a sonicator to break down particles and aid in dissolution.

Q2: What organic solvents are recommended for creating a stock solution of this compound?

A2: For compounds with low aqueous solubility like this compound, it is advisable to first dissolve them in an organic solvent.[2][7] The choice of solvent can significantly impact your experiment. Below is a table summarizing common choices.

SolventAbbreviationPropertiesTypical Starting Concentration
Dimethyl SulfoxideDMSOAprotic, polar; miscible with water.[2]10-50 mM
EthanolEtOHProtic, polar; miscible with water.10-50 mM
DimethylformamideDMFAprotic, polar; miscible with water.10-50 mM

Important: Always check the compatibility of the chosen organic solvent with your specific experimental system, as it can affect cell viability and other biological parameters.

Q3: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a clear indicator of poor aqueous solubility. Here are several strategies to overcome this:

  • Increase the percentage of co-solvent: While keeping the final concentration of the organic solvent as low as possible is ideal, you may need to increase it slightly to maintain solubility.

  • Use a different co-solvent: Some compounds are more soluble in one organic solvent over another.

  • Adjust the pH of the aqueous buffer: The solubility of compounds with ionizable groups can be highly dependent on pH.[8][9]

  • Incorporate a surfactant: Surfactants like Tween® 20 or Triton™ X-100 can help to keep hydrophobic compounds in solution.

  • Vortex during dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound

This guide provides a systematic workflow for researchers to follow when encountering solubility issues with this compound.

start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute stock to final concentration in aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate troubleshoot Troubleshooting Options precipitate->troubleshoot success Solution is ready for experiment no_precipitate->success option1 Option 1: Use a different co-solvent (e.g., EtOH, DMF) troubleshoot->option1 option2 Option 2: Adjust pH of aqueous buffer troubleshoot->option2 option3 Option 3: Incorporate a surfactant (e.g., Tween-20) troubleshoot->option3 retest Re-test dilution option1->retest option2->retest option3->retest retest->observe

Caption: A workflow for troubleshooting this compound solubility.

Guide 2: Factors Affecting this compound Solubility

Understanding the factors that influence solubility is crucial for effective troubleshooting.

solubility This compound Solubility ph pH solubility->ph influences temperature Temperature solubility->temperature influences polarity Solvent Polarity solubility->polarity influences particle_size Particle Size solubility->particle_size influences cosolvents Co-solvents solubility->cosolvents influences

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure: a. Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or as recommended on the CoA.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
  • Materials: this compound stock solution (from Protocol 1), desired aqueous buffer, sterile tubes, vortex mixer.

  • Procedure: a. Bring the this compound stock solution and the aqueous buffer to room temperature. b. Vigorously vortex the aqueous buffer. c. While the buffer is still vortexing, add the required volume of the Penicoltinate A stock solution dropwise. d. Continue to vortex for an additional 30 seconds to ensure thorough mixing. e. Visually inspect the final solution for any signs of precipitation.

Hypothetical Signaling Pathway Inhibition by this compound

This compound is hypothesized to be an inhibitor of the fictional "Kinase X" signaling pathway, which is implicated in cellular proliferation.

gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x downstream Downstream Effector kinase_x->downstream proliferation Cell Proliferation downstream->proliferation penicolinate_a This compound penicolinate_a->kinase_x

Caption: Proposed inhibitory action of this compound on the Kinase X pathway.

References

Best solvent for dissolving Penicolinate A for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for dissolving Penicolinate A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound for in vitro assays?

Q2: What concentration of this compound stock solution should I prepare in DMSO?

It is common practice in drug discovery to prepare stock solutions at a high concentration, typically 10 mM in DMSO.[3][4] This allows for significant dilution into the aqueous assay buffer while minimizing the final concentration of DMSO in the experiment.

Q3: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: How should I store my this compound stock solution in DMSO?

DMSO stock solutions should be stored at -20°C or -80°C to maintain the stability of the compound.[3][4] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[3][4] It is recommended to aliquot the stock solution into smaller volumes for single use.

Troubleshooting Guide

Issue: this compound is not dissolving in DMSO or is precipitating out of solution.

If you are experiencing difficulty dissolving this compound in DMSO or observe precipitation, follow this troubleshooting workflow:

G start Start: this compound solubility issue check_purity 1. Verify this compound Purity and Dryness start->check_purity consult 7. Consult Literature for Analogs start->consult gentle_heating 2. Apply Gentle Heating (e.g., 37°C water bath) check_purity->gentle_heating If pure and dry sonication 3. Use Sonication gentle_heating->sonication If still insoluble adjust_concentration 6. Adjust Stock Concentration gentle_heating->adjust_concentration If soluble alternative_solvents 4. Test Alternative Solvents (e.g., Ethanol, DMF, Acetonitrile) sonication->alternative_solvents If still insoluble sonication->adjust_concentration If soluble solubility_testing 5. Perform Kinetic Solubility Assay alternative_solvents->solubility_testing If other solvents are considered alternative_solvents->adjust_concentration If soluble solubility_testing->adjust_concentration Based on results end Resolution adjust_concentration->end consult->alternative_solvents For solvent ideas

Figure 1. Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, we recommend performing your own solubility tests. Use the following table to record your experimental findings. A good target solubility for drug discovery compounds is >60 µg/mL.[5][6]

SolventTemperature (°C)Maximum Observed Solubility (µg/mL)Observations (e.g., precipitate, color change)
DMSO25
DMSO37
Ethanol25
90% DMSO / 10% Water25
Other:

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound

This protocol is adapted from standard high-throughput kinetic solubility assay methods.[5][6]

Objective: To determine the approximate solubility of this compound in a selected solvent and aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for UV detection method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipette

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock 1. Prepare 10 mM this compound stock in DMSO serial_dilute 2. Serially dilute stock in DMSO prep_stock->serial_dilute add_to_buffer 3. Add DMSO dilutions to PBS in 96-well plate serial_dilute->add_to_buffer incubate 4. Incubate at room temperature add_to_buffer->incubate read_plate 5. Read plate (Nephelometry or UV-Vis) incubate->read_plate determine_solubility 6. Determine solubility threshold read_plate->determine_solubility

Figure 2. Experimental workflow for kinetic solubility assay.

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of PBS (pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is out of solution.

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the presence of precipitate.

    • Direct UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (nephelometry) or a linear increase in absorbance (UV method) is observed.

References

Technical Support Center: Penicolinate A Stability and Degradation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing Penicolinate A in DMSO?

A1: To maximize the shelf-life of this compound solutions in DMSO, it is recommended to:

  • Use high-purity, anhydrous DMSO: Water content can significantly impact compound stability.[1][2][3]

  • Store at low temperatures: For long-term storage, aliquots should be kept at -20°C or -80°C.

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation.[1][2] It is advisable to store the compound in single-use aliquots.

  • Use appropriate containers: Polypropylene or glass containers are generally suitable for storing DMSO stock solutions.[1][2]

  • Protect from light: If the compound is light-sensitive, use amber vials or store in the dark.

Q2: I see precipitation in my this compound DMSO stock solution after thawing. What should I do?

A2: Precipitation upon thawing can be due to the compound's low solubility at colder temperatures. To address this:

  • Gently warm the vial to room temperature or slightly above (e.g., 37°C).

  • Vortex the solution thoroughly to ensure the compound is fully redissolved before use.

  • If precipitation persists, consider preparing a more dilute stock solution.

Q3: How can I check the stability of my this compound stock solution?

A3: The stability of your this compound solution can be assessed by comparing a freshly prepared sample to your stored stock solution. The most common analytical method for this is Liquid Chromatography-Mass Spectrometry (LC-MS). Key indicators of degradation are a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q4: What are the potential degradation pathways for compounds stored in DMSO?

A4: While specific degradation pathways for this compound in DMSO are not documented, general mechanisms of compound degradation in DMSO can include:

  • Hydrolysis: If the DMSO contains water, compounds with hydrolytically labile functional groups (e.g., esters, amides) may degrade.

  • Oxidation: Although DMSO is a polar aprotic solvent, dissolved oxygen can lead to oxidation of sensitive functional groups.

  • Reaction with DMSO itself: At elevated temperatures, some compounds may react with DMSO, which can act as an oxidant or a source for methylation or thiomethylation.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an assay Compound degradation in DMSO stock.1. Prepare a fresh stock solution of this compound and repeat the experiment.2. Analyze the old stock solution by LC-MS to check for degradation.3. Review storage conditions and handling procedures.
Inconsistent experimental results - Incomplete dissolution of the compound.- Precipitation during the experiment.- Freeze-thaw degradation.1. Ensure the compound is fully dissolved before each use by warming and vortexing.2. Prepare fresh dilutions for each experiment from a concentrated stock.3. Aliquot stock solutions to minimize freeze-thaw cycles.[1][2]
Appearance of unexpected peaks in LC-MS analysis Compound degradation.1. Characterize the new peaks by MS/MS to identify potential degradation products.2. Re-evaluate storage conditions (temperature, light exposure, water content in DMSO).

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO by LC-MS

Objective: To determine the stability of this compound in a DMSO stock solution over time at various temperatures.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (optional, for mobile phase)

  • Polypropylene or glass vials

  • LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.

  • Time Zero (T=0) Analysis:

    • Immediately take one aliquot and prepare a 1 µM working solution in a 50:50 mixture of ACN and water.

    • Analyze the sample by LC-MS to obtain the initial peak area of this compound. This will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Prepare a 1 µM working solution in the same manner as the T=0 sample.

    • Analyze the samples by LC-MS.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance of any new peaks that may indicate degradation products.

Data Presentation

Table 1: Hypothetical Stability of a Compound in DMSO at a 10 mM Concentration

Storage ConditionT=024 Hours1 Week1 Month
Room Temperature 100%98.2%91.5%75.3%
4°C 100%99.8%98.9%95.1%
-20°C 100%100%99.5%99.2%
-80°C 100%100%99.8%99.7%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot t0_analysis T=0 Analysis (LC-MS) aliquot->t0_analysis storage Store Aliquots at Different Temperatures aliquot->storage tp_analysis Time-Point Analysis (LC-MS) storage->tp_analysis data_analysis Data Analysis (% Remaining) tp_analysis->data_analysis

Caption: Experimental workflow for assessing compound stability in DMSO.

troubleshooting_logic start Inconsistent Experimental Results q1 Is the compound fully dissolved? start->q1 action1 Warm and vortex the stock solution q1->action1 No q2 Were fresh dilutions used for the experiment? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Prepare fresh dilutions from the stock q2->action2 No q3 Was the stock solution subjected to multiple freeze-thaw cycles? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Prepare new aliquots to minimize freeze-thaw q3->action3 Yes end_node Consider potential compound degradation q3->end_node No a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Penicolinate A Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Penicolinate A for cytotoxicity assays. The following information, structured in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: The optimal concentration of this compound is highly dependent on the cell line and the specific cytotoxicity assay being used. As no specific cytotoxicity data for this compound is readily available in the public domain, we recommend performing a dose-response experiment to determine the optimal concentration range.

As a starting point, you can refer to data from similar compounds. For example, for the mycotoxin penicillic acid , cytotoxic effects have been observed in the micromolar (µM) to millimolar (mM) range. For instance, in a bovine macrophage cell line, an IC50 (the concentration that inhibits 50% of cell proliferation) for penicillic acid was reported to be 29.85 µM.[1] In rat alveolar macrophages, significant inhibition of protein synthesis was observed at concentrations ≥ 0.1 mM, with an ED50 of 0.18 mM after 2 hours of exposure.[2]

Therefore, a suggested starting range for this compound could be from 1 µM to 1 mM, with serial dilutions to identify the most effective concentration range.

Q2: How do I determine the IC50 value for this compound?

A2: To determine the half-maximal inhibitory concentration (IC50), you need to perform a dose-response experiment. This involves treating your chosen cell line with a series of increasing concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Cell viability is then measured using a suitable cytotoxicity assay (e.g., MTT, XTT, or LDH assay). The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability compared to the untreated control. This value is typically calculated by fitting the data to a sigmoidal dose-response curve using graphing software.

Q3: What are the critical controls to include in my cytotoxicity assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control (Vehicle Control): Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve this compound, at the same final concentration as in the experimental wells. This control accounts for any potential effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent that induces cell death in your chosen cell line. This confirms that the assay is working correctly.

  • Blank Control (Medium Only): Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or fluorescence of the medium and the assay reagents.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed even at high concentrations of this compound The compound may not be cytotoxic to the specific cell line, the incubation time may be too short, or the compound may have low solubility.Test on a different cell line. Extend the incubation period (e.g., up to 72 hours). Check the solubility of this compound in your culture medium and consider using a different solvent if necessary.
High background signal in the assay Contamination of the cell culture or reagents, or interference from the compound itself.Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents. Run a control with this compound in cell-free medium to check for direct interaction with the assay reagents.
Unexpected increase in cell viability at certain concentrations The compound may have hormetic effects (biphasic dose-response) or may interfere with the assay chemistry.Test a wider range of concentrations, including lower doses. Use an alternative cytotoxicity assay based on a different principle to confirm the results.

Data Presentation: Example Cytotoxicity Data for Penicillic Acid

The following table summarizes example data for penicillic acid and can be used as a template for organizing your results for this compound.

Cell LineAssayExposure TimeParameterConcentrationReference
Bovine Macrophage Cell Line (BOMAC)Proliferation Assay48 hoursIC5029.85 µM[1]
Rat Alveolar MacrophagesProtein Synthesis Inhibition2 hoursED500.18 mM[2]
Rat Alveolar MacrophagesProtein Synthesis Inhibition2 hoursSignificant Inhibition≥ 0.1 mM[2]
Rat Alveolar MacrophagesMembrane Integrity (51Cr release)2 hoursSignificant Release1.0 mM[2]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control for maximum LDH release)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Absorbance/Fluorescence E->F G Calculate Cell Viability and IC50 F->G

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Signaling Pathway: Inhibition of Fas-Induced Apoptosis by Penicillic Acid

The following diagram illustrates the mechanism of action for penicillic acid , which may provide insights into the potential pathways affected by this compound. Penicillic acid has been shown to inhibit Fas ligand-induced apoptosis by directly targeting and blocking the self-processing of caspase-8.[2]

Apoptosis_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Self-processing Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Penicillic_Acid Penicillic Acid Penicillic_Acid->Procaspase8 Inhibits self-processing

References

Technical Support Center: Picolinic Acid and Related Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Picolinic Acid and Chromium Picolinate?

Picolinic acid is a natural byproduct of tryptophan metabolism.[1] It is an organic compound classified as a pyridinecarboxylic acid.[2] Chromium picolinate is a coordination complex consisting of chromium(III) and picolinic acid, often used as a nutritional supplement.[2]

Q2: What are the known biological activities of Picolinic Acid and Chromium Picolinate?

Picolinic acid has been investigated for its anabolic effects on bone.[1] Chromium picolinate is primarily known for its role in regulating insulin function and glucose metabolism by increasing the sensitivity of the insulin receptor.[2]

Q3: What are the potential off-target effects or toxicities observed with these compounds in cell-based assays?

High concentrations of picolinic acid (≥500 mg/kg/day in rats) have been associated with vascular-neurotoxicity, leading to brain necrosis and hemorrhage.[1] While generally considered safe at nutritional doses, excessive intake of chromium picolinate has been linked to potential renal impairment and liver dysfunction in a human case study.[3] Some in vitro studies have suggested that chromium picolinate may generate oxidative damage to DNA and lipids.[4]

Q4: Are there any known carcinogenic effects of Chromium Picolinate?

Two-year studies in rats and mice exposed to high concentrations of chromium picolinate monohydrate in their feed showed very little evidence of adverse effects.[5] There was an equivocal finding of increased preputial gland adenoma in male rats at a high dose, but no evidence of carcinogenic activity in female rats or in mice of either sex.[6]

Troubleshooting Guide for Cell-Based Assays

This guide provides insights into potential issues researchers might encounter when using picolinic acid or chromium picolinate in cell-based assays.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected Cytotoxicity / Decreased Cell Viability High concentrations of picolinic acid can be neurotoxic.[1] Chromium picolinate may induce oxidative stress.[4]1. Perform a dose-response curve: Determine the EC50/IC50 for your specific cell line to identify a non-toxic working concentration. 2. Include antioxidant co-treatment: Assess if co-incubation with an antioxidant like N-acetylcysteine (NAC) mitigates the cytotoxic effects. 3. Use appropriate controls: Always include vehicle-only controls to ensure the solvent is not causing toxicity.
Inconsistent or Non-reproducible Results Picolinic acid is a metabolite, and its levels can be influenced by tryptophan in the cell culture media. Degradation of the compound over time.1. Standardize cell culture media: Use a consistent source and batch of media to minimize variability in tryptophan levels. 2. Prepare fresh solutions: Prepare working solutions of picolinic acid or chromium picolinate fresh for each experiment from a recently prepared stock. 3. Verify compound integrity: If possible, use analytical methods like HPLC to confirm the purity and concentration of your compound.
Effects on Unrelated Signaling Pathways Picolinic acid is a chelating agent.[4] Off-target effects due to interactions with metal ions in the media or intracellularly.1. Use metal-ion free buffers: For specific mechanistic studies, consider using buffers with defined metal ion concentrations. 2. Conduct counter-screening: Test the compound in cell lines or assays known to be sensitive to metal ion chelation to identify potential off-target effects. 3. Review literature for known chelator effects: Investigate if the observed phenotype is consistent with the chelation of specific divalent cations.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability and can be used to determine the cytotoxic potential of picolinic acid or chromium picolinate.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Picolinic acid or Chromium picolinate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Reactive Oxygen Species (ROS) Assay (DCFDA Assay)

This assay can be used to investigate if chromium picolinate induces oxidative stress in your cell model.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Chromium picolinate

    • 2',7'-dichlorofluorescin diacetate (DCFDA)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Remove the medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess DCFDA.

    • Add medium containing different concentrations of chromium picolinate to the wells. Include a positive control (e.g., H₂O₂).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solution Unexpected Cytotoxicity Unexpected Cytotoxicity Dose-Response Assay (MTT) Dose-Response Assay (MTT) Unexpected Cytotoxicity->Dose-Response Assay (MTT) ROS Assay (DCFDA) ROS Assay (DCFDA) Unexpected Cytotoxicity->ROS Assay (DCFDA) Inconsistent Results Inconsistent Results Standardize Media Standardize Media Inconsistent Results->Standardize Media Fresh Compound Prep Fresh Compound Prep Inconsistent Results->Fresh Compound Prep Optimized Working Concentration Optimized Working Concentration Dose-Response Assay (MTT)->Optimized Working Concentration ROS Assay (DCFDA)->Optimized Working Concentration Reproducible Data Reproducible Data Standardize Media->Reproducible Data Fresh Compound Prep->Reproducible Data

Caption: Troubleshooting workflow for common issues in cell-based assays.

signaling_pathway Chromium Picolinate Chromium Picolinate Insulin Receptor Insulin Receptor Chromium Picolinate->Insulin Receptor potentiates Increased Insulin Sensitivity Increased Insulin Sensitivity Insulin Receptor->Increased Insulin Sensitivity Glucose Uptake Glucose Uptake Increased Insulin Sensitivity->Glucose Uptake

Caption: Simplified pathway of Chromium Picolinate's effect on insulin signaling.

References

Technical Support Center: Minimizing Variability in Penicolinate A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing variability in bioassays involving Penicolinate A.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

Variability in cell-based assays can stem from three main areas: pre-analytical, analytical, and post-analytical.[1]

  • Pre-analytical Variability: This is a primary contributor and includes donor-related factors (genetics, age, health), sample collection and processing inconsistencies (delays, temperature fluctuations), and cell handling procedures.[1]

  • Analytical Variability: This occurs during the experiment itself. Key factors include differences in operator technique (cell counting, plating), the quality and lot-to-lot variation of reagents (antibodies, media), and instrument calibration issues with pipettes, plate readers, or flow cytometers.[1]

  • Post-analytical Variability: This arises during data analysis, such as inconsistent application of statistical methods or gating strategies in flow cytometry.

Q2: My cell line seems to have changed its response to this compound over time. What could be the cause?

Phenotypic "drift" can occur in cell cultures after several passages.[2] Any sub-population of cells with a growth advantage can become dominant over time, leading to changes in the overall cell population and its response to stimuli.[2] It is crucial to limit the number of passages and standardize all cell culture conditions and handling procedures to minimize this effect.[2] Studies have also shown that a significant percentage (18–36%) of cell lines may be misidentified, so it's critical to obtain cells from a trusted, authenticated source.[2]

Q3: How important is the solvent (e.g., DMSO) concentration, and how can I test its effect?

The concentration of the solvent used to dissolve this compound, typically DMSO, should be kept consistent across all wells, including controls. For most cell-based assays, the final DMSO concentration should be kept under 1%, as higher concentrations can be toxic to cells and affect assay results.[3] To validate your assay's tolerance, you should test a range of DMSO concentrations (e.g., 0% to 10%) to determine the highest concentration that does not impact cell viability or the assay signal.[3]

Q4: What are Z'-factor and Signal-to-Background ratios, and why are they important?

These are metrics used to assess the quality and robustness of an assay.[4][5]

  • Signal-to-Background (S/B) Ratio: This is a simple comparison of the mean signal of the positive control to the mean signal of the negative (background) control. While useful, it does not account for data variability.[4][5]

  • Z'-factor (Z-prime): This is a statistical measure that incorporates both the signal window (difference between positive and negative controls) and the variability (standard deviation) of both controls.[5] An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS). A value below 0.5 indicates poor quality due to high variability, a low S/B ratio, or both.[5]

Troubleshooting Guide

Problem: High Well-to-Well Variability (High %CV) in My Assay Plate

High coefficient of variation (CV) within replicate wells is a common issue that can mask the true effect of this compound.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling. Use automated cell counters for accuracy.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pipetting rhythm. Minimize the number of pipetting steps where possible.[6]
Edge Effects Evaporation from wells on the plate's perimeter can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. Ensure proper humidification during incubation.
Reagent Inhomogeneity Thoroughly mix all reagents and compound dilutions before adding them to the plate. Ensure complete mixing within the well after reagent addition.
Contamination Regularly test cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and introduce variability.[1]
Problem: Inconsistent IC50/EC50 Values Between Experiments

Reproducibility is key to reliable drug discovery. Fluctuating potency values can derail a project.

Possible CauseRecommended Solution
Cell Passage Number As discussed in the FAQs, cell characteristics can drift with passage number.[2] Define a specific range of passage numbers for your experiments and use freshly thawed, low-passage cells from a validated cell bank.
Cell Density The density of cells at the time of treatment can significantly impact their response.[6] Standardize the seeding density and the duration of cell growth before adding this compound.
Lot-to-Lot Reagent Variability Serum, media, and other biological reagents can vary between lots. Test new lots of critical reagents against the old lot to ensure consistent results. Purchase larger batches of critical reagents when possible.
This compound Stability Ensure the compound is stored correctly (temperature, light exposure). Prepare fresh dilutions from a concentrated stock for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Incubation Time The timing of compound addition and the duration of the assay can be critical. Use a calibrated timer and standardize all incubation steps precisely.

Experimental Protocols & Data

Protocol: this compound Cell Viability Assay (MTT-based)

This protocol outlines a common method for assessing the cytotoxic or anti-proliferative effects of this compound.

  • Cell Seeding:

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.1 nM). Ensure the DMSO concentration is consistent in each dilution.

    • Add 1 µL of each compound dilution to the appropriate wells in triplicate. Add 1 µL of DMSO to control wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Assay Quality Metrics

The table below illustrates how to calculate and interpret key quality control metrics from a hypothetical experiment.

MetricFormulaPositive Control (Max Signal)Negative Control (Min Signal)ResultInterpretation
Mean (µ) 1.250.08
Std Dev (σ) 0.090.04
Signal-to-Background (S/B) µpos / µneg1.25 / 0.0815.6 Strong signal window.
Z'-Factor 1 - (3σpos + 3σneg) / |µpos - µneg|1 - (30.09 + 30.04) / |1.25 - 0.08|0.67 Excellent assay quality, suitable for screening.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound cell viability bioassay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis CellCulture 1. Cell Culture CellSeeding 3. Seed Cells in Plate CellCulture->CellSeeding CompoundPrep 2. This compound Dilution CompoundAdd 4. Add Compound CompoundPrep->CompoundAdd CellSeeding->CompoundAdd Incubate1 5. Incubate (48h) CompoundAdd->Incubate1 MTTAdd 6. Add MTT Reagent Incubate1->MTTAdd Incubate2 7. Incubate (4h) MTTAdd->Incubate2 Solubilize 8. Solubilize Crystals Incubate2->Solubilize ReadPlate 9. Read Absorbance Solubilize->ReadPlate Analyze 10. Calculate IC50 & QC ReadPlate->Analyze

Workflow for a this compound cell viability assay.
Hypothetical Signaling Pathway

This diagram shows a hypothetical mechanism of action where this compound inhibits a kinase (Kinase X) within a cellular signaling cascade.

G Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression (Proliferation) TF->Gene PeniA This compound PeniA->Inhibition Inhibition->KinaseX

Hypothetical inhibition of the Kinase X pathway by this compound.

References

Technical Support Center: Troubleshooting Penicolinate A Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Penicolinate A in their experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) address potential issues of assay interference, providing actionable steps to identify and mitigate these challenges. The guidance provided is based on established principles of small molecule interference in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product first isolated from the endophytic fungus Penicillium sp.[1]. Structurally, it is a bis-picolinic ester with a decamethylene linker. It has demonstrated a range of biological activities, including anti-malarial, anti-mycobacterial, and cytotoxic effects against various tumor cell lines.[1]

Q2: What is assay interference and why is it a concern when working with small molecules like this compound?

Assay interference occurs when a compound, such as this compound, affects the readout of an assay through a mechanism that is not related to the intended biological target.[2] This can lead to false-positive or false-negative results, causing a misinterpretation of the compound's true activity and leading to wasted time and resources.[3][4] Common causes of interference include the compound's intrinsic properties, such as aggregation, fluorescence, or chemical reactivity.[3][5]

Q3: Could the structure of this compound suggest potential mechanisms of assay interference?

  • Aggregation: The long, flexible decamethylene chain and the two picolinate rings give this compound a somewhat amphipathic character, which could promote self-assembly into colloidal aggregates, especially at higher concentrations.[3][5] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Fluorescence Interference: The presence of pyridine rings, which are aromatic, suggests that this compound might possess intrinsic fluorescence or quenching properties that could interfere with fluorescence-based assays.

  • Chemical Reactivity: The ester linkages in this compound could be susceptible to hydrolysis under certain pH and temperature conditions, potentially releasing picolinic acid and the decamethylene glycol, which might have their own off-target effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common types of assay interference that may be encountered when working with this compound.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Question: My assay results with this compound are variable between experiments. What could be the cause?

Answer: Inconsistent results are a common indicator of assay interference. The following workflow can help you diagnose the potential cause.

start Inconsistent Results with this compound check_aggregation Is the compound aggregating? start->check_aggregation detergent_test Perform assay with and without 0.01% Triton X-100 check_aggregation->detergent_test Yes check_fluorescence Is it a fluorescence-based assay? check_aggregation->check_fluorescence No aggregation_confirmed Activity is reduced or abolished with detergent. Likely aggregation-based interference. detergent_test->aggregation_confirmed Yes no_aggregation Activity is unchanged. detergent_test->no_aggregation No no_aggregation->check_fluorescence fluorescence_test Run controls with this compound alone at the assay wavelength. check_fluorescence->fluorescence_test Yes check_reactivity Could the compound be reacting with assay components? check_fluorescence->check_reactivity No fluorescence_confirmed Signal detected from this compound alone. Potential fluorescence interference. fluorescence_test->fluorescence_confirmed Yes no_fluorescence No intrinsic signal. fluorescence_test->no_fluorescence No no_fluorescence->check_reactivity reactivity_test Pre-incubate this compound with assay components separately. check_reactivity->reactivity_test Yes no_issue Interference from this mechanism is unlikely. Consider other experimental variables. check_reactivity->no_issue No reactivity_confirmed Activity changes with pre-incubation. Potential chemical reactivity. reactivity_test->reactivity_confirmed Yes reactivity_test->no_issue No

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Suspected Aggregation-Based Interference

Question: I suspect this compound is forming aggregates in my assay. How can I confirm and mitigate this?

Answer: Aggregation is a common cause of non-specific inhibition.[3] The following protocol will help you determine if this compound is acting as an aggregator.

Experimental Protocol: Detergent Assay for Aggregation

  • Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

  • Methodology:

    • Prepare two sets of assay reactions.

    • In the first set, perform the assay according to your standard protocol.

    • In the second set, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer before adding this compound.

    • Incubate both sets of reactions and measure the activity.

  • Interpretation of Results:

    • Aggregation: A significant reduction or complete loss of inhibitory activity in the presence of the detergent strongly suggests that this compound is acting as an aggregator.

    • No Aggregation: If the activity of this compound is unaffected by the detergent, aggregation is likely not the primary mechanism of action.

cluster_0 Without Detergent cluster_1 With Detergent P1 P E1 E P2 P P3 P P4 P P5 P P6 P label_inhibition Enzyme Inhibition p1 P p2 P p3 P p4 P p5 P p6 P T1 T T2 T T3 T T4 T T5 T T6 T E2 E label_no_inhibition Enzyme Active P_agg This compound Aggregates cluster_0 cluster_0 P_mono Monomeric This compound cluster_1 cluster_1 Detergent Detergent Micelles Enzyme Enzyme Enzyme->E1 Enzyme->E2 cluster_pathway Biological Pathway cluster_assay Assay Readout cluster_interference Potential Interference by this compound Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Antibody Detection Antibody pSubstrate->Antibody ATP ATP ADP ADP ATP->ADP Signal Fluorescent Signal Antibody->Signal Fluorophore Fluorophore Fluorophore->Signal agg Aggregation: Non-specific inhibition of Kinase agg->Kinase fluor Fluorescence: Interferes with Signal detection fluor->Signal react Reactivity: Denatures Antibody react->Antibody

References

Technical Support Center: Improving the Reproducibility of Penicolinate A Antimalarial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Penicolinate A in antimalarial assays. Our goal is to enhance experimental reproducibility by offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and comparative data.

Troubleshooting Guide

This guide addresses common issues encountered during Plasmodium falciparum culture and antimalarial susceptibility testing.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is my P. falciparum culture not growing or crashing? 1. Suboptimal Gas Mixture: Most P. falciparum strains require a specific gas mixture of 5% CO2, 5% O2, and 90% N2. Using standard cell culture incubators with only 5% CO2 may not be sufficient.[1]1. Ensure your incubator is supplied with the correct gas mixture. If using a modular incubation chamber, flush it adequately with the appropriate gas mixture.
2. Poor Quality of Red Blood Cells (RBCs): RBCs older than one week or from an incompatible donor can lead to culture failure.[1]2. Use fresh RBCs (less than one week old) from a consistent and reliable donor. Screen new donors for compatibility before use in large-scale cultures.
3. Inconsistent AlbuMAX II Lot: Some lots of AlbuMAX II may not support robust parasite growth.[1]3. Test new lots of AlbuMAX II on a small scale before using them for critical experiments. Consider using 10% human serum as an alternative or supplement.
4. Incorrect Antibiotic Use: Some antibiotics can inhibit parasite growth.[1]4. Use gentamicin, as it is generally well-tolerated by P. falciparum. If contamination is not a major concern, consider culturing without antibiotics.
Why are my IC50 values for this compound inconsistent between experiments? 1. Assay Method Variability: Different assay methods (e.g., SYBR Green I, [3H]-hypoxanthine uptake) can yield different IC50 values.[2]1. Use a standardized and validated protocol. When comparing data, ensure the same assay method was used.
2. Inconsistent Incubation Times: The duration of drug exposure can significantly impact IC50 values, especially for slow-acting compounds.[3]2. Adhere strictly to the recommended incubation time in your protocol (e.g., 72 hours for the SYBR Green I assay).
3. Variability in Parasite Synchronization: The developmental stage of the parasite at the time of drug exposure can affect its susceptibility.3. Use tightly synchronized parasite cultures, preferably at the ring stage, for initiating drug sensitivity assays.
4. Fluctuation in Assay Conditions: Minor variations in temperature, humidity, and gas composition can alter parasite growth and drug efficacy.[4][5]4. Maintain and monitor stable incubator conditions. Use calibrated equipment and perform regular quality control checks.
My SYBR Green I assay has high background fluorescence. 1. Contamination: Bacterial or fungal contamination can contribute to background fluorescence.1. Regularly check cultures for contamination. Use sterile techniques and appropriate antibiotics.
2. Leukocyte Contamination: Residual white blood cells in the RBCs can be a source of DNA and increase background.2. Prepare RBCs by washing them thoroughly and consider using a leukocyte depletion filter.
3. Insufficient Lysis: Incomplete lysis of erythrocytes and parasites can lead to inaccurate fluorescence readings.3. Ensure complete lysis by following the freeze-thaw cycles as described in the protocol.
The dose-response curve for this compound is not sigmoidal. 1. Incorrect Drug Dilutions: Errors in preparing the serial dilutions of this compound can lead to a distorted curve.1. Carefully prepare and verify the concentrations of your drug dilutions. Use a fresh stock solution for each experiment.
2. Limited Drug Concentration Range: The tested concentration range may be too narrow to capture the full dose-response.2. Broaden the range of drug concentrations tested, ensuring it covers from no inhibition to complete inhibition.
3. Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium.3. Visually inspect the drug dilutions for any signs of precipitation. If necessary, adjust the solvent or concentration range.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antimalarial activity?

A1: this compound is a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054. It has demonstrated in vitro antimalarial activity against Plasmodium falciparum. The reported 50% inhibitory concentration (IC50) is detailed in the data table below.

Q2: What is the proposed mechanism of action for this compound?

A2: The exact mechanism of action for this compound is still under investigation. However, many antimalarial compounds derived from fungi, such as puberulic acid, are known to interfere with essential parasite metabolic pathways. Some Penicillium-derived metabolites have been shown to target the Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical enzyme in the parasite's glycolytic pathway.

Q3: Which P. falciparum strains are recommended for testing this compound?

A3: It is advisable to test this compound against a panel of well-characterized laboratory-adapted strains with varying drug resistance profiles. This should include a chloroquine-sensitive strain (e.g., 3D7) and at least one chloroquine-resistant strain (e.g., K1, Dd2). This will help determine the compound's activity spectrum and potential for cross-resistance.

Q4: What are the key factors to consider for improving the overall reproducibility of antimalarial assays?

A4: To improve reproducibility, focus on:

  • Standardization: Use standardized protocols, reagents, and parasite strains.

  • Consistency: Maintain consistent experimental conditions, including incubation times, temperatures, and gas mixtures.[4][5]

  • Quality Control: Regularly monitor parasite cultures for viability and morphology. Use reference compounds with known IC50 values as positive controls in each assay.

  • Replication: Perform experiments with biological and technical replicates to ensure the reliability of the results.

Q5: How should I prepare and store this compound for in vitro assays?

A5: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired concentrations in the culture medium. Ensure the final DMSO concentration in the assay is non-toxic to the parasites (typically ≤0.5%).

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity of this compound and a related compound, Puberulic Acid.

Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum

CompoundP. falciparum StrainIC50 (µg/mL)Cytotoxicity (CC50 against Vero cells in µg/mL)Selectivity Index (SI)
This compoundK1 (chloroquine-resistant)3.1>50>16.1

Data is based on the findings reported by Intaraudom et al. in "Penicolinates A–E from endophytic Penicillium sp. BCC16054".

Table 2: In Vitro Antimalarial Activity of Puberulic Acid against P. falciparum

CompoundP. falciparum StrainIC50 (µg/mL)Cytotoxicity (CC50 against MRC-5 cells in µg/mL)Selectivity Index (SI)
Puberulic AcidK1 (chloroquine-resistant)0.01[5]57.2[5]5720
Puberulic Acid3D7 (chloroquine-sensitive)0.01[5]57.2[5]5720

Detailed Experimental Protocols

SYBR Green I-Based Fluorescence Assay for Antimalarial Susceptibility

This protocol is adapted from standardized methods for assessing in vitro antimalarial activity.[6]

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, AlbuMAX II, and gentamicin)

  • Washed, healthy human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

    • Transfer the drug dilutions to the assay plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

  • Parasite Suspension Preparation:

    • Dilute the synchronized ring-stage parasite culture with complete medium and fresh RBCs to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation:

    • Add the parasite suspension to each well of the assay plate.

    • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining:

    • After incubation, add lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the drug-free control wells.

    • Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[3H]-Hypoxanthine Incorporation Assay

This method measures parasite growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[7]

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete culture medium

  • Washed, healthy human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • [3H]-hypoxanthine

  • 96-well flat-bottom microplates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in the assay plate. Include negative and positive controls.

  • Parasite Suspension and Incubation:

    • Prepare a parasite suspension with 0.5% parasitemia and 2.5% hematocrit.

    • Add the suspension to the plate and incubate for 24 hours under standard conditions.

  • Radiolabeling:

    • Add [3H]-hypoxanthine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Harvest the contents of each well onto a filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated radiolabel.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.

Visualizations

Experimental_Workflow SYBR Green I Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis start Start: Synchronized Ring-Stage Culture drug_prep Prepare this compound Serial Dilutions start->drug_prep parasite_prep Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) start->parasite_prep plate_assay Add Drug Dilutions and Parasite Suspension to 96-well Plate drug_prep->plate_assay parasite_prep->plate_assay incubate Incubate for 72h at 37°C plate_assay->incubate lysis Lyse Cells and Add SYBR Green I incubate->lysis read_plate Read Fluorescence (Ex: 485nm, Em: 530nm) lysis->read_plate analyze Plot Dose-Response Curve read_plate->analyze end Determine IC50 Value analyze->end

Caption: Workflow for the SYBR Green I antimalarial susceptibility assay.

Troubleshooting_Tree Troubleshooting P. falciparum Culture Growth Issues start Culture Not Growing or Crashing q1 Check Gas Mixture (5% CO2, 5% O2, 90% N2?) start->q1 sol1 Solution: Use correct gas mixture and ensure proper gassing of chamber. q1->sol1 No q2 Check RBC Quality (Fresh? Consistent donor?) q1->q2 Yes sol2 Solution: Use fresh RBCs (<1 week old) from a screened, consistent donor. q2->sol2 No q3 Check AlbuMAX II Lot (New lot recently introduced?) q2->q3 Yes sol3 Solution: Test new lots on a small scale. Consider using human serum. q3->sol3 Yes q4 Check for Contamination (Cloudy medium? Visible microbes?) q3->q4 No sol4 Solution: Discard contaminated cultures. Review sterile technique. Use appropriate antibiotics. q4->sol4 Yes

Caption: Decision tree for troubleshooting common P. falciparum culture problems.

References

Technical Support Center: Enhancing the Bioavailability of Penicolinate A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of Penicolinate A, particularly concerning its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a bioactive compound first isolated from Penicillium sp.[1]. Structurally, it is a bis-picolinic ester linked by a decamethylene bridge, essentially a "dimeric" form of fusaric acid[1]. It has demonstrated activity against malaria, mycobacteria, and various mammalian tumor cell lines[1]. Its solubility in organic solvents such as ethanol, methanol, DMF, and DMSO suggests poor aqueous solubility, which is a common challenge for achieving adequate oral bioavailability[1].

Q2: Why is the oral bioavailability of this compound expected to be low?

The low oral bioavailability of many new chemical entities can be attributed to several factors. For this compound, the primary challenge is likely its poor aqueous solubility[1][2]. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids[2]. Compounds with low water solubility have a slow dissolution rate, which often becomes the rate-limiting step for absorption, leading to low and variable bioavailability[2][3].

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to overcome the challenges of poor aqueous solubility. These can be broadly categorized into physical and lipid-based approaches. The selection of a strategy depends on the specific physicochemical properties of the drug[4].

Q4: How should a preliminary in vivo pharmacokinetic (PK) study for a novel this compound formulation be designed?

A well-designed preclinical PK study is crucial to evaluate the performance of your formulation. Key considerations include the selection of the animal model, route of administration, and sampling schedule[5][6]. The goal is to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which together describe the absorption profile of the drug[7].

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPicolinic Acid (Monomer)
CAS Number 1418291-68-5[1][8]98-98-6[9]
Molecular Formula C24H32N2O4[1][8]C6H5NO2[9]
Molecular Weight 412.52 g/mol [1]123.11 g/mol [10]
Appearance White Solid (presumed)White Solid[9][10]
Aqueous Solubility Poor (inferred from solubility in organic solvents)Soluble in water[10][11]
Organic Solubility Soluble in ethanol, methanol, DMF, DMSO[1]N/A

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area of the drug by reducing particle size to the micron or nanometer range to enhance dissolution rate.[3][12]Broadly applicable, can significantly improve dissolution.May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.[4][13]
Solid Dispersions Dispersing the drug in an inert carrier matrix at the molecular level, often in an amorphous state.[4][13]Can create supersaturated solutions, significantly increasing solubility and absorption.[3]Amorphous forms can be physically unstable and may recrystallize over time.[3]
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon contact with aqueous fluids.[12][13]Enhances solubilization, can utilize lipid absorption pathways, may reduce food effects.[14]Higher complexity in formulation development; potential for drug precipitation upon dilution.
Complexation (e.g., with Cyclodextrins) Encapsulating the drug molecule within a complexing agent like a cyclodextrin to increase its apparent water solubility.[3][12]Rapidly forms a solution, suitable for various dosage forms.Limited by the stoichiometry of the complex; high amounts of cyclodextrin may be needed.[3]

Troubleshooting Guides

Formulation and Preclinical Development

Q: My this compound formulation shows high variability in in vitro dissolution tests. What could be the cause?

A: High variability in dissolution can stem from several factors related to the formulation and the test method itself.

  • Formulation Inhomogeneity: If you are using a solid dispersion or nanosuspension, ensure that this compound is uniformly distributed. For solid dispersions, check for any signs of crystallinity using techniques like PXRD or DSC.

  • Particle Agglomeration: For nanosuspensions, particles may be aggregating. Ensure you have an adequate concentration of a suitable stabilizer (surfactant or polymer)[13].

  • Dissolution Method Parameters: The dissolution medium composition (pH, surfactants) and hydrodynamics (agitation speed) can significantly impact results. Ensure these are well-controlled. Degradation of the drug in the dissolution medium can also lead to variable results[15].

Q: I am observing drug precipitation when my lipid-based formulation of this compound is diluted in aqueous media. How can this be addressed?

A: This is a common issue with lipid-based systems, particularly when the drug is highly lipophilic.

  • Optimize Formulation Components: The choice and ratio of oil, surfactant, and co-solvent are critical. A higher surfactant-to-oil ratio can improve the stability of the resulting emulsion.

  • Incorporate Precipitation Inhibitors: Adding hydrophilic polymers (e.g., HPMC, PVP) to the formulation can help maintain a supersaturated state and inhibit or delay drug precipitation upon dispersion in the aqueous environment of the GI tract[3].

In Vivo Study Execution

Q: The plasma concentrations of this compound are highly variable between animals in my PK study. What are the potential sources of this variability?

A: High inter-animal variability can obscure the true pharmacokinetic profile of your compound.

  • Animal-Related Factors: Differences in animal health, stress levels, food and water intake, and underlying physiology can contribute. Ensure proper acclimatization and consistent handling. The fasted/fed state of the animal can significantly alter bioavailability[16].

  • Dosing Accuracy: Inaccurate vehicle preparation or dosing can be a major source of variability, especially with small dosing volumes. Ensure the formulation is homogenous and that the dosing technique (e.g., oral gavage) is consistent.

  • Bioanalytical Method: Variability can also arise from the sample collection, processing, and the analytical method itself. Ensure your LC-MS/MS or other analytical method is robust and validated[7].

Q: My bioanalysis shows that most plasma samples have this compound concentrations Below the Limit of Quantification (BLQ). What are the next steps?

A: This indicates that the systemic exposure is lower than anticipated or your assay is not sensitive enough.

  • Increase the Dose: The simplest approach is to conduct a dose-range finding study to determine if a higher, non-toxic dose can achieve quantifiable plasma levels[17].

  • Improve Formulation: The BLQ results may confirm poor bioavailability. You should revisit the formulation strategy to further enhance solubility and absorption.

  • Enhance Assay Sensitivity: Optimize your bioanalytical method (e.g., LC-MS/MS) to achieve a lower Lower Limit of Quantification (LLOQ). This may involve improving sample extraction and cleanup or optimizing mass spectrometry parameters[7].

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol describes a general method for producing a drug nanosuspension, a common technique for enhancing the dissolution of poorly soluble drugs.

  • Preparation of Dispersion Medium:

    • Prepare an aqueous solution containing a suitable stabilizer. A common choice is a combination of a surfactant (e.g., Poloxamer 188 at 0.5% w/v) and a polymer (e.g., HPMC at 0.2% w/v).

    • Dissolve the stabilizers in purified water using a magnetic stirrer.

  • Coarse Suspension:

    • Disperse a defined amount of micronized this compound powder (e.g., 2% w/v) into the dispersion medium.

    • Homogenize this coarse suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to ensure thorough wetting and de-aggregation.

  • Wet Milling:

    • Transfer the coarse suspension to the chamber of a bead mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The chamber should be approximately 50-70% filled with beads.

    • Begin milling at a high speed (e.g., 2,500 rpm) while maintaining temperature control (e.g., using a cooling jacket set to 10°C) to prevent thermal degradation.

    • Mill for a predetermined time (e.g., 2-4 hours). Collect samples periodically to monitor particle size distribution using a technique like laser diffraction or dynamic light scattering (DLS).

  • Harvesting and Characterization:

    • Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.

    • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: General Protocol for an Oral Pharmacokinetic Study in Rats

This protocol provides a framework for a single-dose oral PK study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=4-6 per group), weighing 200-250g.

    • Acclimatize animals for at least 3 days before the study.

    • Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Administration:

    • Prepare the this compound formulation (e.g., nanosuspension, solution in a lipid vehicle) at the desired concentration.

    • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. The dosing volume should be appropriate for the animal size (e.g., 5 mL/kg). Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 4,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microtubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis and Data Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters (AUC, Cmax, Tmax, t1/2).

Mandatory Visualizations

hypothetical_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Increased Cl- Influx receptor->cl_influx Channel Opening penicolinate This compound (Hypothetical Modulator) penicolinate->receptor Binds to allosteric site hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization ca_channel Voltage-Gated Ca2+ Channels hyperpolarization->ca_channel Inhibition ca_influx Decreased Ca2+ Influx ca_channel->ca_influx downstream Downstream Signaling (e.g., CaM, Calcineurin) ca_influx->downstream Reduced Activation transcription Altered Gene Transcription (e.g., c-Myc, Cyclins) downstream->transcription Regulation outcome Inhibition of Cell Proliferation & Induction of Apoptosis transcription->outcome troubleshooting_logic start Problem: Low/Variable In Vivo Exposure q1 Was the formulation stable & homogenous? start->q1 a1_no No q1->a1_no No q2 Was dosing accurate and consistent? q1->q2 Yes a1_yes Yes solution1 Reformulate: - Check excipient compatibility - Optimize stabilizers a1_no->solution1 a2_no No q2->a2_no No q3 Is the bioanalytical method robust? q2->q3 Yes a2_yes Yes solution2 Refine Dosing Protocol: - Validate vehicle prep - Provide additional training a2_no->solution2 a3_no No q3->a3_no No solution4 Conclusion: True Low Bioavailability -> Re-evaluate Enhancement Strategy q3->solution4 Yes a3_yes Yes solution3 Revalidate Assay: - Check IS stability - Assess matrix effects a3_no->solution3

References

Validation & Comparative

Penicolinate A Versus Fusaric Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the structural analogues, Penicolinate A and fusaric acid, reveals significant differences in their biological activities and potential therapeutic applications. This guide provides a comprehensive analysis of their physicochemical properties, mechanisms of action, and biological effects, supported by available experimental data to aid researchers in drug development and scientific investigation.

This compound, a dimeric ester of fusaric acid, and its parent compound, fusaric acid, are both picolinic acid derivatives produced by fungal species. While structurally related, emerging data suggests that the dimerization in this compound confers a broader and more potent biological profile. This guide aims to delineate these differences through a comparative analysis of their known attributes.

Physicochemical Properties: A Structural Overview

Both this compound and fusaric acid are derived from a picolinic acid backbone. Fusaric acid is a well-characterized mycotoxin produced by various Fusarium species.[1] this compound was first isolated from the endophytic fungus Penicillium sp. The key structural difference is that this compound is essentially two fusaric acid molecules joined by an ester linkage.

For a detailed comparison of their physicochemical properties, please refer to the table below.

PropertyThis compoundFusaric Acid
Molecular Formula C24H32N2O4C10H13NO2
Molecular Weight 412.52 g/mol 179.22 g/mol
Appearance -White solid[2]
Melting Point -136-138 °C[2]
Solubility Soluble in ethanol, methanol, DMF, DMSOSoluble in water[2]
pKa -5.4[3]

Note: Detailed experimental physicochemical data for this compound is not widely available in the public domain.

Comparative Biological Activity: A Quantitative Look

The most significant distinctions between this compound and fusaric acid lie in their biological activities. This compound has demonstrated a wider range of potent activities, including antimalarial, antitubercular, and cytotoxic effects. Fusaric acid is primarily known for its phytotoxicity and its role as an inhibitor of dopamine beta-hydroxylase.

The following table summarizes the available quantitative data on their biological activities.

Biological ActivityThis compoundFusaric Acid
Antitubercular Activity (MIC) 48.8 ng/mL (0.14 µM) against Mycobacterium tuberculosis[4]10 µg/mL (Copper (II) complex) against M. tuberculosis H37Rv[4]
Antimalarial Activity (IC50) Active (specific IC50 not available)-
Cytotoxicity (IC50) -200 µg/mL (HeLa cells)[5], 78.81 µg/mL (SNO cells)[6]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Note that the antitubercular data for fusaric acid is for its copper complex.

Mechanism of Action

The mechanisms of action for both compounds are not fully elucidated, particularly for this compound.

Fusaric Acid: The primary established mechanism of action for fusaric acid is the inhibition of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine.[1] This inhibition is thought to be responsible for its hypotensive effects. It may also have other cellular effects, including the inhibition of cell proliferation and DNA synthesis.[1]

This compound: The mechanism of action for this compound has not yet been reported. Given its broader range of biological activities, it is likely to have multiple or different cellular targets compared to fusaric acid.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following provides an overview of relevant experimental methodologies.

Antifungal Susceptibility Testing

A common method to assess the antifungal activity of compounds like fusaric acid is the poison plate technique .

Protocol Overview:

  • Stock Solution Preparation: Dissolve the test compound (e.g., fusaric acid) in a suitable solvent (e.g., methanol) to create a stock solution.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Incorporation of Test Compound: While the PDA is still molten, add the stock solution of the test compound to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Inoculation: Place a mycelial plug of the test fungus onto the center of the solidified PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for several days.

  • Data Collection: Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control.

Dopamine Beta-Hydroxylase Inhibition Assay

The inhibitory effect on dopamine beta-hydroxylase can be assessed using various methods, including commercially available ELISA kits .

General ELISA Protocol:

  • Plate Preparation: Coat a microplate with an antibody specific for dopamine beta-hydroxylase.

  • Sample and Standard Addition: Add standards and samples (containing the enzyme and the test inhibitor, e.g., fusaric acid) to the wells.

  • Incubation: Incubate the plate to allow the enzyme to bind to the antibody.

  • Substrate Addition: Add the substrate for the enzyme (e.g., dopamine).

  • Detection: Add a detection antibody and a substrate for the detection enzyme to produce a colorimetric signal.

  • Measurement: Measure the absorbance at a specific wavelength and calculate the percentage of inhibition.

Visualizing the Comparison

To better understand the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_antifungal Antifungal Susceptibility Testing cluster_enzyme Dopamine Beta-Hydroxylase Inhibition Assay a1 Prepare Stock Solution a2 Incorporate into PDA a1->a2 a3 Inoculate with Fungus a2->a3 a4 Incubate a3->a4 a5 Measure Inhibition a4->a5 e1 Prepare Coated Plate e2 Add Enzyme and Inhibitor e1->e2 e3 Add Substrate e2->e3 e4 Add Detection Reagents e3->e4 e5 Measure Absorbance e4->e5 Fusaric_Acid_MOA FA Fusaric Acid DBH Dopamine Beta-Hydroxylase FA->DBH inhibits Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine converted by DBH

References

A Comparative Analysis of the Anticancer Activities of Penicolinate A and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, both natural products and synthetic compounds hold immense value. This guide provides a comparative overview of Penicolinate A, a natural product isolated from Penicillium, and paclitaxel, a well-established chemotherapeutic agent. While paclitaxel has been extensively studied and is widely used in clinical practice, research on the anticancer properties of this compound is still in its nascent stages. This comparison aims to summarize the available experimental data, detail relevant experimental methodologies, and visualize the known mechanisms of action.

Quantitative Assessment of Cytotoxicity

The primary measure of a compound's direct anticancer effect in vitro is its cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound A2780Ovarian Cancer4.1 µM
Paclitaxel A549Non-Small Cell Lung Cancer9.4 µM (24h)[1]
0.027 µM (120h)[1]
HeLaCervical Cancer2.5 - 7.5 nM (24h)[2]
Ovarian Carcinoma (7 cell lines)Ovarian Cancer0.4 - 3.4 nM[3]
SK-BR-3Breast CancerNot specified[4]
MDA-MB-231Breast CancerNot specified[4]
T-47DBreast CancerNot specified[4]

Note: The provided data for this compound is limited to a single study without detailed experimental parameters. The cytotoxicity of paclitaxel is highly dependent on the cancer cell line and the duration of exposure.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed protocols are essential. Below are standard methodologies for key assays used to evaluate the anticancer activity of compounds like this compound and paclitaxel.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of a compound on cancer cell proliferation and survival.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 1 mg/mL). The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[2]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

    • Cell Treatment: Cells are treated with the test compound as described for the MTT assay.

    • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

    • LDH Reaction: The supernatant is mixed with an LDH reaction mixture according to the manufacturer's protocol.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm, which is proportional to the amount of LDH released and, therefore, the extent of cell death.[4]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment and Harvesting: Cells are treated with the compound of interest, then harvested and washed with cold phosphate-buffered saline (PBS).

    • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[5][6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by an anticancer agent is crucial for its development and clinical application.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treatment with This compound or Paclitaxel cell_culture->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 Values cytotoxicity->ic50 drug_admin Drug Administration ic50->drug_admin Inform Dosing mechanism Mechanism of Action Studies apoptosis->mechanism animal_model Xenograft Mouse Model animal_model->drug_admin tumor_growth Monitor Tumor Growth drug_admin->tumor_growth efficacy Evaluate Efficacy tumor_growth->efficacy Anticancer_Mechanisms cluster_paclitaxel Paclitaxel Mechanism cluster_penicolinateA This compound paclitaxel Paclitaxel tubulin β-tubulin Subunit paclitaxel->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Promotes mitotic_spindle Mitotic Spindle Dysfunction microtubule->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Causes apoptosis_pac Apoptosis g2m_arrest->apoptosis_pac Induces penicolinate_A This compound cytotoxicity_pen Cytotoxic Effect (Mechanism Unknown) penicolinate_A->cytotoxicity_pen apoptosis_pen Cell Death cytotoxicity_pen->apoptosis_pen

References

Penicolinate A vs. Chloroquine: An Examination of Efficacy Against Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antiplasmodial activity of compounds derived from Penicillium fungi and the benchmark antimalarial, chloroquine, against resistant strains of Plasmodium falciparum.

The urgent need for novel antimalarial agents to combat the global health crisis posed by drug-resistant malaria has driven research into diverse natural sources for new therapeutic leads. Fungi of the Penicillium genus are known producers of a wide array of bioactive secondary metabolites, some of which have demonstrated promising antiparasitic properties. While specific experimental data on the antimalarial efficacy of Penicolinate A is not available in the current scientific literature, this guide provides a comparative overview of a well-studied Penicillium-derived compound, puberulic acid, and the conventional antimalarial drug, chloroquine, against chloroquine-sensitive and -resistant strains of Plasmodium falciparum.

Executive Summary

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison of the in vitro efficacy of puberulic acid, a compound isolated from Penicillium sp., and chloroquine. The data presented highlights the potential of Penicillium-derived compounds as a source for new antimalarials that can overcome existing resistance mechanisms.

In Vitro Efficacy Against Plasmodium falciparum

The following table summarizes the 50% inhibitory concentration (IC50) values for puberulic acid and chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Lower IC50 values indicate higher potency.

CompoundP. falciparum StrainIC50 (µg/mL)Citation
Puberulic Acid Chloroquine-sensitive0.01[1]
Chloroquine-resistant0.01[1]
Chloroquine Chloroquine-sensitiveVaries by strain[2][3]
Chloroquine-resistantVaries by strain[2][3]

Puberulic acid demonstrates potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum, with an IC50 value of 0.01 µg/mL for both.[1] This suggests that its mechanism of action may differ from that of chloroquine and that it may be effective against parasites that have developed resistance to the latter.

Experimental Protocols

The in vitro antiplasmodial activity of the compounds is typically assessed using a standardized protocol. The following is a generalized methodology based on common practices in the field.

Parasite Culture and In Vitro Drug Susceptibility Assay
  • Plasmodium falciparum Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum are used.

  • Culture Conditions: The parasites are cultured in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX I, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are synchronized at the ring stage using methods such as sorbitol treatment to ensure a homogenous population for the assay.

  • Drug Preparation: The test compounds (puberulic acid and chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations.

  • Assay Procedure: Synchronized ring-stage parasites are exposed to the various concentrations of the test compounds in 96-well microplates. The plates are then incubated under the standard culture conditions for a full intraerythrocytic cycle (typically 48-72 hours).

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods, such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopic counting of parasitemia on Giemsa-stained blood smears.

  • IC50 Determination: The 50% inhibitory concentration (IC50), defined as the drug concentration at which parasite growth is inhibited by 50% compared to the drug-free control, is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The mechanisms by which antimalarial drugs exert their effects are crucial for understanding their efficacy and for the development of new therapies.

Chloroquine's Mechanism of Action and Resistance

Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Heme is normally polymerized into inert hemozoin crystals. Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[4] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the food vacuole and is believed to pump the drug out of this compartment.

Chloroquine_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine_out Chloroquine Chloroquine_in Chloroquine Chloroquine_out->Chloroquine_in Accumulation Chloroquine_in->Heme Inhibits Polymerization

Mechanism of action of Chloroquine in Plasmodium falciparum.

Potential Mechanisms of Penicillium-Derived Compounds

While the exact mechanism of action for puberulic acid is not fully elucidated, computational studies on other Penicillium-derived compounds suggest potential targets. One such target is the Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway.[5][6] Inhibition of this enzyme would disrupt the parasite's energy metabolism, leading to its death. This represents a different mechanism from that of chloroquine and could explain the efficacy of such compounds against chloroquine-resistant strains.

Experimental_Workflow cluster_invitro In Vitro Antiplasmodial Assay A P. falciparum Culture (Sensitive & Resistant Strains) B Synchronization of Parasites (Ring Stage) A->B C Drug Treatment (Serial Dilutions) B->C D Incubation (48-72h) C->D E Parasite Growth Measurement (e.g., SYBR Green Assay) D->E F IC50 Determination E->F

Generalized workflow for in vitro antiplasmodial assays.

Conclusion

The emergence and spread of chloroquine-resistant malaria underscore the critical need for new antimalarial drugs with novel mechanisms of action. While direct comparative data for this compound is unavailable, the potent activity of other Penicillium-derived compounds, such as puberulic acid, against both chloroquine-sensitive and -resistant P. falciparum strains highlights the potential of this fungal genus as a valuable source for antimalarial drug discovery. Further investigation into the isolation, characterization, and mechanistic evaluation of compounds from Penicillium is warranted to develop new and effective treatments for malaria.

References

Penicolinate A: A Comparative Analysis of a Picolinic Acid Derivative's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 19, 2025

A comprehensive review of Penicolinate A, a naturally occurring picolinic acid derivative, reveals its potent biological activities against a range of challenging diseases. This guide provides a comparative analysis of its efficacy against other picolinic acid derivatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound, first isolated from the endophytic fungus Penicillium sp. BCC16054, has demonstrated significant potential in preclinical studies, exhibiting antimalarial, antitubercular, and anticancer properties. This report synthesizes the current scientific literature to offer a clear comparison of this compound with other picolinic acid derivatives, highlighting its relative potency and potential mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and its analogs, Penicolinate B and C, against various pathogens and cancer cell lines. The data is primarily derived from the seminal work of Intaraudom and colleagues (2013).

CompoundTarget Organism/Cell LineActivityIC₅₀ / MIC (µg/mL)
This compound Plasmodium falciparum K1 (malaria)Antimalarial3.25
Mycobacterium tuberculosis H37RaAntitubercular50.0
KB (human oral cancer)Cytotoxic12.0
MCF-7 (human breast cancer)Cytotoxic24.0
NCI-H187 (human small cell lung cancer)Cytotoxic2.8
Penicolinate B Plasmodium falciparum K1 (malaria)Antimalarial1.45
Mycobacterium tuberculosis H37RaAntitubercular25.0
KB (human oral cancer)Cytotoxic18.0
MCF-7 (human breast cancer)Cytotoxic6.0
NCI-H187 (human small cell lung cancer)Cytotoxic0.3
Penicolinate C Plasmodium falciparum K1 (malaria)Antimalarial3.07

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the key assays cited. Detailed protocols from the original research by Intaraudom et al. (2013) were not fully accessible and are summarized here based on common laboratory practices.

Antimalarial Activity Assay

The antimalarial activity of the compounds was likely assessed using a SYBR Green I-based fluorescence assay against the chloroquine-resistant K1 strain of Plasmodium falciparum.

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture P. falciparum K1 start->culture sync Synchronize to ring stage culture->sync plate Plate parasites in 96-well plates sync->plate add_compounds Add serial dilutions of Penicolinates plate->add_compounds incubate Incubate for 72h add_compounds->incubate add_sybr Add SYBR Green I incubate->add_sybr read_fluorescence Read fluorescence add_sybr->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50 end End calc_ic50->end

Antimalarial Assay Workflow
Antitubercular Activity Assay

The antitubercular activity was likely determined using a Microplate Alamar Blue Assay (MABA) or a similar colorimetric method against Mycobacterium tuberculosis H37Ra.

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture M. tuberculosis H37Ra start->culture adjust Adjust bacterial suspension culture->adjust plate Plate bacteria in 96-well plates adjust->plate add_compounds Add serial dilutions of Penicolinates plate->add_compounds incubate Incubate for 7 days add_compounds->incubate add_alamar Add Alamar Blue incubate->add_alamar read_absorbance Read absorbance add_alamar->read_absorbance calc_mic Determine MIC read_absorbance->calc_mic end End calc_mic->end

Antitubercular Assay Workflow
Cytotoxicity Assay

The cytotoxic activity against the KB, MCF-7, and NCI-H187 cancer cell lines was likely evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture cancer cell lines start->culture seed Seed cells in 96-well plates culture->seed add_compounds Add serial dilutions of Penicolinates seed->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt add_dmso Add DMSO to dissolve formazan add_mtt->add_dmso read_absorbance Read absorbance add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end

Cytotoxicity Assay Workflow

Putative Mechanisms of Action

While the precise molecular mechanisms of this compound have not been fully elucidated, the activities of picolinic acid derivatives suggest several potential pathways.

Anticancer Mechanism

Picolinic acid derivatives have been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway. This involves the activation of caspases, key enzymes in the apoptotic cascade.

Signaling Pathway:

PenicolinateA This compound ER_Stress ER Stress PenicolinateA->ER_Stress Caspase9 Caspase-9 Activation ER_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Signaling Pathway
Antimalarial Mechanism

The antimalarial action of some pyridine derivatives is linked to the inhibition of hemozoin formation in the malaria parasite. This leads to the accumulation of toxic free heme, inducing oxidative stress and parasite death.

Logical Relationship:

PenicolinateA This compound Hemozoin_Inhibition Inhibition of Hemozoin Formation PenicolinateA->Hemozoin_Inhibition Heme_Accumulation Free Heme Accumulation Hemozoin_Inhibition->Heme_Accumulation Oxidative_Stress Oxidative Stress Heme_Accumulation->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Antimalarial Mechanism
Antitubercular Mechanism

Picolinic acid can act as an iron chelator. By sequestering iron, it may disrupt essential metabolic processes in Mycobacterium tuberculosis that are iron-dependent, leading to bacteriostatic or bactericidal effects.

Logical Relationship:

PenicolinateA This compound Iron_Chelation Iron Chelation PenicolinateA->Iron_Chelation Metabolic_Disruption Disruption of Iron-Dependent Metabolic Processes Iron_Chelation->Metabolic_Disruption Bacterial_Inhibition Inhibition of Bacterial Growth Metabolic_Disruption->Bacterial_Inhibition

Penicolinate A: A Comparative Analysis of its Cross-Resistance Profile in Cancer and Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the naturally derived compound Penicolinate A reveals its potential activity against both cancer and malaria, though critical data on its performance against drug-resistant strains remains to be fully elucidated. This guide provides a comparative overview of this compound's efficacy alongside established therapeutic agents, highlighting the need for further cross-resistance studies to determine its future role in combating drug-resistant diseases.

This compound, a bis-picolinic ester first isolated from the endophytic fungus Penicillium sp. BCC16054, has demonstrated cytotoxic effects against the human ovarian cancer cell line A2780 and moderate activity against the malaria parasite Plasmodium falciparum. This initial activity warrants a deeper investigation into its potential, particularly in the context of the growing challenge of multidrug resistance in both cancer and malaria.

Performance Against Ovarian Cancer: A Comparison with Standard Chemotherapeutics

This compound has been evaluated for its cytotoxic activity against the A2780 human ovarian cancer cell line, a well-established model for studying ovarian carcinoma. The A2780 cell line is known to be sensitive to cisplatin, a frontline chemotherapeutic agent.

CompoundCell LineIC50Citation
This compound A27804.1 µM[1]
Cisplatin A27803.7 µM[2]
Doxorubicin A2780~0.02 µM (at 72h)[3][4]

Table 1: Comparative Cytotoxicity in Ovarian Cancer Cell Line A2780. The half-maximal inhibitory concentration (IC50) values indicate the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

The data indicates that this compound exhibits cytotoxicity against the A2780 cell line with an IC50 value of 4.1 µM[1]. This potency is comparable to that of the widely used chemotherapy drug cisplatin, which has a reported IC50 of 3.7 µM in the same cell line[2]. However, it is significantly less potent than doxorubicin, which demonstrates activity at nanomolar concentrations[3][4].

Crucially, no studies have yet been published on the activity of this compound against cisplatin-resistant or doxorubicin-resistant A2780 sublines. Such studies are essential to understand if this compound can overcome the common mechanisms of drug resistance that limit the efficacy of current ovarian cancer therapies.

Antimalarial Activity: Comparison with Frontline Antimalarials

This compound has shown moderate activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The initial study reported an IC50 value of 3.25 µg/mL[1]. While the specific strain of P. falciparum used in the initial screening was not specified in the available literature, a comparison can be made with the activity of standard antimalarials against known drug-resistant strains, such as the K1 strain, which is resistant to chloroquine.

CompoundP. falciparum StrainIC50Citation
This compound Not Specified3.25 µg/mL[1]
Chloroquine K1 (resistant)5 µg/mL[1]
Artemisinin K1 (resistant)~0.35 - 0.89 nM[5]
Chloroquine 3D7 (sensitive)0.3 µg/mL[1]

Table 2: Comparative Antimalarial Activity. A direct comparison of this compound's potency is challenging without knowing the specific P. falciparum strain tested. The K1 strain is a well-characterized chloroquine-resistant strain.

Experimental Methodologies

To ensure reproducibility and facilitate further research, the following are detailed protocols for the key experiments cited in this guide.

Cytotoxicity Assay against A2780 Cancer Cell Line

The cytotoxicity of compounds is typically determined using a colorimetric assay such as the MTT or XTT assay.

  • Cell Culture: A2780 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, cisplatin, doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimalarial Assay against Plasmodium falciparum

The in vitro activity of antimalarial compounds is commonly assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains (e.g., K1, 3D7) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation: Test compounds are serially diluted in complete medium in 96-well plates.

  • Parasite Inoculation: Asynchronous parasite cultures (primarily ring stage) are diluted to a parasitemia of 0.5% in a 2% hematocrit and added to the drug-containing plates.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. SYBR Green I lysis buffer is then added to each well, and the plates are incubated in the dark at room temperature for 1-2 hours.

  • Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC50 values are determined by plotting the fluorescence intensity against the drug concentration.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in evaluating cross-resistance, the following diagrams are provided.

experimental_workflow_cancer Cancer Cytotoxicity Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A2780 A2780 Cell Culture MTT MTT Assay A2780->MTT A2780_resistant Drug-Resistant A2780 Sublines A2780_resistant->MTT PenicolinateA This compound PenicolinateA->MTT Cisplatin Cisplatin Cisplatin->MTT Doxorubicin Doxorubicin Doxorubicin->MTT IC50 IC50 Determination MTT->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 1. Workflow for assessing the cytotoxicity of this compound and standard chemotherapeutics against sensitive and resistant ovarian cancer cell lines.

experimental_workflow_malaria Antimalarial Activity Workflow cluster_parasite_culture Parasite Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Pf_sensitive Drug-Sensitive P. falciparum SYBR SYBR Green I Assay Pf_sensitive->SYBR Pf_resistant Drug-Resistant P. falciparum (e.g., K1) Pf_resistant->SYBR PenicolinateA This compound PenicolinateA->SYBR Chloroquine Chloroquine Chloroquine->SYBR Artemisinin Artemisinin Artemisinin->SYBR IC50 IC50 Determination SYBR->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 2. Workflow for determining the antimalarial activity of this compound and standard drugs against sensitive and resistant P. falciparum strains.

Future Directions and Conclusion

The initial findings on this compound are promising, demonstrating biological activity in both cancer and malaria models. However, the absence of cross-resistance studies is a significant gap in the current understanding of its therapeutic potential. To fully assess the value of this compound as a lead compound for drug development, future research should prioritize the following:

  • Evaluation against a panel of drug-resistant cancer cell lines: Testing this compound against cell lines with well-characterized resistance mechanisms to cisplatin, doxorubicin, and other relevant drugs will reveal if it can overcome these resistance pathways.

  • Screening against a panel of drug-resistant P. falciparum strains: Determining the activity of this compound against chloroquine-resistant, artemisinin-resistant, and multi-drug resistant malaria parasite strains is critical.

  • Mechanism of action studies: Elucidating the molecular target and mechanism of action of this compound in both cancer cells and malaria parasites will provide insights into its potential for cross-resistance with existing drugs.

References

Penicolinate A Demonstrates Selective Cytotoxicity Towards Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Penicolinate A, a fungal metabolite isolated from the endophytic fungus Penicillium sp. BCC16054, has exhibited promising cytotoxic effects against several human cancer cell lines while showing comparatively lower toxicity to normal cells. This selective cytotoxicity suggests its potential as a basis for the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic activity of this compound against cancerous and normal cell lines, supported by available experimental data.

Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

Published data on the cytotoxic activity of this compound reveals a notable difference in its effect on various human cancer cell lines compared to a normal mammalian cell line, as summarized in the table below.

Cell LineCell TypeIC50 (µM)[1]
Cancerous
NCI-H187Small Cell Lung Cancer4.40
MCF-7Breast Adenocarcinoma7.49
KBOral Epidermoid Carcinoma18.43
Normal
VeroAfrican Green Monkey Kidney (Epithelial)14.08

The data indicates that this compound is most potent against the NCI-H187 small cell lung cancer cell line, with an IC50 value of 4.40 µM.[1] It also shows significant activity against the MCF-7 breast cancer cell line (IC50 = 7.49 µM).[1] While it is also cytotoxic to the KB oral cancer cell line, a higher concentration is required (IC50 = 18.43 µM).[1]

Importantly, the IC50 value for the normal Vero cell line is 14.08 µM, which is considerably higher than that for the NCI-H187 and MCF-7 cancer cell lines.[1] This suggests a degree of selectivity of this compound for certain cancer cells over normal cells, a desirable characteristic for a potential anticancer drug.

Experimental Protocols

The following is a generalized methodology for determining the in vitro cytotoxicity of a compound like this compound using a colorimetric assay, such as the MTT assay.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., NCI-H187, MCF-7, KB) and a normal cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow the cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The existing medium is removed from the cells, and the medium containing different concentrations of this compound is added. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting a dose-response curve, which shows the percentage of cell viability as a function of the compound concentration.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To better understand the process of evaluating the comparative cytotoxicity and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start culture Culture Cancerous & Normal Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Serial Dilutions of this compound seed->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Values plot->determine_ic50 compare Compare IC50 between Cancerous and Normal Cells determine_ic50->compare end End compare->end

Caption: Workflow for assessing the comparative cytotoxicity of this compound.

While the specific signaling pathway by which this compound induces cell death has not been elucidated, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for anticancer agents.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage, this compound) cellular_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation, Apoptotic Bodies) caspase3->apoptosis

References

Benchmarking Penicolinate A Against Standard-of-Care Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicolinate A, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054, has demonstrated antimalarial and antitubercular properties.[1] While direct evidence of its anticancer activity is not yet available in published literature, the broader class of picolinic acid derivatives and other natural products derived from Penicillium fungi have shown promising anticancer effects.[2][3][4][5][6] This guide provides a comparative benchmark of this compound's hypothesized anticancer potential against established standard-of-care anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document outlines a hypothetical mechanism of action for this compound based on related compounds, presents comparative efficacy data, and provides detailed experimental protocols to facilitate further research into its potential as a novel anticancer agent.

Comparative Analysis of Efficacy

To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various Penicillium-derived natural products and standard-of-care anticancer drugs against several human cancer cell lines. It is important to note that the data for Penicillium compounds is presented to suggest a potential range of efficacy for novel agents like this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Penicillium-Derived Compounds
Penipyridinone BU87MG (Glioblastoma)2.45[5]
U251 (Glioblastoma)11.40[5]
PenicillitoneA549 (Lung Carcinoma)5.57[3]
HepG2 (Hepatoma)4.44[3]
MCF-7 (Breast Cancer)5.98[3]
Fudecadione ANCI-H187 (Lung Cancer)24.9[4]
MCF-7 (Breast Cancer)12.6[4]
KB (Oral Carcinoma)22.6[4]
Terrecyclic acid ANCI-H460 (Lung Cancer)10.6[4]
MCF-7 (Breast Cancer)24.1[4]
SF-268 (CNS Cancer)14.7[4]
Standard-of-Care Drugs
DoxorubicinC643 (Anaplastic Thyroid)~0.1[7]
C3948 (Anaplastic Thyroid)~0.1[7]
HepG2 (Hepatocellular Carcinoma)14.72 (µg/ml)[8]
HCT116 (Colon Cancer)24.30 (µg/ml)[8]
CisplatinC643 (Anaplastic Thyroid)~2.5[7]
C3948 (Anaplastic Thyroid)~7.5[7]
Ovarian Carcinoma Cell Lines0.1-0.45 (µg/ml)[9]
PaclitaxelC643 (Anaplastic Thyroid)~2.0[7]
C3948 (Anaplastic Thyroid)~2.0[7]
Ovarian Carcinoma Cell Lines0.4-3.4 (nM)[9]
MDA-MB-231 (Breast Cancer)0.3[10]

Mechanisms of Action: A Comparative Overview

The following diagrams illustrate the established mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel, alongside a hypothesized signaling pathway for this compound based on the activities of related compounds.

Hypothesized Mechanism of Action for this compound

Based on the known anticancer effects of other picolinic acid derivatives and Penicillium natural products, it is hypothesized that this compound may induce cancer cell death through the intrinsic apoptosis pathway and by causing cell cycle arrest.

Penicolinate_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Penicolinate_A->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Penicolinate_A->Bax Activation CellCycle Cell Cycle Progression Penicolinate_A->CellCycle Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Standard-of-Care Mechanisms of Action

cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS Dox_Apoptosis Apoptosis DNA_Intercalation->Dox_Apoptosis Topoisomerase_II->Dox_Apoptosis ROS->Dox_Apoptosis Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Cisplatin->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Cis_Apoptosis Apoptosis Replication_Block->Cis_Apoptosis Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Pac_Apoptosis Apoptosis Mitotic_Arrest->Pac_Apoptosis

Caption: Mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.

Doxorubicin acts through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all leading to apoptosis.[11][][13][14][15] Cisplatin forms DNA adducts, leading to intrastrand and interstrand crosslinks that block DNA replication and induce apoptosis.[16][17][18][19][20] Paclitaxel stabilizes microtubules, preventing their disassembly, which leads to mitotic arrest and subsequent apoptosis.[21][22][23][][25]

Experimental Protocols

To facilitate the investigation of this compound's anticancer properties, this section provides detailed protocols for key in vitro assays.

Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound's anticancer activity.

Start Start: Compound of Interest (this compound) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Mechanism_Study Further Mechanistic Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study End End Mechanism_Study->End

Caption: A typical workflow for in vitro anticancer drug screening.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[26][27][28][29]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and standard drugs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and standard drugs in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31][32][33][34]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound and standard drugs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound or standard drugs at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[35][36][37][38][39]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound and standard drugs

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or standard drugs at their IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

While this compound's direct anticancer activity remains to be elucidated, this guide provides a framework for its evaluation by benchmarking against established anticancer agents. The provided data on related compounds from the Penicillium genus suggests that this compound could potentially exhibit anticancer effects through the induction of apoptosis and cell cycle arrest. The detailed experimental protocols herein offer a starting point for researchers to investigate this hypothesis and to determine the therapeutic potential of this novel natural product. Further research is warranted to explore the anticancer properties of this compound and to validate its mechanism of action.

References

A Head-to-Head Showdown: Penicolinate A and its Synthetic Analogs in the Quest for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Penicolinate A, a naturally occurring picolinic acid ester, and its synthetic analogs reveals critical structural determinants for its potent antimalarial, antimycobacterial, and cytotoxic activities. This guide provides a head-to-head comparison, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways to inform future drug development efforts.

This compound, first isolated from the endophytic fungus Penicillium sp. BCC16054, is a symmetrical molecule featuring two picolinic acid units joined by a ten-carbon aliphatic chain (a decamethylene bridge)[1]. Its promising biological profile has spurred interest in the synthesis of its natural analogs (Penicolinates C and D) and other derivatives to explore structure-activity relationships (SAR)[2].

Comparative Biological Activity

The biological evaluation of this compound and its analogs has primarily focused on their efficacy against Plasmodium falciparum (the parasite responsible for malaria), Mycobacterium tuberculosis, and various cancer cell lines. While extensive head-to-head data for a broad range of synthetic analogs remains limited in publicly available literature, studies on related picolinic acid derivatives offer valuable insights into the structural features that govern bioactivity.

A study on various picolinic acid analogs demonstrated that their growth inhibitory effects are largely dependent on two key factors: the ability to chelate zinc and the ability to cross cell membranes (lipophilicity)[3]. This suggests that modifications to both the picolinic acid ring and the linker in this compound could significantly impact its therapeutic potential.

Table 1: In Vitro Cytotoxicity of Picolinic Acid and its Analogs [3]

CompoundIC50 (mM) in CHO Cells
Fusaric Acid (5-butyl picolinic acid)0.032
3-Hydroxy picolinic acid-
Picolinic Acid -
Picloram-
6-Bromo picolinic acid-
6-Methyl picolinic acid-
Di-picolinic acid-
Iso-nicotinic acid-
Picolinic acid N-oxide-
Nicotinic acid-
6-Hydroxy picolinic acid25.85

Note: Specific IC50 values for all compounds were not available in the cited abstract. The table indicates the trend of decreasing toxicity.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-tumorigenic cell line (e.g., MCF10A) are cultured in appropriate media at 37°C in a humidified atmosphere with 5% CO2[1].

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound or its analogs) for a specified duration (e.g., 24-72 hours)[1].

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimalarial Activity Assay

The in vitro activity against Plasmodium falciparum is a key measure of efficacy for potential antimalarial compounds.

  • Parasite Culture: A chloroquine-resistant strain of P. falciparum is maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with human serum.

  • Drug Susceptibility Testing: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, studies on picolinic acid and its derivatives suggest several potential pathways through which they exert their cytotoxic effects. One prominent hypothesis is the induction of apoptosis (programmed cell death).

A study on a novel picolinic acid derivative demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum (ER) stress[1]. This process involves the activation of specific caspases, which are key executioner proteins in the apoptotic cascade.

dot

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Pro-caspase 8 Pro-caspase 8 DISC Formation->Pro-caspase 8 Recruits Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Cleavage Pro-caspase 3 Pro-caspase 3 Caspase 8->Pro-caspase 3 Cellular Stress Cellular Stress Bcl-2 family regulation Bcl-2 family regulation Cellular Stress->Bcl-2 family regulation Mitochondrion Mitochondrion Bcl-2 family regulation->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Binds Pro-caspase 9 Pro-caspase 9 Apaf-1->Pro-caspase 9 Recruits Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Cleavage Caspase 9->Pro-caspase 3 Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Cleavage Substrate Cleavage Substrate Cleavage Caspase 3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress ER Stress Picolinic_Acid_Derivative->ER_Stress ER_Stress->Pro-caspase 9 Activates

Caption: Proposed Apoptotic Signaling Pathway for Picolinic Acid Derivatives.

Furthermore, the ability of picolinic acid to chelate metal ions like zinc and iron is thought to contribute to its growth-inhibitory effects by disrupting the function of metal-dependent proteins involved in DNA replication and cell division[3].

dot

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Picolinic Acid Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture (Cancer & Normal lines) Purification->Cell_Culture Treatment Treatment with This compound & Analogs Cell_Culture->Treatment Cytotoxicity_Assay MTT Assay Treatment->Cytotoxicity_Assay Antimalarial_Assay pLDH Assay Treatment->Antimalarial_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Antimalarial_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Mechanism Mechanism of Action Studies (e.g., Apoptosis) SAR->Mechanism

Caption: General Experimental Workflow for Analog Synthesis and Evaluation.

Future Directions

The initial findings on this compound are promising, but a more systematic exploration of its synthetic analogs is warranted. Future research should focus on:

  • Varying the Linker: Synthesizing analogs with different lengths and flexibilities of the aliphatic chain connecting the two picolinic acid moieties to optimize lipophilicity and target engagement.

  • Modifying the Picolinic Acid Ring: Introducing various substituents onto the pyridine ring to modulate electronic properties and metal-chelating capabilities.

  • Detailed Mechanistic Studies: Elucidating the specific signaling pathways affected by this compound and its most potent analogs in different cancer cell lines and in Plasmodium falciparum. This includes investigating its effects on key regulatory proteins in apoptosis and cell cycle progression.

A thorough understanding of the structure-activity relationships of this compound analogs will be instrumental in designing next-generation therapeutic agents with improved efficacy and selectivity.

References

Picolinate-Containing Compounds in Oncology: A Comparative Meta-Analysis of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of picolinate-containing compounds reveals a dual role in cancer research, with some compounds investigated as potential therapeutic agents and others raising concerns about carcinogenicity. This guide provides a comparative analysis of the existing research on chromium picolinate, zinc picolinate, and other picolinate derivatives, summarizing quantitative data, experimental methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Picolinic acid, a pyridine-based organic compound, forms stable complexes with various metal ions, enhancing their bioavailability. This property has led to the investigation of picolinate-containing compounds in diverse biological contexts, including cancer. This meta-analysis synthesizes findings on the most studied of these compounds, offering a comparative overview of their effects on cancer cells and models.

Comparative Efficacy and Safety Profile

The role of picolinate-containing compounds in cancer is highly dependent on the chelated metal ion. While zinc picolinate and certain synthetic picolinate derivatives show promise as anti-cancer agents, chromium picolinate has been a subject of controversy regarding its potential cancer risk.

CompoundCancer Type(s) StudiedKey FindingsDosage/ConcentrationModel SystemReference
Chromium Picolinate General Cancer RiskMay cause DNA breakage and genetic mutations.[1] Equivocal evidence of carcinogenic activity in male rats (preputial gland adenoma).10,000 ppm in feedF344/N rats[2][3]
General Cancer RiskPartially converted to a carcinogenic form (hexavalent chromium) inside cells.[4]Not specifiedIn vitro (hamster cells)[4][5]
Colorectal CancerA novel chromium (III)-based compound (not picolinate) showed inhibition of oxaliplatin-resistant CRC progression.Not specifiedIn vitro (CRC cells)[6]
Zinc Picolinate Prostate CancerCan "smuggle" zinc into prostate cancer cells, restoring high intracellular zinc levels and inducing cell death.[7][8]Not specifiedIn vitro (prostate cancer cells)[7][8]
Prostate CancerZinc supplementation (>15 mg/day for 10 years) may reduce the risk of advanced prostate cancer.>15 mg/dayHuman epidemiological study[9]
Prostate CancerHigh zinc intake (>100 mg/day) may increase the risk of prostate cancer.>100 mg/dayHuman epidemiological study[9]
Head and Neck CancerZinc supplementation showed a positive impact on mucositis after radiotherapy.Not specifiedHuman clinical trials[10]
Osmium(II) Arene Picolinate Derivatives Ovarian, Lung, Colon CancerComplexes 4 (p-Cl) and 6 (p-Me) exhibited significant cytotoxicity, comparable to cisplatin, and overcame cisplatin resistance in ovarian cancer cells.IC50 values < 25 µMIn vitro (A2780, A2780cis, A549, HCT116 cell lines)[11]

Detailed Experimental Methodologies

Understanding the experimental context is crucial for interpreting the findings. Below are summaries of the key experimental protocols used in the cited studies.

1. Chromium Picolinate Carcinogenicity Studies (NTP Feed Studies)

  • Animal Model: Male and female F344/N rats and B6C3F1 mice.

  • Administration: Chromium picolinate monohydrate was mixed into the feed at concentrations of 0, 2,000, 10,000, or 50,000 ppm for 105 weeks.[3]

  • Endpoint Analysis: Survival, body weight, feed consumption, and histopathological examination of tissues for neoplasms and nonneoplastic lesions.[3]

  • Genetic Toxicology: Assays for gene mutations in Salmonella typhimurium and micronucleated erythrocytes in mouse peripheral blood.[2]

2. Zinc Picolinate in Prostate Cancer Cells

  • Cell Lines: Various human prostate cancer cell lines.

  • Treatment: Exposure to high extracellular zinc or treatment with zinc ionophores like zinc picolinate.

  • Assays: Proliferation assays, cell death analysis (e.g., apoptosis, necrosis), measurement of intracellular ATP levels, and assessment of oxidative stress.[7]

3. Osmium(II) Arene Picolinate Cytotoxicity Assays

  • Cell Lines: A2780 (human ovarian), A2780cis (cisplatin-resistant human ovarian), A549 (human lung), and HCT116 (human colon) cancer cells.[11]

  • Compound Synthesis: Chlorido osmium(II) arene complexes with various substituents on the picolinate ring were synthesized and characterized.[11]

  • Cytotoxicity Assay: Determination of IC50 values to assess the concentration of the compound required to inhibit cell growth by 50%.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of picolinate-containing compounds are mediated through diverse signaling pathways.

Chromium Picolinate and DNA Damage

Chromium picolinate's potential carcinogenicity is linked to its ability to induce DNA damage.[1] It is proposed that trivalent chromium, when chelated with picolinate, can enter cells more readily.[1] Inside the cell, it may be converted to a more reactive form, potentially leading to the generation of hydroxyl radicals that can cause DNA strand breaks.[1]

G CrPic Chromium Picolinate Cell Cell Membrane CrPic->Cell Cellular Uptake Cr_intracellular Intracellular Chromium Cell->Cr_intracellular Reactive_Cr Reactive Chromium Species Cr_intracellular->Reactive_Cr Intracellular Conversion ROS Reactive Oxygen Species (e.g., Hydroxyl Radical) Reactive_Cr->ROS Generation of DNA DNA ROS->DNA Attacks DNA_damage DNA Damage (Strand Breaks) DNA->DNA_damage

Proposed mechanism of chromium picolinate-induced DNA damage.

Zinc Picolinate and Prostate Cancer Cell Death

In prostate cancer, a key feature is the downregulation of zinc levels. Zinc picolinate acts as a zinc ionophore, facilitating the transport of zinc into cancer cells.[7][8] The restoration of high intracellular zinc levels triggers cell death, potentially through mechanisms involving oxidative stress and a reduction in ATP levels, indicative of mitochondrial damage.[8]

G ZnPic Zinc Picolinate PC_cell Prostate Cancer Cell (Low Zinc) ZnPic->PC_cell Zinc Delivery Zn_influx Increased Intracellular Zinc PC_cell->Zn_influx Mitochondria Mitochondria Zn_influx->Mitochondria Impacts Oxidative_stress Oxidative Stress Mitochondria->Oxidative_stress ATP_depletion ATP Depletion Mitochondria->ATP_depletion Cell_death Cell Death (Apoptosis/Necrosis) Oxidative_stress->Cell_death ATP_depletion->Cell_death

Mechanism of zinc picolinate-induced cell death in prostate cancer.

General Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the initial in vitro assessment of a picolinate-containing compound's anti-cancer potential.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Compound_prep Synthesize/Acquire Picolinate Compound Characterization Characterize Compound (e.g., NMR, MS) Compound_prep->Characterization Cell_culture Culture Cancer Cell Lines Treatment Treat Cells with Varying Concentrations Cell_culture->Treatment Cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cytotoxicity_assay IC50 Determine IC50 Cytotoxicity_assay->IC50 Apoptosis_assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_assay Further Investigation Cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_cycle_analysis Western_blot Western Blot for Signaling Proteins IC50->Western_blot

A generalized workflow for the in vitro evaluation of picolinate compounds.

References

A Comparative Analysis of the Therapeutic Index of Penicolinate A and Standard Ovarian Cancer Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic potential of Penicolinate A against established first-line treatments for ovarian cancer, cisplatin and paclitaxel. The analysis focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, drawing upon available preclinical data.

This compound, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp., has demonstrated potent cytotoxic effects against the human ovarian cancer cell line A2780, with a reported half-maximal inhibitory concentration (IC50) of 4.1 μM. This finding positions this compound as a compound of interest for further investigation in oncology. However, its therapeutic index, the ratio of its toxic dose to its therapeutic dose, remains to be determined. This guide contextualizes the efficacy of this compound by comparing it with the well-established chemotherapeutic agents cisplatin and paclitaxel, which are the standard of care for ovarian cancer.

Comparative Efficacy in A2780 Ovarian Cancer Cells

The A2780 human ovarian cancer cell line is a widely used model for preclinical drug screening. The following table summarizes the reported IC50 values for this compound, cisplatin, and paclitaxel in this cell line. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundIC50 in A2780 Cells (μM)Citation(s)
This compound 4.1
Cisplatin 1.40 ± 0.11[1]
3.253[2]
6.84 ± 0.66[3]
Paclitaxel 0.2997 ± 0.0568[4]
1.23 ± 0.10[5]

Note: The variability in IC50 values for cisplatin and paclitaxel highlights the importance of direct comparative studies under identical experimental conditions.

Understanding and Assessing the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety.

In the context of in vitro studies, a surrogate for the TI is the Selectivity Index (SI) . The SI is calculated by dividing the IC50 value in a normal, non-cancerous cell line by the IC50 value in a cancer cell line[6][7][8][9][10][11]. A higher SI value suggests that the compound is more toxic to cancer cells than to normal cells, indicating a potentially favorable therapeutic window.

Crucially, there is currently no publicly available data on the cytotoxicity of this compound against non-cancerous cell lines. This information is essential for calculating its selectivity index and making a preliminary assessment of its therapeutic potential. The lack of this data represents a significant knowledge gap that must be addressed in future research.

Both cisplatin and paclitaxel are known to have a narrow therapeutic index, meaning that their effective doses are close to their toxic doses, leading to significant side effects in patients[12][13][14].

Experimental Protocols

To comprehensively assess the therapeutic index of this compound and compare it to other agents, a series of standardized in vitro and in vivo experiments are required.

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 of a compound in both cancerous and non-cancerous cell lines.

Methodology (MTT Assay):

  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780) and a non-cancerous human cell line (e.g., normal ovarian surface epithelial cells or fibroblasts) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound, cisplatin, paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Therapeutic Index Determination

Objective: To determine the maximum tolerated dose (MTD) and the effective dose (ED50) of a compound in an animal model.

Methodology (Ovarian Cancer Xenograft Model):

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human ovarian cancer cells (e.g., A2780) are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.

  • Drug Administration: Once tumors reach a specified size, the mice are randomized into groups and treated with different doses of the test compound (and vehicle control) via an appropriate route of administration (e.g., intraperitoneal injection).

  • Efficacy Assessment (ED50): Tumor growth is monitored throughout the treatment period. The ED50 is the dose of the drug that causes a 50% reduction in tumor growth compared to the control group.

  • Toxicity Assessment (MTD): The mice are monitored for signs of toxicity, including weight loss, changes in behavior, and other adverse effects. The MTD is the highest dose that does not cause significant toxicity.

  • Therapeutic Index Calculation: The in vivo therapeutic index is calculated as MTD / ED50.

Signaling Pathways in Ovarian Cancer Treatment

Understanding the mechanism of action of a drug is crucial for its development. Cisplatin and paclitaxel induce apoptosis (programmed cell death) in cancer cells through distinct signaling pathways. The signaling pathway for this compound has not yet been elucidated.

Cisplatin Signaling Pathway

Cisplatin is a platinum-based drug that forms adducts with DNA, leading to DNA damage. This damage triggers a cascade of cellular events that ultimately result in apoptosis.

cisplatin_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cisplatin_ext Cisplatin cisplatin_intra Cisplatin cisplatin_ext->cisplatin_intra ros ROS Generation cisplatin_intra->ros dna DNA cisplatin_intra->dna mapk MAPK Pathway ros->mapk p53 p53 Activation mapk->p53 pi3k_akt PI3K/Akt Pathway bcl2 Bcl-2 pi3k_akt->bcl2 bax Bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c dna_adducts DNA Adducts dna->dna_adducts dna_adducts->p53 p53->bax caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Cisplatin-induced apoptosis pathway.
Paclitaxel Signaling Pathway

Paclitaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

paclitaxel_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus paclitaxel_ext Paclitaxel paclitaxel_intra Paclitaxel paclitaxel_ext->paclitaxel_intra microtubules Microtubule Stabilization paclitaxel_intra->microtubules pi3k_akt PI3K/Akt Pathway (Inhibition) paclitaxel_intra->pi3k_akt bcl2 Bcl-2 (Phosphorylation) paclitaxel_intra->bcl2 mitotic_spindle Abnormal Mitotic Spindle microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest caspases Caspase Activation bcl2->caspases g2m_arrest->caspases apoptosis Apoptosis caspases->apoptosis

Paclitaxel-induced apoptosis pathway.
Hypothetical Signaling Pathway for this compound

Given that this compound is a picolinic acid derivative, and related compounds have been shown to induce apoptosis, a hypothetical pathway can be proposed. Picolinic acid has been suggested to chelate intracellular cations, leading to oxidative stress and activation of apoptotic pathways.

penicolinateA_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion penicolinateA_ext This compound penicolinateA_intra This compound penicolinateA_ext->penicolinateA_intra ion_chelation Intracellular Ion Chelation? penicolinateA_intra->ion_chelation ros ROS Generation? ion_chelation->ros stress_kinases Stress Kinase Activation? ros->stress_kinases mito_dysfunction Mitochondrial Dysfunction? stress_kinases->mito_dysfunction cytochrome_c Cytochrome c Release? mito_dysfunction->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Hypothetical apoptosis pathway for this compound.

Conclusion and Future Directions

This compound demonstrates in vitro cytotoxicity against the A2780 ovarian cancer cell line, with a potency that appears to be in a similar range to cisplatin. However, a comprehensive assessment of its therapeutic index is currently hindered by the lack of data on its effects on non-cancerous cells and in vivo models.

To advance the development of this compound as a potential anticancer agent, the following steps are critical:

  • In vitro selectivity profiling: Determine the IC50 of this compound in a panel of non-cancerous cell lines to calculate its selectivity index.

  • In vivo efficacy and toxicity studies: Conduct xenograft studies in animal models to determine the MTD, ED50, and the in vivo therapeutic index.

  • Mechanism of action studies: Elucidate the precise signaling pathway through which this compound induces cell death in ovarian cancer cells.

  • Direct comparative studies: Perform head-to-head comparisons of this compound with cisplatin and paclitaxel under identical experimental conditions to obtain robust comparative data.

Addressing these research questions will provide a clearer picture of the therapeutic potential of this compound and its viability as a candidate for further drug development in the treatment of ovarian cancer.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Penicolinate A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Penicolinate A, a biologically active compound isolated from Penicillium sp. BCC16054.[1] Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activities against malaria, mycobacteria, and mammalian tumor cell lines suggest it should be handled as a potentially hazardous substance.[1] The following procedures are based on best practices for the disposal of cytotoxic and biologically active compounds.

Hazard and Safety Information

This compound is a bis-picolinic ester.[1] Picolinic acid and its derivatives, such as chromium picolinate and zinc picolinate, are known to cause skin and eye irritation.[2][3][4] They may also be harmful if swallowed or inhaled.[2][3][5] Given these potential hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Use in a well-ventilated area or under a fume hood.[2][5]

Summary of Potential Hazards for Picolinic Acid Derivatives

Hazard TypeDescriptionCitations
Skin Contact May cause skin irritation.[2][3][4]
Eye Contact May cause serious eye irritation or damage.[2][3][4][5]
Ingestion May be harmful if swallowed.[2][3][5]
Inhalation May cause respiratory irritation.[2][3][4]
Aquatic Toxicity Picolinate compounds can be very toxic to aquatic life with long-lasting effects.[3]

Spill and Waste Disposal Procedures

Proper containment and disposal of this compound waste are critical to prevent exposure and environmental contamination.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[5]

  • Wear appropriate PPE. [2]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a suitable, labeled waste disposal container.[2][5] Avoid generating dust.[2][5] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

Waste Disposal:

All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.

  • Collect Waste: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Do Not Dispose Down the Drain: Due to its biological activity and potential aquatic toxicity, this compound should not be disposed of down the drain.[3]

  • Follow Institutional Procedures: Dispose of the hazardous waste according to your institution's and local regulations. This typically involves collection by a licensed hazardous waste disposal service.

Experimental Protocols for Safe Handling

When working with this compound, the following general laboratory protocols should be followed:

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Avoid breathing dust or aerosols.[2][4]

  • Use in a Ventilated Area: Work in a well-ventilated area, preferably a chemical fume hood.[2][5]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[3] The product data sheet indicates it is soluble in ethanol, methanol, DMF, or DMSO.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Spill Occurs A->G C Collect Waste in a Designated, Labeled, Sealed Container B->C D Store Container in a Secure Secondary Containment Area C->D E Arrange for Pickup by Licensed Hazardous Waste Disposal Service D->E F Document Waste for Regulatory Compliance E->F G->C No H Follow Spill Cleanup Procedure: - Evacuate & Ventilate - Contain Spill - Clean & Decontaminate G->H Yes H->C

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Penicolinate A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Penicolinate A

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given its potent biological activities, including anti-malarial, anti-mycobacterial, and tumor cell line inhibitory effects, this compound should be handled with the utmost care as a potent bioactive compound. All procedures should be conducted in accordance with institutional and national safety regulations.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Ventilation: All work with solid or dissolved this compound should be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to control airborne particles and fumes.[1][2]

  • Containment: For procedures with a high potential for aerosol generation, consider using a negative pressure isolator or a similar containment system.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.[4]

  • Eye Protection: Chemical splash goggles or a face shield are required.[4]

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.[2]

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) is necessary.[4]

Safety MeasureSpecification
Primary Engineering Control Certified Chemical Fume Hood or Class II Biological Safety Cabinet
Secondary Engineering Control Negative Pressure Isolator for high-risk procedures
Hand Protection Double Nitrile Gloves
Eye Protection Chemical Splash Goggles or Face Shield
Body Protection Disposable Lab Coat
Respiratory Protection N95 or higher, as needed
Waste Disposal Labeled, sealed, and puncture-resistant containers for cytotoxic waste, to be incinerated.[5][6][7]

Operational and Disposal Plans

A step-by-step approach to handling and disposal is crucial for safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The container should be clearly labeled and tightly sealed.[8]

Handling and Experimental Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly.

  • Weighing: Weigh solid this compound in a ventilated balance enclosure or fume hood to minimize dust generation.[2]

  • Dissolving: this compound is soluble in ethanol, methanol, DMF, or DMSO. When dissolving, add the solvent slowly to the solid to avoid splashing.

  • Spill Management: In case of a spill, secure the area and follow institutional procedures for hazardous chemical spills. Use appropriate absorbent materials and decontaminate the area thoroughly. All materials used for cleanup should be disposed of as cytotoxic waste.[10]

Disposal Plan

All materials that have come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.[5][10]

  • Waste Segregation: At the point of generation, segregate all contaminated materials, including:

    • Unused or expired this compound

    • Contaminated PPE (gloves, lab coats)

    • Labware (pipette tips, vials, plates)

    • Cleaning materials (wipes, absorbents)

  • Waste Containers: Use designated, clearly labeled, puncture-proof, and leak-proof containers for cytotoxic waste.[6]

  • Container Sealing: Once containers are three-quarters full, they should be securely sealed to prevent any leakage.[10]

  • Final Disposal: The sealed containers must be collected by trained environmental health and safety (EHS) personnel for high-temperature incineration.[6][7] Do not dispose of this compound or its waste down the drain or in general trash.[10]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Double Gloves, Gown, Eye Protection) B Verify Engineering Controls (Fume Hood / BSC) A->B C Weighing Solid Compound in Ventilated Enclosure B->C D Solution Preparation C->D E Experimental Use D->E F Segregate Contaminated Waste (PPE, Labware, Unused Compound) E->F Spill Spill Event E->Spill G Place in Labeled, Sealed Cytotoxic Waste Container F->G H Arrange for EHS Pickup for Incineration G->H Cleanup Decontaminate and Dispose of Cleanup Materials as Cytotoxic Waste Spill->Cleanup Cleanup->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.